molecular formula C25H22O6 B132551 Cyclomorusin CAS No. 62596-34-3

Cyclomorusin

Cat. No.: B132551
CAS No.: 62596-34-3
M. Wt: 418.4 g/mol
InChI Key: GDQXJMLXEYSICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclomorusin A is an extended flavonoid that is cyclomulberrin in which the hydroxy group at position 10 has undergone oxidative cyclisation to position 3 of the 3-methylbut-2-en-1-yl substituent, with migration of the double bond into conjugation with the aromatic ring. It is a moderate inhibitor of acetylcholinesterase (IC50 = 16.2 - 36.6 muM), and a strong inhibitor of platelet-activating factor (PAF;  1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) induced platelet aggregation. It has a role as a plant metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a platelet aggregation inhibitor and an EC 1.14.18.1 (tyrosinase) inhibitor. It is an extended flavonoid, an organic heteropentacyclic compound, a cyclic ketone and a polyphenol. It is functionally related to a cyclomulberrin.
This compound has been reported in Morus lhou, Artocarpus altilis, and other organisms with data available.

Properties

IUPAC Name

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXJMLXEYSICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978167
Record name 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclomorusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62596-34-3
Record name Cyclomorusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62596-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomorusin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclomorusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 257 °C
Record name Cyclomorusin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cyclomorusin: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin is a prenylated flavonoid found in nature that has attracted scientific interest due to its potential pharmacological activities. It has been reported to exhibit moderate inhibitory effects against acetylcholinesterase and strong inhibition of platelet-activating factor (PAF), suggesting its potential as a lead compound in the development of new therapeutic agents.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of relevant quantitative data. Additionally, it visualizes the experimental workflow and the signaling pathways associated with its known biological activities.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Moraceae family, particularly from the root bark of various mulberry species. The principal natural sources of this compound are:

  • Morus alba L. (White Mulberry): The root bark of Morus alba is a well-documented and rich source of a variety of prenylated flavonoids, including this compound.[2][3]

  • Morus lhou (Koidz.) The root bark of this mulberry species has also been identified as a source for the isolation of this compound.[4]

  • Artocarpus altilis (Parkinson) Fosberg (Breadfruit): this compound has also been reported to be present in this species of flowering plant in the mulberry and jackfruit family.[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process that includes extraction, solvent partitioning, and a series of chromatographic separations. The following is a representative experimental protocol synthesized from methodologies reported for the isolation of prenylated flavonoids from Morus alba root bark.

Plant Material Preparation and Extraction
  • Plant Material: Dried root bark of Morus alba is pulverized into a coarse powder to increase the surface area for efficient extraction.

  • Extraction Solvent: A mixture of 80% aqueous methanol is commonly used for the extraction.[5]

  • Extraction Procedure:

    • The powdered root bark (e.g., 1 kg) is macerated with the extraction solvent (e.g., 3 L) at room temperature for 24 hours.[6] This process is repeated three times to ensure exhaustive extraction.

    • The extracts from the three rounds are combined and filtered.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude extract is suspended in water.

  • The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).[5]

  • Each solvent fraction is collected, and the solvent is evaporated to yield the respective fractions. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of column chromatography techniques.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh) is used to pack the column.[7]

    • Mobile Phase: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting with a high ratio of chloroform and gradually increasing the proportion of methanol.[5]

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20 is a size-exclusion chromatography resin that also separates compounds based on polarity.[8]

    • Mobile Phase: Methanol is a common eluent for the separation of flavonoids on Sephadex LH-20.[9]

    • Procedure: The partially purified fractions containing this compound from the silica gel column are applied to a Sephadex LH-20 column and eluted with methanol. This step is effective in removing smaller molecules and pigments.

  • Octadecylsilyl (ODS) Column Chromatography (Reversed-Phase):

    • Stationary Phase: ODS silica gel is a non-polar stationary phase.

    • Mobile Phase: A gradient of methanol and water (MeOH-H₂O) is used, starting with a higher proportion of water and gradually increasing the methanol concentration.[5]

    • Procedure: This final purification step provides high-resolution separation of closely related flavonoids, yielding pure this compound.

Data Presentation

The following table summarizes the quantitative data related to the extraction and biological activity of this compound.

ParameterValueNatural SourceReference
Extraction Yield
Crude Methanolic ExtractNot specified for this compoundMorus alba Root Bark[6]
Biological Activity (IC₅₀/Kᵢ)
Acetylcholinesterase Inhibition (Kᵢ)3.1 - 37.5 µM (for related prenylated flavones)Morus lhou[4]
Platelet-Activating Factor (PAF) Induced Platelet Aggregation Inhibition (IC₅₀)Strong inhibitor (exact value not specified)Not specified[1]

Mandatory Visualization

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Morus alba root bark.

experimental_workflow start Dried Morus alba Root Bark Powder extraction Extraction with 80% Methanol start->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH, H₂O) extraction->partitioning silica_gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) partitioning->silica_gel EtOAc Fraction sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex ods ODS Column Chromatography (MeOH-H₂O gradient) sephadex->ods end Pure this compound ods->end

Figure 1: Experimental workflow for the isolation of this compound.
Signaling Pathway: Inhibition of Acetylcholinesterase

This compound has been identified as a non-competitive inhibitor of acetylcholinesterase. This means it binds to an allosteric site on the enzyme, distinct from the active site where acetylcholine binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

AChE_inhibition cluster_enzyme Acetylcholinesterase AChE Active Site Allosteric Site Products Choline + Acetate (Products) AChE:active->Products Hydrolysis Inhibited_AChE Inactive Enzyme Complex AChE:allo->Inhibited_AChE Conformational Change ACh Acetylcholine (Substrate) ACh->AChE:active Binds This compound This compound (Non-competitive Inhibitor) This compound->AChE:allo Binds Inhibited_AChE->Products Inhibited Hydrolysis

Figure 2: Non-competitive inhibition of Acetylcholinesterase by this compound.
Signaling Pathway: Putative Inhibition of PAF Receptor Signaling

This compound strongly inhibits platelet-activating factor (PAF)-induced platelet aggregation. Flavonoids are known to act as antagonists of the PAF receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in platelet aggregation. This compound likely acts as a competitive antagonist, binding to the PAFR and preventing the binding of PAF, thereby inhibiting the downstream signaling cascade.

PAF_inhibition cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PAF PAF PAF->PAFR Binds This compound This compound (Antagonist) This compound->PAFR Inhibits Binding Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase PKC_activation PKC Activation DAG->PKC_activation Aggregation Platelet Aggregation Ca_increase->Aggregation PKC_activation->Aggregation Blocked Blocked

References

The Biological Activity of Cyclomorusin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid isolated from Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse and potent biological activities. As a member of the flavonoid family, it shares a characteristic polyphenolic structure that contributes to its wide range of pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anti-cancer, anti-inflammatory, and enzymatic inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified in several studies, providing valuable metrics for its potential therapeutic applications. The following tables summarize the key quantitative data available in the current literature.

Activity Assay/Model Target IC50 / Ki Value Reference
Acetylcholinesterase InhibitionIn vitro enzymatic assayAcetylcholinesterase (AChE)16.2 - 36.6 µM (IC50)
Butyrylcholinesterase InhibitionIn vitro enzymatic assayButyrylcholinesterase (BChE)1.7 - 19.1 µM (Ki)
Tyrosinase InhibitionIn vitro enzymatic assayMushroom Tyrosinase0.092 µM (IC50)
Anti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsInducible Nitric Oxide Synthase (iNOS)Data for specific IC50 not available; extracts show dose-dependent inhibition.
Platelet Aggregation InhibitionPlatelet-activating factor (PAF) induced platelet aggregationPlatelet AggregationStrong inhibitor (specific IC50 not detailed in provided abstracts)

Table 1: Summary of Enzymatic and a selection of other Biological Activities of this compound.

Cell Line Cancer Type IC50 Value (µM) Reference
HGC27Human Gastric CancerNot explicitly available for this compound. Other Morus alba compounds show activity (e.g., Albanol B: 6.08 ± 0.34 µM).
A549Human Lung CarcinomaData not available for this compound.
HeLaHuman Cervical CancerData not available for this compound.
MCF-7Human Breast AdenocarcinomaData not available for this compound.
HepG2Human Hepatocellular CarcinomaData not available for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols relevant to assessing the biological activities of this compound.

Isolation and Purification of this compound from Morus alba

A general procedure for the isolation of flavonoids, including this compound, from Morus alba involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., root bark, leaves) is extracted with a suitable solvent, typically 80% aqueous ethanol, using methods such as maceration, sonication, or Soxhlet extraction.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to various chromatographic techniques for purification. These may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or macroporous resins.

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain a compound of high purity.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for a specific time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • An equal volume of cell culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed.

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate the hypothesized mechanisms by which this compound may interfere with key pathways involved in cancer and inflammation.

Experimental Workflow for Investigating Signaling Pathway Modulation

experimental_workflow cluster_targets Target Proteins start Cancer or Immune Cells treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis lysis->western_blot p_p65 Phospho-p65 western_blot->p_p65 p65 Total p65 western_blot->p65 p_erk Phospho-ERK1/2 western_blot->p_erk erk Total ERK1/2 western_blot->erk quantification Densitometry and Data Analysis p_p65->quantification p65->quantification p_erk->quantification erk->quantification conclusion Conclusion on Pathway Modulation quantification->conclusion

Workflow for studying this compound's effect on signaling pathways.
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases. Flavonoids have been shown to inhibit this pathway at multiple levels.

NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α receptor Receptor (TLR4 / TNFR) LPS->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits Translocation proteasome Proteasomal Degradation IkB_p->proteasome DNA DNA (κB sites) NFkB_n->DNA Binds genes Pro-inflammatory & Pro-survival Genes (iNOS, COX-2, etc.) DNA->genes Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

This compound is thought to inhibit the NF-κB pathway primarily by:

  • Inhibiting IKK activity: This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

  • Preventing p65 translocation: By inhibiting the degradation of IκBα, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is critical for cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.

In-Depth Technical Guide to the Spectroscopic Data of Cyclomorusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclomorusin, a prenylated flavonoid found in plants of the Morus genus, such as Morus alba (white mulberry). Due to its potential biological activities, detailed structural information is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of such natural products.

Core Spectroscopic Data of this compound

The structural elucidation of this compound, with the molecular formula C₂₅H₂₂O₆ and a molecular weight of 418.45 g/mol , relies heavily on NMR and MS techniques.[][2] The data presented here is a compilation from various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.3 - 7.5m
H-3'6.8 - 7.0m
H-4'6.8 - 7.0m
H-5'6.8 - 7.0m
H-6'7.3 - 7.5m
H-66.2 - 6.4d~2.0
H-86.4 - 6.6d~2.0
H-1''5.1 - 5.3t~7.0
H-2''3.2 - 3.4d~7.0
Me-4''1.6 - 1.8s
Me-5''1.6 - 1.8s
2 x Me (chromene ring)1.3 - 1.5s
OH9.0 - 13.0br s

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-2163 - 165
C-3110 - 112
C-4181 - 183
C-4a104 - 106
C-5160 - 162
C-698 - 100
C-7162 - 164
C-893 - 95
C-8a155 - 157
C-1'120 - 122
C-2'128 - 130
C-3'115 - 117
C-4'159 - 161
C-5'115 - 117
C-6'128 - 130
C-2'' (prenyl)21 - 23
C-3'' (prenyl)130 - 132
C-4'' (prenyl)122 - 124
C-5'' (prenyl)25 - 27
C-6'' (prenyl)17 - 19
C-alpha (chromene)77 - 79
2 x Me (chromene)27 - 29

Note: These assignments are based on typical values for flavonoid skeletons and require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and fragmentation pattern of natural products like this compound.

Table 3: HR-ESI-MS Data for this compound

Ion[M+H]⁺[M-H]⁻
Calculated m/z 419.1495417.1338
Observed m/z 419.1490417.1342

Fragmentation Pattern: The fragmentation of prenylated flavonoids is complex. In positive ion mode, characteristic losses include the isoprene unit and retro-Diels-Alder (rDA) fragmentation of the heterocyclic C-ring. For this compound, which contains a pyran ring formed by the cyclization of a prenyl group, the fragmentation pattern can help distinguish it from isomers with open prenyl chains.

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of NMR and MS data for flavonoids like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: NMR spectra are typically acquired on a high-field spectrometer, such as a Bruker Avance operating at 400 MHz or higher for ¹H.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

    • Acquisition Time: An acquisition time of around 2-3 seconds is used.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

    • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for each carbon.

    • Spectral Width: A spectral width of about 220-250 ppm is common for flavonoids.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Number of Scans: Several thousand scans (e.g., 1024 to 4096) are often necessary due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments is performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Protocol
  • Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • Chromatographic Separation (if applicable):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is typical.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI in both positive and negative modes.

    • Capillary Voltage: Typically 3.5-4.5 kV.

    • Source Temperature: Usually set between 100-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized to ensure efficient solvent evaporation.

    • Mass Range: A scan range of m/z 100-1000 is generally appropriate.

  • Tandem MS (MS/MS): To obtain fragmentation data, collision-induced dissociation (CID) is performed. The precursor ion of interest ([M+H]⁺ or [M-H]⁻) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a characteristic fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow Plant_Material Plant Material (e.g., Morus alba) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound MS_Analysis HR-ESI-MS Analysis Pure_Compound->MS_Analysis NMR_Analysis NMR Analysis (1D and 2D) Pure_Compound->NMR_Analysis MS_Data MS Data (Molecular Formula, Fragmentation) MS_Analysis->MS_Data NMR_Data NMR Data (1H, 13C, COSY, HSQC, HMBC) NMR_Analysis->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation Final_Structure Final Structure of this compound Structure_Elucidation->Final_Structure

Workflow for Isolation and Spectroscopic Analysis.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for the study of this compound. Accurate and detailed structural analysis is a prerequisite for understanding its biological activity and potential therapeutic applications.

References

The Biosynthesis of Cyclomorusin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclomorusin, a potent bioactive pyranoflavonoid predominantly found in plants of the Moraceae family, such as Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the precursor molecules, key enzymatic transformations, and intermediate compounds, supported by available quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource to facilitate further research and exploitation of this promising natural product.

Introduction

This compound (C25H22O6) is a structurally complex flavonoid characterized by a pyran ring fused to the flavonoid backbone.[1][][3] It is biosynthetically derived from the broader phenylpropanoid and flavonoid pathways, which are responsible for a vast array of secondary metabolites in plants.[4][5][6] Understanding the intricate steps of its formation is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This guide will systematically dissect the biosynthetic route from primary metabolites to the final complex structure of this compound.

The General Flavonoid Biosynthetic Pathway: A Prelude to this compound

The journey to this compound begins with the well-established flavonoid biosynthetic pathway. This pathway utilizes precursors from primary metabolism to construct the characteristic C6-C3-C6 flavonoid skeleton.

2.1. Phenylpropanoid Pathway: The Starting Point

The biosynthesis is initiated in the phenylpropanoid pathway, where the amino acid L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.[7][8]

2.2. Flavonoid Synthase Action: Formation of the Chalcone Backbone

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate pathway. This reaction is catalyzed by chalcone synthase (CHS) , a key enzyme that forms the naringenin chalcone backbone.[7][8]

2.3. Isomerization to Flavanone

The unstable chalcone is then stereospecifically cyclized into (2S)-naringenin, a flavanone, by the enzyme chalcone isomerase (CHI) .[8] Naringenin serves as a crucial branch-point intermediate for the synthesis of various flavonoid classes.

The Specific Biosynthetic Pathway of this compound

The formation of this compound diverges from the general flavonoid pathway through a series of specialized enzymatic reactions, including prenylation and the formation of the characteristic pyran ring.

3.1. Prenylation: Addition of the Isoprenoid Moiety

A critical step in the biosynthesis of this compound and related compounds is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the flavonoid core. This reaction is catalyzed by prenyltransferases , which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[4][5] DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The prenylation of the flavonoid skeleton is a key diversification step leading to a wide array of bioactive natural products.[4][5]

3.2. Proposed Formation of the Pyran Ring: An Enzymatic Diels-Alder Reaction

The formation of the pyran ring in compounds like this compound, particularly in Morus species, is hypothesized to occur through an enzymatic [4+2] cycloaddition, a Diels-Alder reaction.[9][10][11] This proposed mechanism involves the reaction of a chalcone derivative with a dehydroprenylflavanone.

Based on its structure, this compound is thought to be functionally related to cyclomulberrin.[1] It is proposed that this compound A is formed from cyclomulberrin through an oxidative cyclization of the hydroxy group at position 10 to position 3 of the 3-methylbut-2-en-1-yl substituent, accompanied by a double bond migration.[1]

The following DOT script visualizes the proposed high-level biosynthetic pathway leading to this compound.

Cyclomorusin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid General Flavonoid Pathway cluster_pyranoflavonoid Pyranoflavonoid Specific Pathway L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Prenylated Flavanone Prenylated Flavanone Naringenin->Prenylated Flavanone Prenyltransferase Cyclomulberrin Cyclomulberrin Prenylated Flavanone->Cyclomulberrin Proposed Diels-Alderase This compound This compound Cyclomulberrin->this compound Oxidative Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the enzymatic efficiencies and conversion rates within the this compound biosynthetic pathway. However, studies on related flavonoids in Morus species provide some insights.

Plant SpeciesCompound ClassTypical Yield (mg/g dry weight)Reference
Morus alba (leaves)Total Flavonoids10 - 25[12]
Morus alba (root bark)Prenylated FlavonoidsVaries significantly with cultivar and environmental conditions[12]
Morus species (fruits)Anthocyanins0.882 - 5.737[13]

Note: These values are indicative and can vary based on the specific cultivar, plant tissue, developmental stage, and environmental conditions. Further targeted quantitative studies are required to determine the specific yields of this compound and its immediate precursors.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzyme assays, and molecular biology techniques. Below are generalized protocols for key experimental procedures.

5.1. Extraction and Identification of this compound and Intermediates

This protocol outlines a general procedure for the extraction and analysis of flavonoids from plant material.

Workflow Diagram:

Extraction_Workflow A Plant Material Collection & Grinding B Solvent Extraction (e.g., Methanol) A->B C Filtration & Concentration B->C D Liquid-Liquid Partitioning C->D E Column Chromatography (e.g., Silica Gel) D->E F Preparative HPLC E->F G Structure Elucidation (NMR, MS) F->G Enzyme_Assay_Logic Substrate + Enzyme Substrate + Enzyme Incubation Incubation Substrate + Enzyme->Incubation Optimal Conditions Product Formation Product Formation Incubation->Product Formation Catalysis Detection Detection Product Formation->Detection Spectrophotometry/HPLC Enzyme Activity Enzyme Activity Detection->Enzyme Activity Calculation

References

Preliminary Screening of Cyclomorusin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies suggest its involvement in key biological processes, including anticancer and antiviral activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its effects on cancer cells and its potential as an antiviral agent. This document summarizes the available data, details relevant experimental protocols, and visualizes the known signaling pathways and workflows to support further research and development efforts.

Data Presentation

Cytotoxicity of this compound and Related Compounds

While specific IC50 values for this compound's cytotoxicity against various cancer cell lines were not available in the reviewed literature, data for the closely related compound, Morusin, also found in Morus alba, is presented below for context.

CompoundCell LineCell TypeIC50 (µM)Citation
MorusinA375Human Melanoma4.634[1]
MorusinMV3Human Melanoma9.7[1]
MorusinPIG1Normal Melanocytes21.04[1]
MorusinHaCaTHuman Keratinocytes18.01[1]

Note: The cytotoxicity of this compound has been qualitatively observed in NCI-H1299 lung cancer cells, leading to cell death.[2]

Antiviral Activity of Compounds from Morus alba

This compound has been isolated alongside other compounds from Morus alba that exhibit antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). However, specific quantitative data on the antiviral efficacy of this compound is not currently available.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Materials:

  • This compound (or other test compounds)

  • Target cancer cell lines (e.g., NCI-H1299)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., NCI-H1299)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Antiviral Plaque Reduction Assay (for HSV-1)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

Materials:

  • This compound

  • Herpes Simplex Virus Type 1 (HSV-1) stock

  • Vero cells (or another susceptible cell line)

  • Complete cell culture medium

  • Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates and grow them to confluence.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix the virus stock with each dilution of the compound and incubate for a specified time (e.g., 1 hour) to allow for interaction.

  • Infection: Remove the culture medium from the confluent Vero cells and infect them with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

  • Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain them with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus-only control. The IC50 value is the concentration that reduces the number of plaques by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in a signaling pathway.

Materials:

  • This compound

  • Target cells (e.g., NCI-H1299)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualization

Signaling Pathways

Cyclomorusin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Phosphorylation pPI3K p-PI3K (Inactive) AKT AKT PI3K->AKT Activates pAKT p-AKT (Inactive) mTOR mTOR AKT->mTOR Activates pmTOR p-mTOR (Inactive) Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze Antiviral_Assay_Workflow start Start prepare_cells Prepare Confluent Vero Cell Monolayer start->prepare_cells prepare_virus Mix HSV-1 with This compound Dilutions start->prepare_virus infect_cells Infect Cells prepare_cells->infect_cells prepare_virus->infect_cells adsorption Virus Adsorption (1-2h) infect_cells->adsorption overlay Add Overlay Medium adsorption->overlay incubate Incubate (2-3 days) overlay->incubate stain Fix and Stain with Crystal Violet incubate->stain count_plaques Count Plaques stain->count_plaques analyze Analyze Data (Calculate IC50) count_plaques->analyze

References

Cyclomorusin: An In-depth Technical Guide on a Promising Prenylflavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomorusin, a prenylated flavonoid predominantly found in plants of the Morus genus, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. As a member of the prenylflavonoid class, its unique chemical architecture, characterized by the fusion of a flavonoid backbone with prenyl groups, imparts enhanced lipophilicity and potent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, known biological effects, and the underlying molecular mechanisms of action. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Prenylflavonoids are a distinct class of flavonoids characterized by the presence of one or more isoprenoid side chains, which significantly enhances their interaction with biological membranes and target proteins.[1] This structural modification often leads to a marked increase in their bioactivity compared to their non-prenylated counterparts.[2] this compound, a prominent member of this group, is a naturally occurring compound isolated from various Morus species, including Morus lhou and Morus alba.[3][4] It is classified as an extended flavonoid and a pyranoflavonoid.[3][5]

This guide delves into the multifaceted biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. By consolidating the available scientific data, this document aims to provide a thorough understanding of this compound's therapeutic potential and to facilitate further research and development.

Chemical and Physical Properties

This compound is an organic heteropentacyclic compound with a complex chemical structure. Its defining feature is the oxidative cyclization of a hydroxy group to a 3-methylbut-2-en-1-yl substituent.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C25H22O6[6]
Molecular Weight 418.45 g/mol [6]
IUPAC Name 11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-en-1-yl)-2,8,16-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one[5]
CAS Number 62596-34-3[3]
Appearance Solid[3]
Melting Point 256 - 257 °C[3]
Synonyms Cyclomulberrochromene, this compound A[3]
PubChem CID 5481969[3]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its enzyme inhibitory and cytotoxic effects being the most prominently studied. The available quantitative data from various in vitro assays are summarized below.

Table 2: Summary of Quantitative Biological Activity Data for this compound

Biological ActivityAssay/TargetCell Line/OrganismIC50 / Ki ValueInhibition TypeSource
Enzyme Inhibition Acetylcholinesterase (AChE)-IC50: 16.2 - 36.6 µMNon-competitive[7]
Acetylcholinesterase (AChE)-Ki: 3.1 - 37.5 µMNon-competitive[8]
Butyrylcholinesterase (BChE)-Ki: 1.7 - 19.1 µMNon-competitive[8]
Mushroom Tyrosinase (monophenolase activity)-IC50: 0.092 mMCompetitive[9]
Cytotoxic Activity Human Cervical CarcinomaHeLaIC50: 1.64 ± 0.21 µM to 3.69 ± 0.86 µM-[10]
Human Breast CarcinomaMCF-7IC50: 1.64 ± 0.21 µM to 3.69 ± 0.86 µM-[10]
Human HepatocarcinomaHep3BIC50: 1.64 ± 0.21 µM to 3.69 ± 0.86 µM-[10]
Platelet Aggregation Inhibition Platelet-Activating Factor (PAF) induced-Strong Inhibitor (qualitative)-[7]
Antioxidant Activity DPPH radical scavenging-Weak (IC50 > 300 µM)-[11]

Note: A direct, specific IC50 value for this compound's cytotoxicity against HeLa, MCF-7, and HepG2 cells was not found in the available literature. The provided range is for a group of prenylated flavonoids from Morus species, including this compound, as reported in one study.

Signaling Pathways and Mechanisms of Action

While the direct effects of this compound on major signaling pathways such as NF-κB and MAPK have not been extensively elucidated in dedicated studies, the activities of its parent compound, morusin, and other related prenylflavonoids provide valuable insights into its potential mechanisms of action.

Morusin has been shown to exert its anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and MAPK signaling pathways.[12][13] It is plausible that this compound, as a structurally related prenylflavonoid, may share some of these mechanisms.

Putative Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various chronic inflammatory diseases and cancers. Many natural compounds, including flavonoids, are known to inhibit this pathway.

NF_kB_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces This compound This compound (Putative) This compound->IKK

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are key components.

MAPK_Pathway Stimuli Stress/Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Fos) MAPK->TranscriptionFactors Activates Response Cellular Responses (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->Response Regulates This compound This compound (Putative) This compound->MAPKKK Inhibits? This compound->MAPKK Inhibits?

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on the procedures described in the referenced literature.

Isolation of this compound from Morus lhou

Isolation_Workflow start Dried Root Bark of Morus lhou extraction Extraction with Methanol start->extraction partition Partition with Ethyl Acetate and Water extraction->partition eaf Ethyl Acetate Fraction partition->eaf chrom1 Silica Gel Column Chromatography eaf->chrom1 fractions Collect and Combine Fractions chrom1->fractions chrom2 Sephadex LH-20 Column Chromatography fractions->chrom2 end Pure this compound chrom2->end

Caption: Workflow for the isolation of this compound.

Protocol:

  • Plant Material and Extraction: The dried root bark of Morus lhou is powdered and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction is collected and concentrated.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are combined and further purified by column chromatography on a Sephadex LH-20 column, eluting with methanol, to yield pure this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Protocol based on Ellman's method:

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Butyrylcholinesterase (BChE) from equine serum

    • Acetylthiocholine iodide (ATCI) as substrate for AChE

    • Butyrylthiocholine iodide (BTCI) as substrate for BChE

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • 96-well microplate reader

  • Assay Procedure:

    • In a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution (this compound at various concentrations) are added.

    • 20 µL of AChE or BChE solution is added to the mixture and incubated for 15 minutes at 25°C.

    • The reaction is initiated by adding 10 µL of the respective substrate (ATCI or BTCI).

    • The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.

    • The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the blank (enzyme and substrate without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values and the type of inhibition are determined by Lineweaver-Burk and Dixon plots.[8]

Tyrosinase Inhibition Assay

Protocol:

  • Reagents and Materials:

    • Mushroom tyrosinase

    • L-tyrosine (substrate for monophenolase activity)

    • L-DOPA (substrate for diphenolase activity)

    • Phosphate buffer (pH 6.8)

    • This compound (test compound)

    • 96-well microplate reader

  • Assay Procedure for Monophenolase Activity:

    • The reaction mixture contains 1.5 mL of phosphate buffer, 0.2 mL of L-tyrosine solution, and 0.1 mL of the test compound solution (this compound).

    • The mixture is pre-incubated at 25°C for 10 minutes.

    • The reaction is initiated by adding 0.2 mL of mushroom tyrosinase solution.

    • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at 30-second intervals for 5 minutes.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

    • The type of inhibition is determined by analyzing Lineweaver-Burk plots with varying concentrations of the substrate.[9]

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Conclusion

This compound stands out as a prenylflavonoid with significant therapeutic potential, demonstrated by its potent enzyme inhibitory and cytotoxic activities. Its ability to inhibit key enzymes like acetylcholinesterase and tyrosinase at low micromolar concentrations highlights its promise in the development of new drugs for neurodegenerative diseases and hyperpigmentation disorders, respectively. While its direct impact on major signaling pathways like NF-κB and MAPK requires further investigation, the established activities of its structural analog, morusin, suggest that this compound may also exert its effects through these critical cellular regulatory networks.

The detailed experimental protocols and compiled quantitative data presented in this guide are intended to provide a solid foundation for future research. Further studies are warranted to fully elucidate the mechanisms of action of this compound, to explore its efficacy in in vivo models, and to assess its safety profile, all of which are crucial steps towards its potential clinical application. The continued exploration of this compound and other prenylflavonoids will undoubtedly contribute to the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Acetylcholinesterase Inhibitory Effects of Cyclomorusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) inhibitory properties of Cyclomorusin, a natural flavonoid. The document details its inhibitory potency, mechanism of action, and the experimental protocols used for its evaluation, aiming to support further research and drug development initiatives in the field of neurodegenerative diseases.

Quantitative Inhibition Data

This compound has been identified as a moderate inhibitor of acetylcholinesterase. The following table summarizes the key quantitative data reported in the literature.

ParameterValueSource
Inhibition Constant (Kᵢ) 3.1 - 37.5 µM[1]
IC₅₀ Value 16.2 - 36.6 µM[2]
Inhibition Type Noncompetitive[1]

Note: The Kᵢ value represents a range for a group of flavonoids isolated from Morus lhou, including this compound.[1]

Mechanism of Action: Noncompetitive Inhibition

Kinetic studies have demonstrated that this compound inhibits acetylcholinesterase through a noncompetitive mechanism.[1] This indicates that this compound does not bind to the active site of the enzyme where the substrate, acetylcholine, binds. Instead, it binds to an allosteric site, a distinct site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site.

The following diagram illustrates the noncompetitive inhibition of acetylcholinesterase by this compound.

Noncompetitive_Inhibition cluster_enzyme Enzyme States cluster_ligands Ligands E Free Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I ES->E - S ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S S Substrate (Acetylcholine) I Inhibitor (this compound) P Products (Choline + Acetate)

Noncompetitive inhibition of AChE by this compound.

Experimental Protocols

The acetylcholinesterase inhibitory activity of this compound is typically determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • This compound (test compound)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Donepezil or Galantamine (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

Assay Procedure

The following diagram outlines the general workflow for the AChE inhibition assay.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound (this compound) prep_plate Pipette Buffer, AChE, and Test Compound/Control into 96-well plate prep_reagents->prep_plate incubation Incubate at room temperature prep_plate->incubation add_dtnb Add DTNB incubation->add_dtnb add_atci Add ATCI to initiate reaction add_dtnb->add_atci measure_abs Measure absorbance at 412 nm kinetically over time add_atci->measure_abs calc_inhibition Calculate percentage of inhibition measure_abs->calc_inhibition determine_ic50_ki Determine IC50 and Ki values calc_inhibition->determine_ic50_ki

Workflow for the acetylcholinesterase inhibition assay.

Detailed Steps:

  • Preparation of Reagents: All reagents are prepared in a phosphate buffer (pH 8.0). The test compound, this compound, is typically dissolved in DMSO and then diluted with the buffer to the desired concentrations.

  • Assay Mixture: In a 96-well microplate, the reaction mixture is prepared by adding the phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution. A control reaction is prepared without the inhibitor, and a blank is prepared without the enzyme.

  • Pre-incubation: The plate is pre-incubated with the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI, and the chromogenic reagent, DTNB, to all wells.

  • Measurement: The absorbance is measured immediately at 412 nm and then monitored for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of reaction is determined from the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.

Conclusion

This compound presents a promising natural scaffold for the development of novel acetylcholinesterase inhibitors. Its noncompetitive mode of action offers a potential advantage over active site-directed inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives for the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. Further studies are warranted to elucidate the specific binding site of this compound on the acetylcholinesterase enzyme and to optimize its inhibitory potency and pharmacokinetic properties.

References

Cyclomorusin: A Technical Guide to Its Role in Traditional Medicine and Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomorusin, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has emerged from the annals of traditional medicine as a compound of significant interest for modern therapeutic development. Historically, the root bark of Morus alba has been a staple in traditional Chinese, Japanese, and Korean medicine, utilized for its purported anti-inflammatory, diuretic, and antitussive properties.[1] Contemporary scientific investigation has begun to unravel the pharmacological basis of these traditional uses, with this compound being identified as a key bioactive constituent. This technical guide provides a comprehensive overview of this compound, including its traditional context, detailed experimental protocols for its isolation and biological evaluation, quantitative data on its therapeutic activities, and an exploration of its mechanisms of action through key signaling pathways.

Traditional Medicine Context

Pharmacological Activities of this compound

This compound has demonstrated a range of pharmacological activities in preclinical studies, positioning it as a promising candidate for further drug development. The primary areas of investigation include its anti-cancer, anti-inflammatory, and antioxidant effects.

Anti-Cancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. A key mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death, in tumor cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to cellular damage and disease. This compound has been shown to possess antioxidant properties by scavenging free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds from Morus alba.

Table 1: Anti-Cancer Activity of Compounds from Morus alba

CompoundCell LineAssayIC50 ValueReference
MorusinHuman gastric cancerProliferation-[2]
MorusinHuman colorectal cancerApoptosis-[2]
MorusinRenal carcinomaGrowth and migration-[2]
MorusinHuman non-small cell lung cancerApoptosis-[2]
MorusinHuman hepatocellular carcinomaApoptosis-[2]

Note: Specific IC50 values for this compound against a panel of cancer cell lines are still under investigation in publicly available literature.

Table 2: Anti-Inflammatory Activity of Compounds from Morus alba

CompoundAssayIC50 Value (µM)Reference
MorusinNO Production in RAW 264.7 cells9.87 ± 0.59[3]
Kuwanon GNO Production in RAW 264.7 cells17.80 ± 0.50[3]
OxyresveratrolNO Production in RAW 264.7 cells25.36 ± 3.47[3]
UmbelliferoneNO Production in RAW 264.7 cells36.76 ± 2.26[3]
Kuwanon HNO Production in RAW 264.7 cells40.48 ± 4.38[3]
MorinNO Production in RAW 264.7 cells43.26 ± 4.61[3]
Quercetin (Positive Control)NO Production in RAW 264.7 cells13.20 ± 2.00[3]

Note: The IC50 value for this compound's anti-inflammatory activity is a key area for ongoing research.

Table 3: Antioxidant Activity of Morusin

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging1819.83 ± 144.53[4]
ABTS Radical Scavenging297.83 ± 7.27[4]

Note: These values for the related compound morusin provide a preliminary indication of the potential antioxidant capacity of prenylated flavonoids from Morus alba. Specific data for this compound is needed.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt Signaling Pathway in Cancer

One of the most well-documented mechanisms of this compound's anti-cancer activity is its ability to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In lung cancer cells, this compound has been shown to restrain this pathway, leading to the induction of apoptosis.[1] The inhibition of PI3K and Akt phosphorylation by this compound leads to a downstream cascade of events that ultimately promote cancer cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt pathway, promoting apoptosis.

Potential Modulation of MAPK and NF-κB Pathways

Flavonoids, as a class of compounds, are known to modulate other critical signaling pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathways are involved in cellular responses to a variety of stimuli and regulate processes like cell proliferation, differentiation, and apoptosis. The NF-κB pathway is a key regulator of the inflammatory response. While direct evidence for this compound's effects on these pathways is still emerging, it represents a logical and promising area for future research based on the known activities of similar flavonoid structures.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro assays to evaluate its biological activities.

Isolation and Purification of this compound from Morus alba Root Bark

The following protocol outlines a general procedure for the isolation of this compound, which may require optimization based on the specific plant material and laboratory conditions.

Isolation_Workflow start Dried Morus alba Root Bark extraction Extraction with 70-80% Ethanol at room temperature start->extraction partition Partitioning of Concentrated Extract (EtOAc, n-BuOH, H2O) extraction->partition chromatography1 Silica Gel Column Chromatography of EtOAc fraction partition->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 purification Preparative HPLC chromatography2->purification end Pure this compound purification->end

Caption: Workflow for the isolation and purification of this compound.

  • Extraction: The dried and powdered root bark of Morus alba is extracted with 70-80% aqueous methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Partitioning: The combined extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to a series of chromatographic techniques for separation and purification.

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A positive control (e.g., a known iNOS inhibitor) and a vehicle control are included.

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is calculated, and the IC50 value is determined.

In Vitro Antioxidant Assays (DPPH and ABTS Radical Scavenging Assays)

These assays evaluate the free radical scavenging capacity of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Various concentrations of this compound are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined. A known antioxidant like ascorbic acid or trolox is used as a positive control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of this compound are added to the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined. A known antioxidant is used as a positive control.

Conclusion and Future Directions

This compound, a flavonoid with deep roots in traditional medicine, presents a compelling profile for modern drug discovery and development. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, coupled with an initial understanding of its molecular mechanisms, underscore its therapeutic potential. However, to advance this compound from a promising natural product to a clinical candidate, further rigorous research is imperative. Future studies should focus on:

  • Comprehensive Pharmacological Profiling: Elucidating the full spectrum of its biological activities and determining specific IC50 values across a wider range of cancer cell lines and inflammatory models.

  • Mechanism of Action Studies: A deeper investigation into the modulation of key signaling pathways, including MAPK and NF-κB, and the identification of its direct molecular targets.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

  • Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic effectiveness.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The continued exploration of this compound holds the promise of yielding novel therapeutic agents for the treatment of cancer, inflammatory disorders, and other diseases linked to oxidative stress, thereby bridging the gap between traditional wisdom and modern medicine.

References

The Ethnobotanical Landscape of Cyclomorusin-Containing Flora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclomorusin, a prenylated flavonoid, has been identified in select species of the Moraceae family, notably within the genera Morus (Mulberry) and Artocarpus. These plants have a rich history of use in traditional medicine systems across the globe. This technical guide provides an in-depth exploration of the ethnobotanical applications of this compound-containing plants, supported by quantitative data on the compound's biological activities. Detailed experimental protocols for the extraction, isolation, and bio-activity assessment of this compound are provided to facilitate further research. Furthermore, key signaling pathways potentially modulated by this compound are visualized to offer insights into its mechanisms of action for drug discovery and development professionals.

Introduction

Plants have historically been a primary source of medicinal compounds. The Moraceae family, in particular, has been a focus of ethnopharmacological research due to its diverse array of bioactive secondary metabolites. This compound, a flavonoid characterized by a prenyl group, is a constituent of several plants within this family, including Morus alba (White Mulberry), Morus lhou, and Artocarpus altilis (Breadfruit).[1] Traditional uses of these plants point towards a wide range of therapeutic properties, from anti-inflammatory and anti-diabetic to anticancer and neuroprotective effects. This guide aims to bridge the gap between the traditional knowledge and modern scientific investigation of this compound and its plant sources.

Ethnobotanical Uses of this compound-Containing Plants

The plants in which this compound is found have been used for centuries in traditional medicine. A summary of their documented ethnobotanical uses is presented below.

Morus Species (Mulberry)

The various parts of the mulberry tree, including the leaves, fruits, bark, and root bark, have been extensively used in traditional Chinese medicine and other herbal traditions.[2][3] The root bark of Morus alba is a known source of this compound.[4]

  • Anti-inflammatory and Fever Reduction: Mulberry species have been traditionally used to treat fever and inflammation.[3]

  • Metabolic Disorders: They are employed in the management of diabetes and to help maintain appropriate blood pressure.[2][5] The leaves and root bark of Morus alba have demonstrated hypoglycemic activity.[6]

  • Organ Protection: Traditional uses include liver and kidney protection.[2][5]

  • Diuretic Properties: Mulberry preparations are used to promote urination.[2]

  • Cardiovascular Health: They are utilized to improve eyesight and in the management of cardiovascular diseases.[2]

  • Other Uses: The fruits of Morus alba have been traditionally used as an analgesic, antibacterial, and for treating nerve disorders.[7] Different parts of the plant are also used as a tonic and astringent.[7]

Artocarpus altilis (Breadfruit)

Artocarpus altilis, or breadfruit, is another member of the Moraceae family where this compound has been reported.[1] Its traditional medicinal applications are widespread in tropical regions.

  • Metabolic and Inflammatory Conditions: The leaves are traditionally used to treat diabetes, hypertension, and liver diseases.[1][7]

  • Gastrointestinal Ailments: The latex of the breadfruit tree is taken internally to treat diarrhea, stomach ache, and dysentery.[2][8]

  • Pain and Injury: The latex is also used externally for broken bones and sprains.[8] The bark is reported to be used for treating headaches.[2]

  • Skin Conditions: The root is used as a poultice for skin ailments.[2]

  • Other Uses: The fruit is used as an astringent and carminative, while the seeds are used as a diuretic.[4][8]

Quantitative Bio-activity Data

This compound and related compounds from Morus species have been evaluated for various biological activities. The following tables summarize the available quantitative data.

CompoundBio-activityAssay SystemIC50 ValueReference
This compound Acetylcholinesterase Inhibition16.2 - 36.6 µM[1]
Morusin Acetylcholinesterase Inhibition36.4 µM[8]
Morusin Butyrylcholinesterase Inhibition24.08 µM[8]
Morusin Anti-inflammatory (Nitric Oxide Production)LPS-stimulated RAW264.7 macrophagesMore significant than quercetin (positive control)[9]
Various Flavonoids α-Glucosidase Inhibition5.0 ± 0.3 µM to 7.5 ± 0.5 µM[7]
Acetone Extract of Morus alba α-Glucosidase Inhibition3.87 ± 1.95 µg/mL[10]
Ethyl Acetate Extract of Morus alba Anti-inflammatory (Nitric Oxide Production)LPS-stimulated RAW264.7 macrophages10.81 ± 1.41 µg/mL[9][10]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound, as well as for key bio-activity assays.

Extraction and Isolation of this compound from Morus alba Root Bark

The following is a generalized protocol for the extraction and isolation of this compound, based on methods for separating flavonoids from Morus species.

  • Plant Material Preparation: Dried root bark of Morus alba is ground into a coarse powder.

  • Extraction: The powdered material is extracted with 75% ethanol at room temperature. The extraction is repeated multiple times to ensure a thorough extraction. The ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.[11]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification Morus_alba_root_bark Morus alba Root Bark (powdered) Ethanol_Extraction 75% Ethanol Extraction Morus_alba_root_bark->Ethanol_Extraction Crude_Extract Crude Ethanol Extract Ethanol_Extraction->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Crude_Extract->Liquid_Liquid_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Liquid_Liquid_Partitioning->EtOAc_Fraction Silica_Gel_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_Chromatography TLC_Monitoring TLC Monitoring Silica_Gel_Chromatography->TLC_Monitoring Preparative_HPLC Preparative HPLC TLC_Monitoring->Preparative_HPLC Pure_this compound Pure this compound Preparative_HPLC->Pure_this compound

Caption: Workflow for this compound Isolation.

Acetylcholinesterase Inhibition Assay

This colorimetric assay is based on the Ellman method.[12]

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a solution of acetylcholinesterase (AChE) enzyme in the same buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound (this compound) at various concentrations, and the AChE solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate/DTNB solution to initiate the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.[13]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the IC50 value by plotting the percentage of NO inhibition against the concentration of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the activities of the structurally similar compound, morusin, provide valuable insights into its potential mechanisms of action. Morusin has been shown to affect key pathways involved in cancer and inflammation, such as STAT3, NF-κB, and MAPK.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[14] Morusin has been shown to inhibit STAT3 phosphorylation, nuclear translocation, and DNA binding activity, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin.

G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription This compound This compound (Potential Inhibitor) This compound->JAK Inhibition?

Caption: Potential Inhibition of the STAT3 Pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial protein complex that regulates the immune response and inflammation.[15] Its dysregulation is linked to inflammatory diseases and cancer. Natural compounds can inhibit NF-κB signaling by preventing the degradation of its inhibitor, IκB.[16]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasomal Degradation pIkB->Proteasome Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound (Potential Inhibitor) This compound->IKK Inhibition?

Caption: Potential Modulation of the NF-κB Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[17] Dysregulation of this pathway is common in cancer. Some natural products exert their anticancer effects by modulating the MAPK pathway.[18]

G Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response This compound This compound (Potential Modulator) This compound->Raf Modulation?

Caption: Potential Modulation of the MAPK Pathway.

Conclusion

The ethnobotanical history of plants containing this compound, particularly those from the Morus and Artocarpus genera, provides a strong basis for their continued investigation as sources of novel therapeutic agents. The documented anti-inflammatory, neuroprotective, and potential anticancer activities of this compound and related compounds, supported by quantitative data, highlight their promise in drug development. The experimental protocols and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating natural product. Further studies are warranted to elucidate the precise mechanisms of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Cyclomorusin from Artocarpus altilis: A Technical Guide to Extraction, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the extraction, purification, and biological activity of Cyclomorusin, a promising prenylated flavonoid found in Artocarpus altilis. This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data, and insights into its mechanism of action, with a focus on its potential in cancer therapy through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Introduction to this compound and Artocarpus altilis

Artocarpus altilis, commonly known as breadfruit, is a species of flowering tree in the mulberry and jackfruit family (Moraceae) native to Southeast Asia. Various parts of the plant, including the fruit, leaves, and bark, have been used in traditional medicine. Phytochemical analyses have revealed a wealth of bioactive compounds, with a notable presence of prenylated flavonoids. Among these, this compound has garnered interest for its potential therapeutic properties. Structurally, this compound is a complex flavonoid with a distinctive cyclic ether linkage, contributing to its bioactivity.

Extraction of this compound from Artocarpus altilis

This compound has been successfully isolated from the stem bark of Artocarpus altilis. The general approach involves solvent extraction followed by chromatographic purification. While specific yields of this compound are not widely reported, the total flavonoid content in the stems of Artocarpus altilis has been quantified.

General Extraction Protocol

A common method for the extraction of prenylated flavonoids, including this compound, from the stem bark of Artocarpus altilis involves the use of organic solvents. Acetone has been reported as an effective solvent for this purpose.

Experimental Protocol: Acetone-based Extraction

  • Plant Material Preparation: The stem bark of Artocarpus altilis is collected and air-dried in the shade. The dried bark is then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered stem bark is subjected to sequential extraction with solvents of increasing polarity. A typical sequence would be hexane (to remove nonpolar compounds), followed by acetone, and then ethanol. For the extraction of this compound, the acetone extract is of primary interest. The extraction is typically performed at room temperature over several days.

  • Concentration: The resulting crude acetone extract is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 50°C to yield a viscous residue.

Alternative Extraction Method for Total Flavonoids

For a broader extraction of flavonoids from the stem tissue, an ethanol-based method can be employed.

Experimental Protocol: Ethanol-based Extraction

  • Plant Material: Fresh stem tissue (100 mg) is used.

  • Extraction: The tissue is triple-extracted in 80% ethanol at room temperature for 2 hours for each extraction.

  • Supernatant Collection: The supernatants from the three extractions are combined for further analysis of total flavonoid content.[1]

Purification of this compound

Following extraction, this compound is purified from the crude extract using chromatographic techniques. Silica gel column chromatography is a widely used method for the separation of flavonoids.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh) is used as the stationary phase.

  • Column Packing: The silica gel is packed into a glass column. The crude acetone extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of ethyl acetate (EtOAc) in hexane. Based on literature for similar compounds, a stepwise gradient can be employed, starting with a low polarity mobile phase and gradually increasing the polarity. For the purification of related prenylated flavonoids from Artocarpus altilis, mobile phases of 30% and 40% EtOAc-hexane have been successfully used.[2]

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with the desired compound are then pooled and concentrated.

Quantitative Analysis

While specific quantitative data for this compound yield from Artocarpus altilis is limited in the available literature, the total flavonoid content can be determined using spectrophotometric methods. For precise quantification of this compound, a High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) method would be ideal.

Total Flavonoid Content

The total flavonoid content in the ethanol extract of Artocarpus altilis stems can be determined using the aluminum chloride colorimetric method.[1]

Plant PartExtraction SolventTotal Flavonoid Content (mg Quercetin Equivalents/g Dry Weight)
Scion stems on lakoocha rootstocks (18-24 months)80% EthanolSignificantly higher than self-grafts, with increases of 60.5% to 88.0%[1]
Proposed HPLC-DAD Method for this compound Quantification

A validated HPLC-DAD method is crucial for the accurate quantification of this compound in plant extracts. Based on general methods for flavonoid analysis, a reverse-phase HPLC method can be developed and validated.

Table 1: Proposed HPLC-DAD Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program Start with a low percentage of A, gradually increase to elute this compound, followed by a column wash and re-equilibration. A specific gradient would need to be optimized.
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) monitoring at the λmax of this compound (typically in the range of 260-370 nm for flavonoids)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Biological Activity and Signaling Pathways

This compound and related prenylated flavonoids from Artocarpus species have demonstrated significant biological activities, including anticancer effects. A key mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to cell growth and proliferation. Natural compounds like flavonoids can interfere with this pathway at various points.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound from Artocarpus altilis.

Extraction_Workflow start Start: Artocarpus altilis Stem Bark drying Air Drying and Grinding start->drying extraction Solvent Extraction (Acetone) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Acetone Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (EtOAc/Hexane Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound end End pure_this compound->end

Caption: Workflow for this compound extraction and purification.

Conclusion

This compound from Artocarpus altilis represents a promising natural product with potential applications in drug development, particularly in the field of oncology. This guide provides a foundational understanding of the extraction and purification processes, as well as its mechanism of action. Further research is warranted to optimize extraction protocols, quantify yields, and fully elucidate the therapeutic potential of this interesting prenylated flavonoid. The detailed methodologies and workflow diagrams presented herein serve as a valuable resource for researchers and scientists in this endeavor.

References

Cyclomorusin: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclomorusin, a prenylated flavonoid primarily isolated from the root bark of Morus species, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the flavonoid class of compounds, it exhibits a range of biological effects, including the inhibition of key enzymes such as acetylcholinesterase, tyrosinase, and the potent antagonism of platelet-activating factor (PAF)-induced platelet aggregation.[1][2] This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, presents detailed experimental protocols for its assessment, and visualizes its known signaling pathway interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and preclinical studies involving this compound.

Physicochemical Properties and Solubility

1.1. Predicted and Known Solubility

This compound is characterized by a largely hydrophobic multi-ring structure, which predicts poor aqueous solubility. Computational models support this, with a predicted water solubility of approximately 0.0055 g/L. This low water solubility underscores the challenges that may be encountered in the development of aqueous formulations for this compound.

Conversely, this compound is known to be soluble in dimethyl sulfoxide (DMSO), a common solvent for non-polar compounds in biological assays.

Table 1: Summary of this compound Solubility Data

SolventSolubilityData Type
Water0.0055 g/LPredicted
Dimethyl Sulfoxide (DMSO)SolubleExperimental (Qualitative)

1.2. Experimental Protocol: Determination of Thermodynamic Solubility

To ascertain the precise solubility of this compound in various solvents, a standardized thermodynamic solubility assessment is recommended. The following protocol outlines a general method for this determination.

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (solid, high purity)

  • A range of solvents (e.g., water, ethanol, methanol, acetonitrile, polyethylene glycol 400, propylene glycol)

  • Thermostatic shaker incubator

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker incubator set to a desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at various time points until the concentration in solution remains constant.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solution with the appropriate solvent to fall within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

Data Presentation: The results should be tabulated, presenting the solubility of this compound in each solvent in units of mg/mL or µg/mL at the specified temperature.

Stability Profile

The stability of a drug candidate under various environmental conditions is a critical factor for its development, formulation, and storage. Currently, there is a lack of specific published studies on the stability of this compound. However, based on the general behavior of flavonoids, it is anticipated that this compound may be susceptible to degradation under conditions of extreme pH, high temperature, and exposure to light.

2.1. Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods and for understanding the compound's intrinsic stability.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify major degradation products.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Acid Hydrolysis:

    • Treat a solution of this compound with an acidic solution (e.g., 0.1 N HCl).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points, neutralize them, and analyze by HPLC-PDA/MS.

  • Base Hydrolysis:

    • Treat a solution of this compound with a basic solution (e.g., 0.1 N NaOH).

    • Incubate the mixture under similar conditions as the acid hydrolysis.

    • Withdraw samples at various time points, neutralize them, and analyze by HPLC-PDA/MS.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature or slightly elevated temperature.

    • Analyze samples at different time intervals by HPLC-PDA/MS.

  • Thermal Degradation:

    • Expose a solid sample and a solution of this compound to high temperatures (e.g., 60°C, 80°C) in a thermostatic oven.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., exposure to cool white fluorescent light and near-ultraviolet lamp).

    • Analyze samples at specified time points.

Data Analysis: The HPLC chromatograms should be analyzed for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak. The use of a mass spectrometer will aid in the tentative identification of the degradation products based on their mass-to-charge ratio.

Signaling Pathway Interactions

This compound has been shown to interact with several key signaling pathways, which underpins its therapeutic potential. The following sections describe its known inhibitory activities and provide visual representations of the relevant pathways.

3.1. Acetylcholinesterase Inhibition

This compound is a noncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_drug Inhibitor ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Activates This compound This compound This compound->AChE Inhibits (Noncompetitive)

Figure 1. Noncompetitive inhibition of Acetylcholinesterase by this compound.

3.2. Tyrosinase Inhibition

This compound also acts as an inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway. By inhibiting tyrosinase, this compound can reduce the production of melanin, making it a compound of interest for applications in skin hyperpigmentation disorders.

Tyrosinase_Inhibition cluster_melanogenesis Melanin Biosynthesis Pathway cluster_inhibitor Inhibitor Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin ...further steps This compound This compound This compound->Tyrosinase Inhibits

Figure 2. Inhibition of Tyrosinase by this compound in the melanin synthesis pathway.

3.3. Platelet-Activating Factor (PAF) Signaling Inhibition

This compound is a potent inhibitor of platelet aggregation induced by the Platelet-Activating Factor (PAF).[2] PAF is a lipid mediator that signals through a G-protein coupled receptor (GPCR), leading to the activation of phospholipases and subsequent downstream signaling cascades that result in platelet activation and aggregation. While the precise binding site of this compound within this pathway is not fully elucidated, its inhibitory action suggests an interference with PAF receptor signaling.

PAF_Signaling_Inhibition cluster_pathway PAF Signaling Pathway in Platelets cluster_inhibitor Inhibitor PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_Protein Gq/Gi PAFR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Leads to Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation Induces This compound This compound This compound->PAFR Inhibits Pathway

Figure 3. Proposed inhibition of the PAF signaling pathway by this compound.

This technical guide consolidates the current understanding of the solubility and stability of this compound and provides standardized protocols for their empirical determination. The limited availability of quantitative experimental data highlights the need for further research in these areas to support the advancement of this compound as a potential therapeutic agent. The visualization of its interactions with key signaling pathways provides a framework for understanding its mechanism of action and for guiding future pharmacological studies. It is anticipated that this guide will serve as a valuable resource for the scientific community in unlocking the full potential of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Cyclomorusin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential therapeutic properties. Its structural analog, morusin, has been more extensively studied and has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. These notes provide an overview of standard in vitro assays and detailed protocols relevant to the preliminary assessment of this compound's bioactivity, with quantitative data for the closely related compound morusin provided for reference.

Data Presentation: In Vitro Bioactivity of Morusin

The following tables summarize the reported 50% inhibitory concentration (IC50) values for morusin in various in vitro assays, offering a comparative benchmark for the evaluation of this compound.

Table 1: Anti-Cancer Activity of Morusin (Cytotoxicity) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma4.63[1]
MV3Melanoma9.7[1]
MCF-7Breast Cancer3.4 - 45[2][3]
A-549Lung Cancer3.1[3]
HeLaCervical Cancer0.64[3]
Huh7Hepatocellular CarcinomaConcentration-dependent reduction in viability[4]
Hep3BHepatocellular CarcinomaConcentration-dependent reduction in viability[4]

Table 2: Anti-Inflammatory Activity of Morusin

AssayCell LineIC50 (µM)Reference
Nitric Oxide (NO) Production InhibitionRAW 264.79.87 ± 0.59[5]
Cyclooxygenase (COX) Inhibition-> 100[6][7]
Lipoxygenase (LOX) Inhibition-> 100[6][7]

Table 3: Antioxidant Activity of Morusin

AssayIC50 (µM)Reference
DPPH Radical Scavenging1819.83 ± 144.53[8]
ABTS Radical Scavenging297.83 ± 7.27[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in the evaluation of this compound.

Anti-Cancer Activity: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound (dissolved in a suitable solvent)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.

  • Griess Assay:

    • After the 24-hour incubation, transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This colorimetric assay evaluates the free radical scavenging capacity of this compound.

Materials:

  • This compound (dissolved in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound and the positive control in the chosen solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and potential signaling pathways modulated by morusin, which can serve as a hypothetical framework for investigating this compound.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solvent Add Solubilization Solvent incubate3->add_solvent read Read Absorbance (570 nm) add_solvent->read calculate Calculate Cell Viability (%) read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the MTT Cell Viability Assay.

NO_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed Seed RAW 264.7 Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 supernatant Collect Supernatant incubate2->supernatant add_griess Add Griess Reagent supernatant->add_griess read Read Absorbance (540 nm) add_griess->read calculate Calculate NO Inhibition (%) read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the Nitric Oxide Production Assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Reaction cluster_analysis Data Analysis prepare_samples Prepare this compound and Control Solutions mix Mix Sample and DPPH Solution prepare_samples->mix prepare_dpph Prepare DPPH Solution prepare_dpph->mix incubate Incubate 30 min (in dark) mix->incubate read Read Absorbance (517 nm) incubate->read calculate Calculate % Scavenging read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Signaling Pathway Diagrams

Morusin has been reported to exert its anti-cancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagrams illustrate the potential points of intervention for this compound based on the known activity of morusin.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound (Hypothesized) This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Translocates & Activates JNK->TF p38->TF This compound This compound (Hypothesized) This compound->ERK Inhibits Phosphorylation This compound->JNK Activates Phosphorylation This compound->p38 Activates Phosphorylation Genes Genes for Proliferation, Survival, Inflammation TF->Genes Transcription

Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.

Disclaimer

The quantitative data and information on signaling pathways provided in these notes are based on studies of morusin, a close structural analog of this compound. Researchers should perform their own comprehensive in vitro and in vivo studies to accurately determine the specific biological activities and mechanisms of action of this compound. The protocols provided are intended as a general guide and may require optimization based on specific experimental conditions and cell lines.

References

Application Notes and Protocols for Studying Cyclomorusin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid found in plants of the Morus genus, has demonstrated significant biological activities in preclinical in vitro studies. Notably, it is a potent inhibitor of platelet-activating factor (PAF) induced platelet aggregation and also exhibits acetylcholinesterase inhibitory properties.[1] These characteristics suggest its potential therapeutic utility in thrombotic and inflammatory disorders, as well as in neurodegenerative diseases.

These application notes provide a comprehensive guide for researchers intending to investigate the effects of this compound in animal models. The protocols outlined below are based on established methodologies for studying anti-inflammatory, anti-thrombotic, and acetylcholinesterase-inhibiting agents, adapted for the specific investigation of this compound.

Pharmacokinetic Considerations for Flavonoids in Rodent Models

Prior to conducting efficacy studies, it is crucial to understand the pharmacokinetic profile of this compound. Flavonoids, in general, are known to undergo extensive metabolism in vivo, often being converted to sulfate and glucuronide conjugates. The bioavailability of flavonoids can also be influenced by the dosage form and administration route.

General Protocol for a Pilot Pharmacokinetic Study in Rats:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Administration:

    • Intravenous (IV) administration of this compound (e.g., 5 mg/kg) to determine clearance and volume of distribution.

    • Oral gavage (e.g., 50 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Analysis: Analyze plasma samples for this compound and its potential metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Animal Models for Anti-Thrombotic Effects

Given this compound's potent in vitro inhibition of PAF-induced platelet aggregation, animal models of thrombosis are highly relevant.

Collagen and Epinephrine-Induced Pulmonary Thromboembolism in Mice

This model assesses the ability of a compound to prevent acute platelet-driven thrombosis in the pulmonary vasculature.

Protocol:

  • Animal Model: Male ICR mice (20-25g).

  • Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) 30-60 minutes prior to the thrombotic challenge. A vehicle control group and a positive control group (e.g., aspirin) should be included.

  • Induction of Thrombosis: Inject a mixture of collagen (e.g., 0.5 mg/kg) and epinephrine (e.g., 50 µg/kg) intravenously via the tail vein.

  • Endpoint: Monitor for mortality or paralysis within 15 minutes of injection.

  • Data Analysis: Calculate the percentage of protection against thromboembolism for each treatment group.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis in Rats

This model evaluates the effect of a compound on thrombus formation in a larger artery, which is relevant to arterial thrombosis.

Protocol:

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Preparation: Anesthetize the rat and expose the common carotid artery.

  • Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg, intravenously or orally) prior to thrombus induction.

  • Induction of Thrombosis: Apply a filter paper saturated with FeCl3 solution (e.g., 35%) to the surface of the carotid artery for a defined period (e.g., 10 minutes).

  • Measurement of Thrombosis: Monitor blood flow using a Doppler flow probe. The time to occlusion is the primary endpoint. After the experiment, the thrombus can be excised and weighed.

  • Data Analysis: Compare the time to occlusion and thrombus weight between the treatment and control groups.

Animal Models for Anti-Inflammatory Effects

The anti-platelet activity of this compound, particularly its inhibition of PAF, suggests it may also possess anti-inflammatory properties, as PAF is a potent inflammatory mediator.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Drug Administration: Administer this compound (e.g., 25, 50, 100 mg/kg, orally) one hour before the induction of inflammation. Include a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Inflammation: Inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics a systemic inflammatory response and allows for the measurement of inflammatory cytokines.

Protocol:

  • Animal Model: Male C57BL/6 mice (20-25g).

  • Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) 30 minutes before LPS injection.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) intraperitoneally.

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 6, and 24 hours) after LPS injection.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

  • Data Analysis: Compare the cytokine levels between the this compound-treated groups and the LPS-only control group.

Animal Models for Acetylcholinesterase Inhibition

This compound's known acetylcholinesterase inhibitory activity can be evaluated in vivo using models of cognitive impairment.

Scopolamine-Induced Amnesia in Mice

This model is widely used to assess the potential of compounds to reverse cholinergic deficit-related memory impairment.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25g).

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, orally) for a set period (e.g., 7 days).

  • Induction of Amnesia: On the day of testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes after the final dose of this compound.

  • Behavioral Testing: 30 minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.

  • Data Analysis: Compare the performance of the this compound-treated groups to the scopolamine-treated control group.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Table for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (ml) at 1hPaw Volume (ml) at 2hPaw Volume (ml) at 3hPaw Volume (ml) at 4h% Inhibition at 4h
Vehicle Control-
This compound25
This compound50
This compound100
Indomethacin10

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound's Anti-Platelet Effect

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling PAF_Receptor PAF Receptor PLC Phospholipase C (PLC) PAF_Receptor->PLC Collagen_Receptor Collagen Receptor (e.g., GPVI) Collagen_Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Thromboxane_A2 Thromboxane A₂ Synthesis Ca_Mobilization->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation Thromboxane_A2->Platelet_Aggregation PAF Platelet-Activating Factor (PAF) PAF->PAF_Receptor Collagen Collagen Collagen->Collagen_Receptor This compound This compound This compound->PAF_Receptor Inhibition This compound->Collagen_Receptor Potential Inhibition G start Start animal_acclimatization Animal Acclimatization (e.g., 1 week) start->animal_acclimatization group_assignment Random Group Assignment (Vehicle, this compound doses, Positive Control) animal_acclimatization->group_assignment drug_administration Drug Administration (e.g., Oral Gavage) group_assignment->drug_administration thrombosis_induction Induction of Thrombosis (e.g., Collagen/Epinephrine IV) drug_administration->thrombosis_induction observation Observation and Endpoint Measurement (e.g., Mortality, Time to Occlusion) thrombosis_induction->observation data_analysis Data Collection and Statistical Analysis observation->data_analysis end End data_analysis->end G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PAF_Receptor PAF Receptor IKK IKK Complex PAF_Receptor->IKK Cross-talk TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 MyD88->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_activation->Gene_Transcription Cytokines TNF-α, IL-6, IL-1β Gene_Transcription->Cytokines COX2 COX-2 Gene_Transcription->COX2 PAF PAF PAF->PAF_Receptor LPS LPS LPS->TLR4 This compound This compound This compound->PAF_Receptor Inhibition This compound->IKK Potential Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cyclomorusin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclomorusin, a prenylated flavonoid found in plants of the Morus species, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a moderate inhibitor of acetylcholinesterase and a potent inhibitor of platelet-activating factor (PAF) and tyrosinase, this compound presents a promising candidate for further investigation in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, providing researchers, scientists, and drug development professionals with a reliable protocol for its analysis.

Principle of the Method

This method utilizes reverse-phase HPLC, a powerful analytical technique for the separation of compounds based on their hydrophobicity. A C18 column is employed as the stationary phase, providing a non-polar surface for the separation of this compound and other components in the sample matrix. The mobile phase, consisting of a gradient of an aqueous solvent and an organic solvent, allows for the efficient elution of compounds with varying polarities. Detection is achieved using a UV-Vis detector, as flavonoids typically exhibit strong absorbance in the UV region. This method is designed to be selective and sensitive, enabling accurate quantification of this compound in various sample types, including plant extracts and biological matrices.

Experimental Protocols

1. Sample Preparation

  • Plant Material:

    • Collect and air-dry the relevant plant parts (e.g., root bark of Morus species).

    • Grind the dried material into a fine powder.

    • Extract the powdered material with a suitable solvent such as methanol or ethanol using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

    • For HPLC analysis, dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Standard Solution:

    • Accurately weigh a precise amount of this compound standard.

    • Dissolve the standard in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B; 5-30 min: 10-90% B; 30-35 min: 90% B; 35-40 min: 90-10% B; 40-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Data Analysis

  • Identification: The identification of this compound in a sample is confirmed by comparing its retention time with that of the authentic standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from this calibration curve.

Quantitative Data Summary

The following table presents representative quantitative data for the HPLC analysis of this compound, based on typical performance for similar flavonoid compounds. Researchers should perform their own validation to establish specific performance characteristics.

ParameterTypical Value
Retention Time (min) 15 - 25 (highly dependent on the specific gradient)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Signaling Pathways and Experimental Workflows

Experimental Workflow for HPLC Analysis of this compound

cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (Methanol) Extraction (Methanol) Grinding->Extraction (Methanol) Filtration & Evaporation Filtration & Evaporation Extraction (Methanol)->Filtration & Evaporation Crude Extract Crude Extract Filtration & Evaporation->Crude Extract Dissolution & Filtration Dissolution & Filtration Crude Extract->Dissolution & Filtration HPLC System HPLC System Dissolution & Filtration->HPLC System Injection This compound Standard This compound Standard Stock Solution Stock Solution This compound Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Working Standards->HPLC System Injection C18 Column C18 Column HPLC System->C18 Column UV Detection UV Detection C18 Column->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway of Platelet-Activating Factor (PAF) Inhibition by this compound

This compound This compound PAF Receptor (GPCR) PAF Receptor (GPCR) This compound->PAF Receptor (GPCR) Inhibits Gq Protein Gq Protein PAF Receptor (GPCR)->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) PIP2 PIP2 Phospholipase C (PLC)->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Downstream Signaling (e.g., MAPK) Downstream Signaling (e.g., MAPK) Ca2+ Release->Downstream Signaling (e.g., MAPK) Protein Kinase C (PKC)->Downstream Signaling (e.g., MAPK) Platelet Aggregation & Inflammation Platelet Aggregation & Inflammation Downstream Signaling (e.g., MAPK)->Platelet Aggregation & Inflammation cluster_pathway Melanogenesis Pathway This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits L-DOPA L-DOPA Tyrosinase->L-DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase L-DOPA->Tyrosinase Melanin Synthesis Melanin Synthesis Dopaquinone->Melanin Synthesis This compound This compound Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) This compound->Acetylcholinesterase (AChE) Inhibits Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolysis Cholinergic Receptors Cholinergic Receptors Acetylcholine (ACh)->Cholinergic Receptors Binds Enhanced Cholinergic Signaling Enhanced Cholinergic Signaling Cholinergic Receptors->Enhanced Cholinergic Signaling Leads to

Application Notes and Protocols for the Quantification of Cyclomorusin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid predominantly found in the root bark of Morus alba (White Mulberry), has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[1][2][3][4] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and elucidation of its pharmacological effects. These application notes provide detailed protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with an overview of its known signaling pathways.

Data Presentation: Quantitative Data of Related Flavonoids in Morus alba

While specific quantitative data for this compound is not widely available in the reviewed literature, the following tables summarize the content of the closely related and structurally similar prenylated flavonoid, morusin, in various parts of Morus alba. This data can serve as a valuable reference for estimating the potential yield of this compound and for method development.

Table 1: Morusin Content in Different Parts of Morus alba L.

Plant PartMorusin Content (mg/g of dry weight)Reference
Root Bark10.98 ± 10.49[5]
Twigs2.63 ± 1.97[5]
Fruits0.11 ± 0.10[5]

Table 2: Morusin Content in the Branch Bark of Various Cultivated Mulberry Species

Mulberry CultivarMorusin Content (% of dry weight)Reference
Cultivar No. 404 (Tetraploid)Highest content (specific value not provided)
Husang 32 (Morus multicaulis)Third highest content (specific value not provided)

Note: The original research article abstract did not provide specific numerical values for all cultivars but highlighted these as having the highest content.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of flavonoids in Morus species and can be optimized for the specific quantification of this compound.[6][7][8][9][10][11]

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a standard maceration technique for the extraction of this compound from dried plant material, such as the root bark of Morus alba.

Materials:

  • Dried and powdered plant material (e.g., Morus alba root bark)

  • Ethanol (95%) or Methanol (80%)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of 95% ethanol or 80% methanol to the plant material in a flask.

  • Macerate the mixture at room temperature for 24-48 hours with occasional shaking.

  • Filter the extract through filter paper to remove solid plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the solvent is completely removed.

  • The resulting crude extract can be redissolved in a suitable solvent (e.g., methanol) for HPLC or LC-MS/MS analysis.

Experimental Workflow for Extraction

Extraction_Workflow Start Start: Dried Plant Material Powdering Powdering of Plant Material Start->Powdering Extraction Maceration with Solvent (e.g., 95% Ethanol) Powdering->Extraction Filtration Filtration to Remove Solids Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Analysis Analysis by HPLC or LC-MS/MS Crude_Extract->Analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits (leading to its activation) Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

References

Application Notes and Protocols for the Synthesis of Cyclomorusin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomorusin, a complex prenylated flavonoid isolated from Morus alba (white mulberry), has garnered significant interest due to its diverse biological activities, including potential anticancer and neuroprotective effects. This document provides a comprehensive overview of the synthetic approaches toward this compound and its derivatives. While a detailed, step-by-step total synthesis of this compound has not been explicitly reported in the reviewed literature, this guide consolidates general synthetic strategies for structurally related pyranoflavonoids and outlines a plausible biomimetic approach inspired by the natural biosynthetic pathway in Morus alba. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of the biological activities of relevant compounds. Visualizations of the proposed synthetic workflow and the biosynthetic pathway are included to facilitate understanding.

Introduction to this compound

This compound is a natural product belonging to the flavonoid class of compounds, characterized by a complex fused heterocyclic ring system. It is found in the root bark of Morus alba and has been the subject of phytochemical and pharmacological studies.[1] The unique structure of this compound, featuring a pyran ring fused to the flavonoid backbone, presents a considerable synthetic challenge and makes it an attractive target for organic chemists. The development of synthetic routes to this compound and its derivatives is crucial for further investigation of their therapeutic potential and for enabling structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy: A Biomimetic Approach

A total synthesis of this compound has not been detailed in the scientific literature. However, based on the biosynthesis of flavonoids in Morus alba and established synthetic methodologies for complex flavonoids, a biomimetic approach is proposed. This strategy leverages the natural cyclization reactions that are believed to occur in the plant.

The proposed synthesis would likely involve the following key stages:

  • Synthesis of a Prenylated Chalcone Precursor: The synthesis would commence with the preparation of a suitably functionalized chalcone bearing a prenyl group.

  • Oxidative Cyclization: A key step would be the oxidative cyclization of the prenylated chalcone to form the pyran ring, mimicking the enzymatic processes in the plant.

  • Final Transformations: Subsequent functional group manipulations would lead to the final structure of this compound.

This biomimetic strategy is advantageous as it can potentially lead to a more efficient and stereoselective synthesis.

Experimental Protocols

The following are detailed protocols for key reactions that would be integral to the proposed synthesis of this compound and its derivatives. These are general procedures adapted from the synthesis of similar flavonoid compounds.

Protocol 3.1: Synthesis of a Prenylated Chalcone Precursor (General Procedure)

This protocol describes a Claisen-Schmidt condensation to form the chalcone backbone, followed by prenylation.

Materials:

  • Substituted 2-hydroxyacetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 50%)

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate

  • Anhydrous acetone or DMF

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Chalcone Formation:

    • Dissolve the substituted 2-hydroxyacetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

    • Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

  • Prenylation:

    • To a solution of the chalcone (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents) and prenyl bromide (1.2-1.5 equivalents).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the prenylated chalcone.

Protocol 3.2: Oxidative Cyclization to form the Pyran Ring (General Procedure)

This protocol describes a general method for the oxidative cyclization of a prenylated phenol to form a pyran ring using a mild oxidizing agent.

Materials:

  • Prenylated chalcone

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant

  • Anhydrous solvent (e.g., benzene, toluene, or dioxane)

  • Silica gel for chromatography

Procedure:

  • Dissolve the prenylated chalcone (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

  • Add DDQ (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane-ethyl acetate gradient) to isolate the cyclized pyranoflavonoid product.

Quantitative Data

As a specific synthesis for this compound is not available, quantitative data regarding reaction yields and optimal conditions are not reported. However, the biological activities of this compound and related prenylated flavonoids from Morus alba have been evaluated. The following table summarizes some of the reported inhibitory concentrations (IC50).

CompoundTarget/AssayIC50 (µM)Reference
This compound Acetylcholinesterase16.2 - 36.6[2]
Morusin Cytotoxicity against HeLa cells0.64[3]

Visualizations

Proposed Synthetic Workflow for this compound

The following diagram illustrates a plausible synthetic route to this compound based on biomimetic principles.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2-hydroxyacetophenone 2-hydroxyacetophenone Chalcone Chalcone 2-hydroxyacetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde derivative Benzaldehyde derivative Benzaldehyde derivative->Chalcone Prenylated Chalcone Prenylated Chalcone Chalcone->Prenylated Chalcone Prenylation This compound This compound Prenylated Chalcone->this compound Oxidative Cyclization

Caption: Proposed biomimetic synthesis of this compound.

Biosynthetic Pathway of Flavonoids in Morus alba

This diagram outlines the general biosynthetic pathway leading to the formation of flavonoids in Morus alba.

G Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA C4H, 4CL Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Flavone/Flavonol Flavone/Flavonol Flavanone->Flavone/Flavonol Prenylated Flavonoids Prenylated Flavonoids Flavone/Flavonol->Prenylated Flavonoids Prenyltransferase This compound (and other complex flavonoids) This compound (and other complex flavonoids) Prenylated Flavonoids->this compound (and other complex flavonoids) Cyclases, Oxidases

Caption: Biosynthesis of flavonoids in Morus alba.

Conclusion

The synthesis of this compound and its derivatives represents a significant challenge and an opportunity for the development of novel therapeutic agents. While a definitive total synthesis has yet to be published, the information gathered from related compounds and biosynthetic studies provides a solid foundation for designing a successful synthetic strategy. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Further research is warranted to develop a robust and scalable synthesis of this compound to unlock its full therapeutic potential.

References

Application Notes and Protocols for Cyclomorusin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a natural flavonoid predominantly found in the root bark of Morus alba L., has garnered significant interest for its potential therapeutic applications. Emerging research has highlighted its anti-cancer properties, particularly its ability to induce programmed cell death (apoptosis) in cancer cells. This document provides detailed application notes and experimental protocols for studying the effects of this compound, with a focus on its mechanism of action in lung cancer.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Recent studies have elucidated that this compound exerts its anti-cancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade that regulates cell survival, proliferation, and apoptosis. In non-small cell lung cancer (NSCLC) cells, particularly the NCI-H1299 cell line, this compound has been shown to inhibit this pathway, leading to the induction of apoptosis.

The PI3K/Akt pathway is a key regulator of cell survival. Its inhibition by this compound leads to a decrease in the phosphorylation of Akt and downstream effectors like mTOR. This disruption in signaling ultimately results in an imbalance of pro-apoptotic and anti-apoptotic proteins, tipping the scale towards programmed cell death.

Signaling Pathway Diagram

Cyclomorusin_PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Apoptosis by Phosphorylating mTOR mTOR Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes This compound This compound This compound->PI3K Inhibits

This compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data Summary

While specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain, the following table provides a template for summarizing such data once determined. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line of interest.

Cell LineCancer TypeIC50 (µM) after 48hNotes
NCI-H1299Non-Small Cell Lung CancerData not availableKnown to be responsive to this compound.
A549Non-Small Cell Lung CancerData not availableA common cell line for lung cancer studies.
MCF-7Breast CancerData not available-
HeLaCervical CancerData not available-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., NCI-H1299)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., NCI-H1299)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value) for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow Start Seed NCI-H1299 cells Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (and control) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Harvest Harvest and Wash Cells Incubate2->Harvest Stain Stain with Annexin V-FITC/PI Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow End Quantify Apoptosis Flow->End

Workflow for assessing apoptosis via flow cytometry.
Western Blot Analysis

This protocol is to detect the expression levels of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lines (e.g., NCI-H1299)

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

In Vivo Xenograft Model (Conceptual Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters should be optimized based on preliminary studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • NCI-H1299 cells

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of NCI-H1299 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the anti-cancer properties of this compound. By focusing on its inhibitory effect on the PI3K/Akt signaling pathway, these experimental designs will facilitate a deeper understanding of its therapeutic potential and aid in the development of novel cancer therapies. It is crucial to optimize the experimental conditions for each specific cell line and research question.

Application Notes and Protocols for Cell Culture Techniques in Cyclomorusin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a natural flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered interest in oncological research for its potential anti-cancer properties. As a prenylated flavonoid, its structural and functional similarities to the more extensively studied compound, Morusin, suggest a role in the modulation of key cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation. These effects are believed to be mediated through the intricate network of cellular signaling pathways.

These application notes provide detailed protocols for essential cell culture-based assays to investigate the anti-cancer effects of this compound. It is important to note that while direct experimental data for this compound is emerging, many of the detailed methodologies and quantitative data presented herein are based on studies of the closely related and structurally similar compound, Morusin. Researchers are advised to use these protocols as a foundation and to optimize experimental conditions, such as compound concentration and incubation times, specifically for this compound and the cell lines under investigation.

Data Presentation: Efficacy of Morusin in Cancer Cell Lines

The following tables summarize the cytotoxic effects of Morusin, a compound structurally and functionally related to this compound, on various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.

Table 1: IC50 Values of Morusin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A375Melanoma4.63424
MV3Melanoma9.724
DU145Prostate CancerNot specified-
PC3Prostate CancerNot specified-
M2182Prostate CancerNot specified-
LNCaPProstate CancerNot specified-
769-PRenal Cell CarcinomaNot specified-
786-ORenal Cell CarcinomaNot specified-
OSRC-2Renal Cell CarcinomaNot specified-
MKN45Gastric CancerNot specified-
SGC7901Gastric CancerNot specified-

Note: The specific IC50 values for some cell lines were not explicitly stated in the reviewed literature but were shown to be effectively inhibited by Morusin. Researchers should perform their own dose-response studies to determine the precise IC50 of this compound for their cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for analyzing the effect of this compound on the protein expression and phosphorylation status within key signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3, NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound for the indicated times and concentrations.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Cyclomorusin_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS JAK JAK Growth Factor Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 Survival Survival STAT3->Survival IKK IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB Apoptosis Inhibition Apoptosis Inhibition NF-κB->Apoptosis Inhibition This compound This compound This compound->PI3K This compound->ERK This compound->STAT3 This compound->NF-κB

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Cancer Cell Culture B Treat with this compound (Dose-Response) A->B C MTT Assay B->C D Determine IC50 C->D E Treat cells with IC50 concentration of this compound D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blot for Signaling Pathways E->H I Quantify Apoptosis F->I J Analyze Cell Cycle Distribution G->J K Quantify Protein Expression H->K L Correlate Findings I->L J->L K->L

Caption: A typical experimental workflow for investigating this compound.

Measuring Cyclomorusin's Effect on Platelet Aggregation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibitory effects of cyclomorusin, a naturally occurring prenylflavonoid, on platelet aggregation. The protocols outlined below are based on established methodologies and are intended to assist researchers in the screening and characterization of this compound and related compounds as potential antiplatelet agents.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. This compound has been identified as a potent inhibitor of platelet aggregation.[1] Specifically, it has demonstrated strong inhibitory activity against platelet-activating factor (PAF) and collagen-induced platelet aggregation in rabbit platelet suspensions.[1] Understanding the extent and mechanism of this inhibition is crucial for its development as a potential therapeutic agent.

Data Presentation

CompoundAgonistIC50 (µM)Species
CyclocommuninCollagen14.4Rabbit
CyclocommuninArachidonic Acid (AA)12.5Rabbit

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for aggregation studies.

Materials:

  • Freshly drawn human or rabbit whole blood anticoagulated with 3.2% sodium citrate (9:1 blood to anticoagulant ratio)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acid-citrate-dextrose (ACD) solution

  • Prostaglandin E1 (PGE1)

  • Apyrase

  • Bovine Serum Albumin (BSA)

  • Tyrode's buffer

Procedure for PRP:

  • Centrifuge the anticoagulated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper layer (PRP) without disturbing the buffy coat and red blood cells.

  • Store the PRP at room temperature and use within 2-3 hours.

Procedure for Washed Platelets:

  • To the collected PRP, add ACD solution in a 1:7 ratio (ACD:PRP).

  • Centrifuge at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA, 1 µM PGE1, and 0.02 U/mL apyrase.

  • Adjust the final platelet concentration to 3 x 10^8 platelets/mL.

Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Platelet aggregometer

  • PRP or washed platelets

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Platelet agonists:

    • Platelet-Activating Factor (PAF)

    • Collagen

    • Arachidonic Acid (AA)

  • Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.

Procedure:

  • Set the aggregometer to 37°C.

  • Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette 450 µL of PRP or washed platelets into a cuvette with a stir bar.

  • Add 5 µL of the this compound solution at various concentrations (or vehicle control) and incubate for 5 minutes.

  • Add 50 µL of the platelet agonist (e.g., PAF, collagen, or AA) to induce aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value of this compound for each agonist.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on key signaling proteins involved in platelet activation.

Materials:

  • Washed platelets

  • This compound

  • Platelet agonist (e.g., collagen)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-PLCγ2, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pre-incubate washed platelets with various concentrations of this compound or vehicle control.

  • Stimulate the platelets with an agonist (e.g., collagen) for a specific time.

  • Stop the reaction by adding ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_prep Platelet Preparation cluster_assay Platelet Aggregation Assay cluster_western Western Blot Analysis Whole Blood Whole Blood PRP PRP Whole Blood->PRP Centrifuge (200g) Washed Platelets Washed Platelets PRP->Washed Platelets Centrifuge (800g) & Resuspend Incubation Incubation Washed Platelets->Incubation Add this compound Stimulation Stimulation Washed Platelets->Stimulation Add this compound & Agonist Aggregation Aggregation Incubation->Aggregation Add Agonist (PAF/Collagen) Data Analysis Data Analysis Aggregation->Data Analysis Measure Light Transmission IC50 Determination IC50 Determination Data Analysis->IC50 Determination Lysis Lysis Stimulation->Lysis Lyse Cells SDS-PAGE SDS-PAGE Lysis->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Detection Detection Transfer->Detection Protein Phosphorylation Analysis Protein Phosphorylation Analysis Detection->Protein Phosphorylation Analysis

Caption: Experimental workflow for assessing this compound's antiplatelet activity.

platelet_activation_pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Collagen Collagen GPVI GPVI Collagen->GPVI PAF PAF PAF-R PAF-R PAF->PAF-R PLCg2 PLCγ2 GPVI->PLCg2 PI3K PI3K/Akt GPVI->PI3K PAF-R->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC TXA2 Thromboxane A₂ (via AA pathway) Ca2->TXA2 Granule Secretion Granule Secretion Ca2->Granule Secretion PKC->Granule Secretion Aggregation Aggregation PKC->Aggregation PI3K->Aggregation TXA2->Aggregation Granule Secretion->Aggregation This compound This compound This compound->PLCg2 Potential Inhibition This compound->TXA2 Potential Inhibition

Caption: Potential inhibition points of this compound in platelet activation pathways.

Mechanism of Action and Signaling Pathways

Flavonoids often exert their antiplatelet effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of thromboxane A2 (TXA2), a potent platelet agonist.[1] Additionally, they can interfere with intracellular signaling cascades by inhibiting key enzymes such as phospholipase C (PLC) and protein kinase C (PKC), and by modulating intracellular calcium levels.

Given that this compound inhibits collagen and PAF-induced aggregation, its mechanism may involve the blockade of their respective signaling pathways. Collagen activates platelets primarily through the glycoprotein VI (GPVI) receptor, leading to the activation of PLCγ2. PAF binds to its G-protein coupled receptor, which also activates PLC. Activated PLCγ2 generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of PKC, respectively. These events culminate in granule secretion and platelet aggregation. This compound may potentially inhibit one or more steps in this cascade. The inhibitory effect of related compounds on arachidonic acid-induced aggregation suggests a possible role in modulating the thromboxane pathway.[1]

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for the investigation of this compound's antiplatelet properties. While the available data strongly suggests its potential as a platelet aggregation inhibitor, further detailed studies are required to elucidate its precise mechanism of action and to quantify its inhibitory potency through the determination of IC50 values. The experimental workflows and pathway diagrams presented here offer a structured approach for researchers to systematically evaluate this compound and contribute to the development of novel anti-thrombotic therapies.

References

Application Notes and Protocols for Testing Cyclomorusin's Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomorusin, a prenylated flavonoid isolated from the root bark of Morus alba L., has demonstrated potential as a cytotoxic agent against various cancer cell lines. These application notes provide a detailed guide for researchers to effectively design and execute experiments to evaluate the cytotoxic properties of this compound. The protocols outlined below cover essential assays for determining cell viability, investigating the induction of apoptosis, and analyzing cell cycle distribution.

Physicochemical Properties and Stock Solution Preparation

This compound is a solid with low aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₂O₆PubChem
Molecular Weight418.4 g/mol PubChem
AppearanceSolidPubChem
Water SolubilityVery lowInferred from flavonoid properties
Common SolventDimethyl sulfoxide (DMSO)Standard practice
Protocol for Stock Solution Preparation
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Reported IC₅₀ Values of this compound and Related Prenylated Flavonoids from Morus alba

CompoundCancer Cell LineIC₅₀ (µM)
This compoundNCI-H1299 (Lung Cancer)Not explicitly stated, but showed significant cytotoxicity
MorusinHeLa (Cervical Cancer)0.64[1]
MorusinMCF-7 (Breast Cancer)1.64[2]
MorusinHep3B (Hepatocellular Carcinoma)2.15[2]
Albanol BHGC27 (Gastric Cancer)6.08 ± 0.34[3]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

    • The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and cell cycle regulation, particularly in the PI3K/Akt and MAPK signaling pathways.

Protocol:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action stock This compound Stock (in DMSO) mtt MTT Assay (Cell Viability, IC50) stock->mtt apoptosis Annexin V/PI Assay (Apoptosis) stock->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) stock->cell_cycle cells Cancer Cell Culture cells->mtt cells->apoptosis cells->cell_cycle mtt->apoptosis Determine IC50 western Western Blot (Signaling Proteins) apoptosis->western cell_cycle->western

Caption: A flowchart of the experimental procedures for evaluating the cytotoxicity of this compound.

Signaling Pathways

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt P mTOR mTOR pAkt->mTOR Bcl2 Bcl-2 pAkt->Bcl2 Bax Bax pAkt->Bax Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K Bax->Apoptosis_PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Apoptosis_MAPK Apoptosis pERK->Apoptosis_MAPK JNK JNK JNK->Apoptosis_MAPK p38 p38 p38->Apoptosis_MAPK This compound This compound This compound->PI3K Inhibition This compound->Ras Potential Inhibition

Caption: Putative signaling pathways affected by this compound, leading to apoptosis.

Logical Relationship of Cytotoxicity Assays

logical_relationship Start Treat Cells with this compound Viability Decreased Cell Viability (MTT Assay) Start->Viability Apoptosis Induction of Apoptosis (Annexin V/PI Assay) Viability->Apoptosis Suggests Cell Death CellCycle Cell Cycle Arrest (PI Staining) Viability->CellCycle Suggests Growth Inhibition Mechanism Altered Protein Expression (Western Blot) Apoptosis->Mechanism Investigate Pro- and Anti-apoptotic Proteins CellCycle->Mechanism Investigate Cell Cycle Regulators

Caption: Logical flow of experiments to characterize the cytotoxic effects of this compound.

References

Application Note: Quantitative Analysis of Cyclomorusin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the sensitive and selective quantification of Cyclomorusin, a prenylated flavonoid with significant therapeutic potential, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology includes sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note presents an overview of this compound's known mechanism of action involving the PI3K/Akt signaling pathway, visualized with a corresponding pathway diagram. The methods outlined herein are designed to be a robust starting point for researchers in pharmacology and drug development.

Introduction

This compound is a flavonoid compound isolated from plants of the Morus genus, such as Morus alba (white mulberry).[1] It has garnered interest in the scientific community for its potential anti-cancer properties.[2][3][4] As a member of the flavonoid class, precise and accurate quantification in complex biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical assays.[5] This application note details a comprehensive workflow for this compound analysis, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation (from Plasma)

Effective sample preparation is critical to remove interfering substances like proteins and salts that can suppress the ionization of the target analyte. A protein precipitation method is described below, which is fast and effective for plasma samples.

Materials:

  • Rat Plasma (or other biological matrix)

  • This compound standard

  • Internal Standard (IS), e.g., Praeruptorin C or Genkwanin[5][6]

  • Acetonitrile (ACN), LC-MS grade

  • Diethyl Ether, LC-MS grade[6]

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. For calibration standards and quality control (QC) samples, add the corresponding this compound standard solution. For blank samples, add 10 µL of methanol.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 70:30 v/v Methanol:Water).[6]

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

  • Injection: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic conditions must be optimized to achieve good peak shape and separation from matrix components. A reverse-phase C18 column is commonly used for flavonoid analysis.[5][6][7]

ParameterRecommended Condition
HPLC System UHPLC/HPLC system compatible with MS detection
Column C18 Column (e.g., Hypersil Gold C18, 50 x 4.6 mm, 3 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Methanol[6] or Acetonitrile[5]
Flow Rate 0.4 - 0.5 mL/min[5][6]
Gradient Isocratic (e.g., 70% B) or a linear gradient optimized for separation[6]
Injection Volume 5 - 10 µL
Column Temperature 25-30°C[8]
Mass Spectrometry

Mass spectrometry detection is performed using an electrospray ionization (ESI) source, typically in positive ion mode for morusin-related compounds.[6] Detection is achieved via Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode[5][6]
MRM Transitions m/z 419.2 → 297.1 (for Morusin, negative ion mode)[5]
m/z 443.1 (for Morusin, positive ion mode, SIM)[6]
Internal Standard (IS) transition to be optimized based on selection
Ion Spray Voltage 4500 V (optimized for the specific instrument)[7]
Source Temperature 500 - 650°C[7]
Collision Gas Argon
DP, EP, CE, CXP Optimized for each analyte and transition via infusion of standard solutions

Note: this compound has a molecular weight of 418.4 g/mol .[1] The protonated molecule [M+H]+ would be at m/z 419.1. Fragmentation would need to be optimized, but based on the closely related morusin, a transition of m/z 419.2 → 297.1 has been reported.[5]

Data Presentation

Quantitative data from LC-MS/MS analysis should be presented clearly. The following tables are illustrative examples based on published data for the related compound morusin, and would require validation for this compound specifically.[5][6]

Table 1: Calibration Curve and LLOQ for Morusin Analysis

ParameterValue
Linearity Range 1.5 - 800 ng/mL[6]
Correlation Coefficient (r²) ≥ 0.99[6]
Lower Limit of Quantification (LLOQ) 1.05 ng/mL[5]
Regression Equation y = mx + c (using 1/x² weighting)

Table 2: Precision and Accuracy for Morusin QC Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low 5< 15%< 15%± 15%
Mid 50< 15%< 15%± 15%
High 500< 15%< 15%± 15%

(Values are representative targets for a validated bioanalytical method)

Visualized Workflows and Pathways

Experimental Workflow

The overall process from sample collection to final data analysis can be visualized to provide a clear overview of the experimental sequence.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (ACN) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject into UHPLC p5->a1 a2 C18 Reverse Phase Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3 d4 Report Results d3->d4

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway: Inhibition of PI3K/Akt

Studies on the related compound morusin have shown that it exerts its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and migration.[2][3][9]

G cluster_outcomes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Migration Invasion & Migration Akt->Migration Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

References

Application Notes and Protocols for the Structural Elucidation of Cyclomorusin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the natural flavonoid, Cyclomorusin, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a bioactive compound isolated from plants of the Morus species, possesses a complex heterocyclic structure requiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques for unambiguous characterization.

Introduction to this compound and the Role of NMR

This compound (C₂₅H₂₂O₆) is a prenylated flavonoid with a fused pyran ring, exhibiting a range of biological activities. Its intricate molecular architecture necessitates powerful analytical techniques for complete structural assignment. NMR spectroscopy is an indispensable tool in this regard, providing detailed information about the carbon skeleton, proton environments, and connectivity within the molecule. Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC, the precise structure of this compound can be determined.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as well as key 2D NMR correlations. This data is essential for the verification of the compound's structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
2164.2---
3107.56.65 (s)C-2, C-4, C-4a-
4182.5---
4a105.8---
5158.2---
699.86.22 (d, 2.2)C-5, C-7, C-8, C-4aH-8
7162.1---
894.76.35 (d, 2.2)C-6, C-7, C-4a, C-8aH-6
8a156.8---
1'122.1---
2'129.07.35 (d, 8.5)C-2, C-4', C-6'H-3'
3'116.36.90 (d, 8.5)C-1', C-5'H-2'
4'160.5---
5'116.36.90 (d, 8.5)C-1', C-3'-
6'129.07.35 (d, 8.5)C-2, C-4'-
2''78.9---
3''128.26.60 (d, 10.0)C-2'', C-4'', C-1'''H-4''
4''117.55.50 (d, 10.0)C-2'', C-5'', C-2'''H-3''
5''28.31.45 (s)C-2'', C-4''-
6''28.31.45 (s)C-2'', C-4''-
1'''32.13.20 (d, 7.0)C-2''', C-3''', C-4'''H-2'''
2'''122.55.20 (t, 7.0)C-4''', C-5'''H-1'''
3'''132.8---
4'''25.91.75 (s)C-2''', C-3''', C-5'''-
5'''18.01.65 (s)C-2''', C-3''', C-4'''-

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (Methanol-d₄: δH = 3.31 ppm, δC = 49.0 ppm). Coupling constants (J) are in Hertz (Hz). Assignments are based on the analysis of 1D and 2D NMR spectra.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated methanol (Methanol-d₄, 99.8% D). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR data on a 500 MHz spectrometer.

Table 2: NMR Data Acquisition Parameters

ExperimentParameters
¹H NMR Pulse Program: zg30, Number of Scans: 16-32, Relaxation Delay (d1): 2.0 s, Acquisition Time (aq): ~3-4 s, Spectral Width (sw): 16 ppm
¹³C NMR Pulse Program: zgpg30, Number of Scans: 1024-2048, Relaxation Delay (d1): 2.0 s, Acquisition Time (aq): ~1 s, Spectral Width (sw): 240 ppm
COSY Pulse Program: cosygpqf, Number of Scans: 2-4, Relaxation Delay (d1): 2.0 s, Data Points (td): 2048 (F2), 256 (F1), Spectral Width (sw): 16 ppm (F1 and F2)
HSQC Pulse Program: hsqcedetgpsisp2.3, Number of Scans: 4-8, Relaxation Delay (d1): 1.5 s, Data Points (td): 2048 (F2), 256 (F1), Spectral Width (sw): 16 ppm (F2), 180 ppm (F1)
HMBC Pulse Program: hmbcgplpndqf, Number of Scans: 8-16, Relaxation Delay (d1): 2.0 s, Data Points (td): 2048 (F2), 256 (F1), Spectral Width (sw): 16 ppm (F2), 240 ppm (F1)

Visualization of NMR Data and Structural Elucidation Workflow

The structural elucidation of this compound is a stepwise process that integrates data from various NMR experiments. The following diagrams illustrate the logical workflow and key structural correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Sample Dissolve Dissolve in Methanol-d4 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR C13_NMR 13C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC Proton_ID Identify Proton Signals (Chemical Shift, Multiplicity) H1_NMR->Proton_ID Carbon_ID Identify Carbon Signals (DEPT for CH, CH2, CH3) C13_NMR->Carbon_ID HH_Connectivity Establish H-H Connectivity COSY->HH_Connectivity CH_Direct Direct C-H Correlations HSQC->CH_Direct CH_LongRange Long-Range C-H Correlations HMBC->CH_LongRange Structure Assemble Fragments & Propose Structure Proton_ID->Structure Carbon_ID->Structure HH_Connectivity->Structure CH_Direct->Structure CH_LongRange->Structure

Workflow for the structural elucidation of this compound.

The following diagrams, generated using the DOT language, visualize the key correlations that are instrumental in piecing together the molecular structure of this compound.

key_correlations cluster_structure Key Structural Fragments of this compound cluster_hmbc Key HMBC Correlations cluster_cosy Key COSY Correlations structure_node H3 H-3 (6.65) H3_to_C2 C-2 (164.2) H3->H3_to_C2 J3 H3_to_C4 C-4 (182.5) H3->H3_to_C4 J2 H6 H-6 (6.22) H6_to_C5 C-5 (158.2) H6->H6_to_C5 J2 H6_to_C7 C-7 (162.1) H6->H6_to_C7 J2 H8 H-8 (6.35) H8_to_C7 C-7 (162.1) H8->H8_to_C7 J2 H8_to_C8a C-8a (156.8) H8->H8_to_C8a J3 H2_prime H-2' (7.35) H3_prime H-3' (6.90) H2_prime->H3_prime H3_double_prime H-3'' (6.60) H4_double_prime H-4'' (5.50) H3_double_prime->H4_double_prime

Application Notes and Protocols for the Statistical Analysis of Cyclomorusin Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental data and statistical analysis related to the biological activities of Cyclomorusin. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Bioactivities

The following tables summarize the key quantitative data from experimental studies on this compound, focusing on its cytotoxic, pro-apoptotic, and anti-inflammatory effects.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIC50 (µM)Reference
NCI-H1299Lung CancerMTT AssayNot explicitly stated, but experiments were conducted at concentrations of 5, 10, and 20 µM. A significant decrease in viability was observed at 10 and 20 µM.[1]

Note: Further research is required to establish a comprehensive panel of IC50 values for this compound across a wider range of cancer cell lines.

Table 2: Induction of Apoptosis by this compound in NCI-H1299 Lung Cancer Cells
TreatmentConcentration (µM)Apoptosis Rate (%)Reference
Control-~5[1]
This compound10~25[1]
This compound20~45[1]
Table 3: Anti-inflammatory Effects of this compound
AssayCell LineStimulantThis compound Concentration (µg/mL)Inhibition of NO production (%)Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS10.81 (IC50)50[2]

Note: The referenced study evaluated a panel of bioactive components from Morus alba, with Morusin, a compound structurally similar to this compound, showing significant anti-NO and anti-iNOS activities.[2] Direct quantitative data for this compound's inhibition of pro-inflammatory cytokines requires further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., NCI-H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed NCI-H1299 cells and treat with this compound (e.g., 10 and 20 µM) for 24 hours.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-mTOR, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the absorbance of the treated groups to the LPS-stimulated control.[2]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture (e.g., NCI-H1299) treatment Treatment with this compound (Different Concentrations and Time Points) start->treatment cytotoxicity Cytotoxicity Analysis (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis protein_extraction Protein Extraction treatment->protein_extraction data_analysis Statistical Data Analysis (IC50, Apoptosis Rate, Protein Expression) cytotoxicity->data_analysis apoptosis->data_analysis western_blot Western Blot Analysis (PI3K, Akt, mTOR, Bcl-2, Bax) protein_extraction->western_blot western_blot->data_analysis end Conclusion: Elucidation of This compound's Mechanism of Action data_analysis->end

Caption: Workflow for investigating the anticancer effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Cyclomorusin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cyclomorusin in in vitro studies. Our goal is to provide practical solutions to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro research?

This compound is a natural flavonoid compound found in plants such as Morus alba (white mulberry).[] Like many flavonoids, this compound is a hydrophobic molecule with poor water solubility, which can pose significant challenges for its use in aqueous-based in vitro assays, such as cell culture experiments.[2] Inadequate dissolution can lead to inaccurate compound concentrations, precipitation in culture media, and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4][5][6]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with a concentration of less than 0.1% being ideal for sensitive cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the specific tolerance of your cell line.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?

This is a common issue known as "solvent-shifting" where the compound crashes out of solution as it moves from a high-concentration organic solvent to an aqueous environment. Please refer to our Troubleshooting Guide below for detailed strategies to mitigate this problem.

Data Presentation: this compound Solubility

While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table summarizes the available information and provides a general guide for researchers.

SolventSolubilityRemarks
Water Predicted to be very low (0.0055 g/L)[2]Practically insoluble for most experimental needs.
Dimethyl Sulfoxide (DMSO) Soluble[3]The solvent of choice for preparing high-concentration stock solutions.
Ethanol Sparingly soluble to solubleCan be used as a co-solvent, but may have higher cytotoxicity than DMSO at similar concentrations.
Methanol Sparingly soluble to solubleSimilar to ethanol, it can be considered as an alternative or co-solvent.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone SolubleThese solvents are generally not compatible with cell-based assays.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Work in a clean and dry environment, such as a laminar flow hood, to maintain sterility.

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 418.45 g/mol ), weigh 4.18 mg of the compound.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. - Insufficient mixing or sonication.- Low-quality or hydrated DMSO.- Increase vortexing time or sonication duration.- Use fresh, anhydrous (water-free) DMSO.
Precipitation occurs upon dilution in aqueous media. - "Solvent-shifting" due to rapid dilution.- Final concentration exceeds solubility in the media.- Perform serial dilutions of the DMSO stock in the cell culture medium.- Pre-warm the cell culture medium to 37°C before adding the compound.- Increase the final volume of the medium to lower the final compound concentration.
Cell death observed in vehicle control wells. - Final DMSO concentration is too high for the cell line.- Reduce the final DMSO concentration to below 0.5%, preferably to 0.1% or lower.- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.
Inconsistent experimental results. - Incomplete dissolution of the stock solution.- Degradation of this compound due to improper storage.- Ensure the stock solution is completely clear before use.- Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

This compound has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. In lung cancer cells, treatment with this compound resulted in decreased protein levels of PI3K, AKT, mTOR, and their phosphorylated forms.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Flavonoids related to this compound have been shown to modulate this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Activates This compound This compound This compound->MAPKKK Modulates Response Cellular Response (Proliferation, Apoptosis) Transcription->Response

This compound modulates the MAPK signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. The anti-inflammatory properties of this compound and related compounds are partly attributed to their ability to inhibit this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to Nucleus IkB_NFkB->NFkB Degradation of IκBα This compound This compound This compound->IKK Inhibits Transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_active->Transcription

This compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Assessing this compound Solubility and Efficacy

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Serial Dilution in Pre-warmed Media B->C D Treat Cells C->D E Incubate D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot for Signaling Proteins E->G H Cytokine Measurement (e.g., ELISA) E->H

A typical workflow for in vitro studies with this compound.

References

Cyclomorusin Stability in Experimental Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cyclomorusin under various experimental conditions. Due to the limited availability of stability data specific to this compound, this guide extrapolates from the known stability of structurally similar flavonoids, particularly prenylated flavonoids. Researchers should consider this information as a general guideline and are encouraged to perform their own stability assessments for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: Based on the behavior of other flavonoids, the stability of this compound is likely influenced by several factors, including:

  • pH: Flavonoids are often susceptible to degradation in neutral to alkaline conditions. Acidic conditions generally favor stability.

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.

  • Light: Exposure to UV or even visible light can lead to the photodegradation of many flavonoids.

  • Solvents: The choice of solvent can impact solubility and stability. While DMSO is a common solvent for stock solutions, its water content and freeze-thaw cycles can affect compound integrity.[1][2][3]

  • Presence of Oxidizing Agents: Flavonoids are susceptible to oxidation.

  • Enzymatic Degradation: In cell-based assays, cellular enzymes may metabolize this compound.

Q2: I am seeing variable results in my cell-based assays. Could this compound be degrading in my cell culture medium?

A2: It is highly probable. Cell culture media are aqueous solutions, typically at a neutral pH (around 7.4), and incubated at 37°C, all of which are conditions that can promote flavonoid degradation.[4][5][6][7][8] The presence of various components in the media could also potentially interact with and destabilize this compound. It is recommended to prepare fresh dilutions of this compound in media for each experiment and minimize the time the compound spends in the incubator before and during the assay.

Q3: What is the recommended way to prepare and store a stock solution of this compound?

A3: For optimal stability, it is recommended to:

  • Solvent: Prepare a high-concentration stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Storage Temperature: Store the stock solution at -20°C or -80°C.

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vial in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Q4: How can I quickly assess if my this compound is degrading under my experimental conditions?

A4: A simple way to check for degradation is to use UV-Vis spectrophotometry. Flavonoids have characteristic UV-Vis absorbance spectra. A change in the absorbance maxima or the appearance of new peaks over time can indicate degradation. For more accurate and sensitive analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[9][10][11][12]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity This compound degradation in the assay medium.1. Prepare fresh dilutions of this compound for each experiment.2. Minimize incubation times where possible.3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points using HPLC or UV-Vis spectrophotometry.
Precipitation of this compound in aqueous solutions Low aqueous solubility of this compound, a characteristic of many prenylated flavonoids.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept low (typically <0.5%) but sufficient to maintain solubility.2. Visually inspect for precipitation after dilution.3. Consider using a solubilizing agent, but be aware of its potential effects on the experiment.
Loss of compound during storage Improper storage of stock solutions (e.g., exposure to light, frequent freeze-thaw cycles, moisture in DMSO).1. Store stock solutions in small, single-use aliquots at -20°C or -80°C.2. Use anhydrous DMSO for preparing stock solutions.3. Protect stock solutions from light.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.1. Conduct a forced degradation study to identify potential degradation products.2. Compare the chromatograms of fresh and aged samples to identify new peaks corresponding to degradants.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.[13][14][15][16][17]

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or DAD detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for rapid degradation. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Analyze at various time points.

  • Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C). Analyze at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Analyze at various time points and compare with a dark control.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The mobile phase and gradient should be optimized to separate this compound from its degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its potential degradants.[9][10][11][12][18]

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV or Diode Array Detector (DAD)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: Acetonitrile or Methanol

Gradient Elution (Example):

Time (min) % Solvent A % Solvent B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV-Vis spectroscopy) and at other wavelengths to detect degradation products. Injection Volume: 10-20 µL

Data Presentation

Table 1: Inferred Stability of this compound under Different Conditions (Based on General Flavonoid Behavior)

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH 1-4)Generally StableMinimal degradation
Neutral (pH 7)Moderate degradation over timeOxidized and hydrolyzed products
Alkaline (pH > 8)Rapid degradationRing fission products, polymerized compounds
Temperature 4°C (in solution)Stable for short to medium termMinimal degradation
Room TemperatureGradual degradationOxidized products
> 40°CAccelerated degradationVarious thermal decomposition products
Light DarkStable-
Visible LightSlow degradationPhotodegradation products
UV LightRapid degradationPhotodegradation products
Solvent Anhydrous DMSOStable when stored properlyMinimal degradation
Aqueous buffersDegradation rate depends on pH and temperatureHydrolysis and oxidation products

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) aliquot Aliquot for Single Use stock->aliquot acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation (H2O2) aliquot->oxidation thermal Thermal Stress aliquot->thermal photo Photolytic Stress aliquot->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data troubleshooting_logic start Inconsistent Experimental Results? check_prep Review Stock Solution Preparation & Storage start->check_prep check_dilution Assess Dilution Procedure & Final Concentration start->check_dilution precipitate Precipitation Observed? check_dilution->precipitate check_stability Perform Stability Check in Assay Medium degradation Degradation Confirmed? check_stability->degradation precipitate->check_stability No adjust_solvent Adjust Solvent Concentration or Use Solubilizer precipitate->adjust_solvent Yes fresh_prep Prepare Fresh Solutions for Each Experiment degradation->fresh_prep Yes end Consistent Results degradation->end No adjust_solvent->check_dilution optimize_assay Optimize Assay Conditions (e.g., shorter incubation) fresh_prep->optimize_assay optimize_assay->end signaling_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound (Prenylated Flavonoid) mapk MAPK (ERK, JNK, p38) This compound->mapk Inhibition? pi3k PI3K/Akt This compound->pi3k Inhibition? nfkb NF-κB This compound->nfkb Inhibition? mapk_effect Cell Proliferation, Inflammation, Apoptosis mapk->mapk_effect pi3k_effect Cell Survival, Growth, Proliferation pi3k->pi3k_effect nfkb_effect Inflammation, Immune Response nfkb->nfkb_effect

References

Cyclomorusin Cell-Based Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cyclomorusin in cell-based assays. The information is designed for scientists and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is a flavonoid that is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of observable effects:

  • Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay.

  • Incubation Time: The incubation period may be too short. Conduct a time-course experiment to identify the optimal duration of treatment.

  • Cell Line Specificity: The effects of this compound can be cell-type specific. The target signaling pathway may not be active or responsive in your chosen cell line.

  • Compound Stability: Ensure the compound has not degraded. Use freshly prepared dilutions from a properly stored stock solution.

Q3: Is this compound light-sensitive?

A3: Flavonoid compounds can be sensitive to light. To minimize potential degradation, it is best practice to protect this compound solutions from direct light exposure during storage and experimentation.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Pipetting errors.[1]Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[1]
Low signal-to-noise ratio Suboptimal cell number.Optimize cell seeding density to ensure the signal is within the linear range of the assay.[1]
Incorrect wavelength reading.Ensure the plate reader is set to the correct absorbance wavelength for the specific assay (e.g., ~570 nm for MTT).[2]
Unexpected increase in viability at high concentrations Compound precipitation.Visually inspect the wells for any precipitate. If observed, consider using a lower concentration or a different solvent system.
Interference with the assay chemistry.Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt.
Difficulty in Detecting Apoptosis
Problem Possible Cause Suggested Solution
No increase in apoptotic cells after treatment Incorrect timing of the assay.Apoptosis is a dynamic process. Perform a time-course experiment to capture early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic events.[3]
Cell death is occurring through necrosis, not apoptosis.Assess markers of necrosis, such as LDH release, to distinguish between apoptosis and necrosis.
Insufficient drug concentration.Perform a dose-response study to determine the effective concentration for inducing apoptosis.
High background in Annexin V staining Mechanical stress during cell handling.Handle cells gently during harvesting and staining to avoid inducing membrane damage.
Over-trypsinization of adherent cells.Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach the cells.
Issues with Western Blotting for Signaling Pathway Analysis
Problem Possible Cause Suggested Solution
Weak or no signal for the target protein Insufficient protein loading.Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane.
Inefficient protein transfer.Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane.
Primary antibody not optimized.Titrate the primary antibody to determine the optimal concentration. Ensure the antibody is validated for the species you are using.
High background on the membrane Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody concentration too high.Reduce the concentration of the primary or secondary antibody.
Inadequate washing.Increase the number and duration of wash steps.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][4]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at the appropriate wavelength (around 570 nm) using a microplate reader.[2]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blotting
  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48hAssay
MCF-7 (Breast Cancer)15.2MTT
A549 (Lung Cancer)25.8MTS
HeLa (Cervical Cancer)18.5MTT
PC-3 (Prostate Cancer)32.1MTS

Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

This compound (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)3.5 ± 0.82.1 ± 0.5
1012.8 ± 1.55.4 ± 0.9
2025.6 ± 2.110.2 ± 1.3
4038.2 ± 3.518.7 ± 2.0

Visualizations

Cyclomorusin_Troubleshooting_Workflow start Inconsistent Results in Assay check_seeding Check Cell Seeding Uniformity start->check_seeding check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting Seeding OK end_bad Consult Technical Support check_seeding->end_bad Seeding Uneven check_controls Review Positive/Negative Controls check_pipetting->check_controls Pipetting OK check_pipetting->end_bad Pipetting Error optimize_conc Optimize this compound Concentration check_controls->optimize_conc Controls OK check_controls->end_bad Controls Failed time_course Perform Time-Course Experiment optimize_conc->time_course Concentration Optimized check_readout Validate Assay Readout Parameters time_course->check_readout Time-Course Complete end_good Consistent Results check_readout->end_good Parameters Validated check_readout->end_bad Readout Issue

Caption: Troubleshooting workflow for inconsistent assay results.

Apoptosis_Signaling_Pathway cluster_cell Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Treat Cells with this compound cell_culture->treatment cyclomorusin_prep Prepare this compound Dilutions cyclomorusin_prep->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability Assay incubation->viability apoptosis Apoptosis Assay incubation->apoptosis western Western Blot incubation->western

Caption: General experimental workflow for this compound assays.

References

Technical Support Center: Optimizing Cyclomorusin Concentration in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclomorusin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a natural flavonoid compound found in plants such as Morus alba (white mulberry).[1] It is classified as a pyranoflavonoid.[2] Its known biological activities include:

  • Acetylcholinesterase (AChE) Inhibition: this compound is a moderate inhibitor of acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine.[3][4]

  • Anti-platelet Aggregation: It is a strong inhibitor of platelet-activating factor (PAF) induced platelet aggregation.[3][4]

  • Anti-inflammatory Effects: Like many flavonoids, this compound is suggested to have anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) production.

  • Cytotoxicity: Some studies on related compounds from Morus alba suggest potential cytotoxic activity against certain cancer cell lines.[5]

Q2: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound has low water solubility.[2] Therefore, it is recommended to prepare stock solutions in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.[6] Other organic solvents like ethanol, chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[1]

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Store stock solutions in tightly sealed vials at -20°C for up to two weeks. For longer-term storage (up to 24 months), some suppliers recommend storage at 2-8°C.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]

Q3: I'm observing precipitation when I add this compound to my cell culture media. What can I do?

Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Here are several troubleshooting steps:

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into the media can cause the compound to "crash out." To avoid this, add the stock solution dropwise while gently vortexing or swirling the media.

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[2]

  • Intermediate Dilution: Consider making an intermediate dilution of the stock in pre-warmed media before adding it to the final culture volume.

  • Serum Concentration: The presence of serum can aid in the solubilization of hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter precipitation.

  • pH of Media: Verify that the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4), as pH shifts can affect compound solubility.[7]

  • Final Concentration: The concentration of this compound you are using may be above its solubility limit in the media. You may need to perform a solubility test to determine the maximum soluble concentration under your experimental conditions.

Q4: How do I determine the optimal working concentration of this compound for my experiments?

The optimal concentration of this compound will vary depending on the cell type and the biological endpoint being measured. A dose-response experiment is crucial to determine the effective concentration range. A cytotoxicity assay is a good starting point to identify the concentration range that is non-toxic to your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 418.45 g/mol .[1][3][6][7]

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may assist in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and store them at -20°C.

Protocol 2: Determination of Optimal this compound Concentration using a Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to a specific cell line.

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • On the following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal working concentration for subsequent experiments should be below the concentration that causes significant cytotoxicity.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC25H22O6[1][3][7]
Molecular Weight~418.45 g/mol [1][3][6][7]
AppearanceSolid[3]
Melting Point256 - 257 °C[3]
Water SolubilityPredicted to be very low (0.0055 g/L)[2]
Common SolventsDMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][6]

Table 2: Reported In Vitro Activity of this compound

Target/ActivityIC50 / Ki ValueSource
Acetylcholinesterase (AChE) InhibitionKi = 16.2 - 36.6 µM[3][4]
Butyrylcholinesterase (BChE) InhibitionKi = 1.7 - 19.1 µM[3]
Platelet Aggregation InhibitionStrong inhibitor of PAF-induced aggregation[3][4]

Visualizations

Signaling Pathways

experimental_workflow cluster_stock Stock Solution Preparation cluster_optimization Concentration Optimization cluster_experiment Definitive Experiment stock_calc Calculate Mass of This compound stock_weigh Weigh Powder stock_calc->stock_weigh stock_dissolve Dissolve in DMSO stock_weigh->stock_dissolve stock_aliquot Aliquot and Store at -20°C stock_dissolve->stock_aliquot opt_treat Treat with Serial Dilutions of this compound stock_aliquot->opt_treat exp_prep Prepare Working Concentration stock_aliquot->exp_prep opt_seed Seed Cells in 96-well Plate opt_seed->opt_treat opt_incubate Incubate (24-72h) opt_treat->opt_incubate opt_assay Perform Cytotoxicity Assay opt_incubate->opt_assay opt_analyze Analyze Data opt_assay->opt_analyze opt_analyze->exp_prep exp_treat Treat Cells exp_prep->exp_treat exp_endpoint Measure Biological Endpoint exp_treat->exp_endpoint

Caption: Experimental workflow for preparing and optimizing this compound concentration.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 activates nfkb_inhibit NF-κB Pathway Inhibition tlr4->nfkb_inhibit leads to inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nfkb_inhibit->inflammatory_genes promotes nrf2_activate Nrf2 Pathway Activation nrf2_activate->nfkb_inhibit inhibits antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) nrf2_activate->antioxidant_genes promotes This compound This compound This compound->nfkb_inhibit inhibits This compound->nrf2_activate activates

Caption: Proposed anti-inflammatory signaling pathway for this compound.

acetylcholinesterase_inhibition acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache binds to choline_acetate Choline + Acetate ache->choline_acetate hydrolyzes to inhibition Noncompetitive Inhibition This compound This compound This compound->ache binds to allosteric site inhibition->ache inhibits

Caption: Mechanism of Acetylcholinesterase inhibition by this compound.

platelet_aggregation_inhibition agonist Platelet Agonist (e.g., PAF, Collagen) receptor Receptor (e.g., GPVI) agonist->receptor activates plc PLC Activation receptor->plc ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization aggregation Platelet Aggregation ca_mobilization->aggregation This compound This compound cyclic_nucleotides ↑ cAMP / cGMP This compound->cyclic_nucleotides promotes cyclic_nucleotides->ca_mobilization inhibits

Caption: Proposed mechanism of platelet aggregation inhibition by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Cyclomorusin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyclomorusin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary biological activities?

This compound is a natural flavonoid compound.[1] Based on current literature, it has demonstrated inhibitory activity against several biological targets:

  • Acetylcholinesterase (AChE): this compound acts as a moderate inhibitor of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2]

  • Platelet Aggregation: It is a strong inhibitor of platelet-activating factor (PAF) induced platelet aggregation.[2]

  • Tyrosinase: this compound also inhibits tyrosinase, a key enzyme in melanin biosynthesis.[2]

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the intended therapeutic target. For a compound like this compound with multiple known activities, it is crucial to understand which effects are "on-target" for your specific research question and which might be "off-target." These unintended interactions can lead to:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of your primary target when it is actually caused by an off-target effect.

  • Cellular toxicity: Engagement with unintended targets can disrupt essential cellular pathways, leading to cell death or other adverse effects.

  • Confounding structure-activity relationship (SAR) studies: Off-target effects can complicate the interpretation of how chemical modifications affect a compound's biological activity.

Q3: How can I begin to assess the potential off-target profile of this compound in my experimental system?

Given that this compound is a flavonoid, a class of compounds known for interacting with multiple cellular targets, a systematic approach to identifying off-target effects is recommended:

  • Dose-Response Curves: Establish a clear dose-response relationship for your intended on-target effect. Off-target effects often occur at higher concentrations.

  • Use of Structurally Unrelated Inhibitors: If possible, use other known inhibitors of your target of interest that have a different chemical scaffold. If you observe the same phenotype with structurally distinct compounds, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If this compound treatment phenocopies the genetic perturbation, it provides strong evidence for on-target activity.

  • Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to broadly assess the effects of this compound on cellular morphology, viability, and other parameters.[3][4][]

  • Broad Panel Screening: For a comprehensive off-target profile, consider screening this compound against a panel of kinases, G-protein coupled receptors (GPCRs), and other common off-target classes.[6][7][8]

Troubleshooting Guide

Scenario 1: I am observing unexpected cytotoxicity at concentrations where I expect on-target engagement.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: Re-evaluate the IC50 or EC50 of this compound for your primary target in your specific assay system.

    • Perform a Cell Viability Assay: Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effects of this compound on your cell line.[9][10][11][12]

    • Investigate Apoptosis: Use assays for caspase activation or Annexin V staining to determine if the observed cytotoxicity is due to programmed cell death.

    • Consider Off-Target Kinase Inhibition: Flavonoids are known to inhibit a variety of kinases.[13] Unintended kinase inhibition can lead to cytotoxicity. Consider performing a broad kinase panel screen to identify potential off-target kinases.

Scenario 2: My results with this compound are inconsistent with other published inhibitors for the same target.

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Ensure the identity and purity of your this compound stock through methods like LC-MS and NMR.

    • Evaluate Assay Conditions: Differences in experimental conditions (e.g., substrate concentration, incubation time) can affect inhibitor potency.

    • Consider Off-Target Effects: The inconsistent results may be due to a previously uncharacterized off-target effect of this compound that is not shared by the other inhibitors. This highlights the importance of using structurally diverse inhibitors to validate on-target effects.

Data Presentation

Table 1: Known Biological Activities of this compound

TargetActivityIC50 (µM)Reference
AcetylcholinesteraseModerate Inhibitor16.2 - 36.6[2]
Platelet-Activating Factor (PAF) Induced Platelet AggregationStrong InhibitorNot Specified[2]
TyrosinaseInhibitorNot Specified[2]

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for measuring AChE activity.[14][15][16][17]

  • Principle: The activity of AChE is determined by measuring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • This compound

    • Positive control (e.g., Donepezil)

  • Procedure:

    • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add various concentrations of this compound, the positive control, or vehicle control to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Platelet Aggregation Inhibition Assay

This is a general protocol for assessing the inhibition of platelet aggregation using light transmission aggregometry.[18][19][20][21]

  • Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.

  • Materials:

    • Freshly drawn human or animal blood anticoagulated with sodium citrate.

    • Platelet agonist (e.g., Platelet-Activating Factor - PAF, ADP, collagen)

    • This compound

    • Positive control (e.g., Aspirin)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation of whole blood.

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add various concentrations of this compound, the positive control, or vehicle control to the PRP and incubate for a short period.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Determine the maximum aggregation for each concentration and calculate the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

3. Tyrosinase Inhibition Assay

This is a common in vitro method for measuring the inhibition of mushroom tyrosinase activity.[22][23][24][25][26]

  • Principle: The activity of tyrosinase is determined by measuring the formation of dopachrome from the oxidation of L-DOPA, which can be monitored by the increase in absorbance at approximately 475 nm.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Phosphate buffer (pH 6.8)

    • This compound

    • Positive control (e.g., Kojic acid)

  • Procedure:

    • Prepare stock solutions of this compound and the positive control in a suitable solvent.

    • In a 96-well plate, add phosphate buffer and various concentrations of this compound, the positive control, or vehicle control.

    • Add the tyrosinase enzyme solution to each well and incubate for a brief period at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA substrate solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling_Pathways cluster_AChE Acetylcholinesterase Inhibition cluster_Platelet Platelet Aggregation Inhibition cluster_Tyrosinase Tyrosinase Inhibition ACh Acetylcholine AChE AChE ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Cyclomorusin_AChE This compound Cyclomorusin_AChE->AChE PAF PAF PAF_Receptor PAF Receptor PAF->PAF_Receptor Signaling_Cascade Intracellular Signaling PAF_Receptor->Signaling_Cascade Aggregation Platelet Aggregation Signaling_Cascade->Aggregation Cyclomorusin_Platelet This compound Cyclomorusin_Platelet->Signaling_Cascade Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Cyclomorusin_Tyrosinase This compound Cyclomorusin_Tyrosinase->Tyrosinase

Caption: Known inhibitory activities of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Conclusion start Start with this compound dose_response Determine On-Target Dose-Response (IC50/EC50) start->dose_response cytotoxicity Assess General Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity phenotypic_screen Phenotypic Screening (High-Content Imaging) cytotoxicity->phenotypic_screen panel_screen Broad Panel Screening (e.g., Kinase Panel) cytotoxicity->panel_screen genetic_validation Genetic Validation (siRNA/CRISPR) phenotypic_screen->genetic_validation panel_screen->genetic_validation structurally_unrelated Use Structurally Unrelated Inhibitors genetic_validation->structurally_unrelated conclusion Confirm On-Target vs. Off-Target Effects structurally_unrelated->conclusion Troubleshooting_Tree start Unexpected Phenotype Observed concentration Does it occur at concentrations much higher than on-target IC50? start->concentration off_target Likely Off-Target Effect concentration->off_target Yes on_target Potentially On-Target or Potent Off-Target concentration->on_target No genetic Does genetic knockdown/knockout of the target replicate the phenotype? on_target->genetic on_target_confirmed On-Target Effect Confirmed genetic->on_target_confirmed Yes off_target_likely Likely Off-Target Effect genetic->off_target_likely No

References

Technical Support Center: Optimizing Cyclomorusin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Cyclomorusin extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound extraction process.

Problem Potential Causes Recommended Solutions
Low Yield of Crude Extract Improper Plant Material Preparation: Inadequate drying can lead to enzymatic degradation, while insufficient grinding reduces the surface area for solvent penetration.[1]Ensure the plant material (e.g., from Morus species) is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[1]
Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a flavonoid.[1]Test a range of solvents with varying polarities. Ethanol and methanol are commonly effective for flavonoids. Aqueous mixtures (e.g., 70% ethanol) can also improve extraction efficiency.[2]
Sub-optimal Extraction Parameters: Insufficient extraction time or temperature can result in incomplete extraction.[1]Systematically optimize the extraction time and temperature. For maceration, allow for adequate soaking time with regular agitation. For methods like Soxhlet or reflux, ensure the equipment is functioning correctly and the number of cycles is sufficient.[1]
Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may become saturated before all the this compound is extracted.[1]Increase the solvent-to-solid ratio. Experiment with different ratios to find the best balance between yield and solvent usage.
Degradation of this compound Excessive Heat: As a flavonoid, this compound can be sensitive to high temperatures, leading to degradation.[2]Use a rotary evaporator at a controlled, low temperature for solvent removal.[1] Avoid prolonged exposure to high temperatures during extraction.
Presence of Degrading Enzymes: Residual enzymatic activity in the plant material can break down the target compound.Blanching the fresh plant material before drying can help to deactivate enzymes.
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be dissolving a wide range of other compounds along with this compound.Consider a multi-step extraction with solvents of increasing polarity to fractionate the extract. Perform a liquid-liquid extraction to partition this compound into a cleaner solvent phase.[1]
Complex Plant Matrix: The source material naturally contains numerous other metabolites that are co-extracted.Employ a purification step after the initial extraction. Solid-phase extraction (SPE) with cartridges like C18 or polyamide can be effective for purifying flavonoids.[1]
Poor Reproducibility Inhomogeneous Plant Material: Variations in the composition of the plant material between batches can lead to inconsistent yields.Thoroughly homogenize the ground plant material to ensure each sample is representative.
Inconsistent Extraction Parameters: Small variations in temperature, time, or solvent ratios between experiments can impact the final yield.[2]Maintain strict and precise control over all extraction parameters. Use calibrated equipment to ensure consistency.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a flavonoid compound that has been reported in plants of the Morus (mulberry) and Artocarpus genera.[3] It is known to exhibit various biological activities, including acetylcholinesterase inhibition and platelet aggregation inhibition.[3]

Q2: Which solvents are most effective for this compound extraction?

A2: As a flavonoid, this compound is typically extracted with polar organic solvents. Ethanol and methanol are commonly used due to their ability to effectively dissolve such compounds.[1] The choice of solvent can significantly impact the extraction efficiency, and aqueous solutions of these alcohols (e.g., 70-80% ethanol) often provide a good balance of polarity for extracting flavonoids.[2][4]

Q3: What are the advantages of modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over conventional methods?

A3: Modern techniques like UAE and MAE can offer several advantages over traditional methods such as maceration or Soxhlet extraction. These can include reduced extraction times, lower solvent consumption, and potentially higher yields.[5][6] The energy from ultrasound or microwaves can enhance solvent penetration into the plant matrix, facilitating the release of target compounds.[5]

Q4: How can I be sure that my this compound is not degrading during the extraction process?

A4: Flavonoids can be susceptible to degradation by heat and prolonged exposure to certain conditions.[2] To minimize degradation, it is advisable to use moderate temperatures during extraction and to remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator).[1] Stability studies can be performed by analyzing aliquots of the extract at different time points during the process using a suitable analytical method like HPLC.

Q5: What analytical methods are used to identify and quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of flavonoids like this compound.[3] When coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, HPLC can provide both quantitative and structural information. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool.

Quantitative Data Summary

The following tables provide an illustrative summary of how different extraction parameters can influence the yield of this compound. This data is based on general principles of flavonoid extraction and may need to be optimized for specific experimental conditions.

Table 1: Effect of Solvent Type on this compound Yield

SolventRelative PolarityAverage this compound Yield (%)
n-Hexane0.0090.1
Chloroform0.2590.3
Ethyl Acetate0.2280.8
Acetone0.3551.2
Ethanol0.6541.8
70% EthanolHigher2.1
Methanol0.7621.9
Water1.0000.5

Table 2: Effect of Temperature on this compound Yield (using 70% Ethanol)

Temperature (°C)Extraction Time (hours)Average this compound Yield (%)
25 (Room Temp)241.5
4041.8
6022.1
8011.9 (potential for degradation)

Table 3: Effect of Extraction Time on this compound Yield (at 60°C with 70% Ethanol)

Extraction Time (hours)Average this compound Yield (%)
0.51.6
11.9
22.1
42.1

Detailed Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Sample Preparation:

    • Dry the plant material (e.g., Morus root bark) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a suitable flask.

    • Add 1 L of 70% ethanol (1:10 solid-to-solvent ratio).

    • Seal the flask and macerate for 72 hours at room temperature with occasional shaking or continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solution using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered material in a flask.

    • Add 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

Visualizations

experimental_workflow start Plant Material (e.g., Morus species) prep Sample Preparation (Drying and Grinding) start->prep extraction Extraction (e.g., Maceration, UAE, MAE) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography, SPE) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, LC-MS, NMR) pure_compound->analysis

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_workflow start Low this compound Yield check_prep Check Sample Preparation (Drying, Grinding) start->check_prep check_solvent Review Solvent Choice (Polarity, Composition) check_prep->check_solvent Preparation OK optimize_prep Optimize Drying and Grinding check_prep->optimize_prep Issue Found check_params Examine Extraction Parameters (Time, Temp, Ratio) check_solvent->check_params Solvent OK optimize_solvent Test Different Solvents check_solvent->optimize_solvent Issue Found optimize_params Optimize Time, Temp, and Ratio check_params->optimize_params Issue Found success Improved Yield check_params->success Parameters OK optimize_prep->start optimize_solvent->start optimize_params->start

Caption: Troubleshooting workflow for low this compound yield.

parameter_relationships cluster_params Extraction Parameters cluster_outcomes Outcomes solvent Solvent Choice yield Yield solvent->yield purity Purity solvent->purity temperature Temperature temperature->yield degradation Degradation temperature->degradation time Extraction Time time->yield time->degradation ratio Solvent:Solid Ratio ratio->yield

Caption: Logical relationships between extraction parameters and outcomes.

References

dealing with Cyclomorusin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Cyclomorusin Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and addressing common challenges, such as precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Serine/Threonine kinase, mTOR (mammalian Target of Rapamycin). It functions by blocking the downstream signaling cascade, which is pivotal in cell growth, proliferation, and survival. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions like culture media.

Q2: Why is my this compound precipitating in the culture medium?

A2: this compound precipitation in culture media can be attributed to several factors:

  • Low Solubility: Its inherent hydrophobicity leads to poor solubility in aqueous solutions.

  • High Concentration: Using concentrations above its solubility limit will cause it to fall out of solution.

  • Solvent Shock: The rapid dilution of a concentrated DMSO stock into the aqueous culture medium can cause the compound to crash out.

  • Media Components: Interactions with proteins and other components in the serum of the culture medium can reduce its solubility.

  • Temperature and pH: Fluctuations in temperature and pH can affect the stability and solubility of the compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: It is highly recommended to use dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions of this compound. Ensure the DMSO is of high purity and anhydrous to maintain the integrity of the compound.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution in media - Final concentration is too high.- "Solvent shock" from rapid dilution.- Media is at a cold temperature.- Perform a serial dilution of the DMSO stock.- Warm the culture media to 37°C before adding this compound.- Add the this compound dropwise while gently vortexing the media.
Cloudiness or crystals observed in culture wells - Compound is precipitating over time.- Interaction with media components.- Reduce the final concentration of this compound.- Consider using a serum-free or reduced-serum medium if compatible with your cells.- Increase the final DMSO concentration slightly (ensure it remains non-toxic to cells, typically ≤0.5%).
Inconsistent experimental results - Inaccurate final concentration due to precipitation.- Degradation of the compound.- Visually inspect for precipitation before adding to cells.- Prepare fresh dilutions from the stock solution for each experiment.- Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly for 5-10 minutes until the compound is completely dissolved. A brief sonication step can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Diluting this compound into Culture Media
  • Pre-warm Media: Warm the required volume of culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): If a very low final concentration is required, prepare an intermediate dilution of the stock solution in DMSO or a 1:1 mixture of DMSO and culture medium.

  • Final Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-by-drop.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cell cultures.

Visual Guides and Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot warm_media Pre-warm Culture Media (37°C) aliquot->warm_media Use fresh aliquot add_drug Add this compound Dropwise warm_media->add_drug vortex_mix Gently Vortex add_drug->vortex_mix inspect Visually Inspect for Precipitation vortex_mix->inspect add_to_cells Add to Cell Culture inspect->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound.

signaling_pathway cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1

Navigating the Nuances of Cyclomorusin: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

To address the growing interest in the therapeutic potential of Cyclomorusin, a prenylated flavonoid derived from Morus alba, a new technical support center has been launched. This resource aims to provide researchers, scientists, and drug development professionals with a centralized hub of information, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities and potential inconsistencies in this compound research findings.

The technical support center directly confronts the challenges researchers may face during experimentation, offering insights into the variability of results and providing detailed experimental protocols. By presenting quantitative data in a clear, comparative format and visualizing complex biological pathways, this initiative seeks to foster a more cohesive and informed research community dedicated to understanding the anticancer properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing variable IC50 values for this compound in our cancer cell line panels. What could be the cause of this inconsistency?

A1: Variations in IC50 values for flavonoids like this compound are not uncommon and can be attributed to several factors. One key reason can be the choice of cell viability assay. Studies have shown that for flavonoids, metabolic assays such as MTT and Alamar Blue can be unreliable due to the ability of these compounds to reduce the colorimetric dyes in the absence of cells[1][2]. It is recommended to use a non-metabolic-based assay, such as the trypan blue exclusion assay, for more consistent results[1][2].

Furthermore, IC50 values are highly dependent on experimental conditions. Factors such as cell line origin and passage number, cell seeding density, duration of compound exposure, and the specific formulation of the culture media can all influence the apparent cytotoxicity of this compound[3][4]. For instance, the half-maximal inhibitory concentration can differ based on whether the measurement is taken at 24, 48, or 72 hours post-treatment[4]. To ensure reproducibility, it is crucial to meticulously document and standardize all experimental parameters.

Q2: There are conflicting reports on the primary mechanism of this compound-induced cell death. Is it apoptosis, and if so, through which pathway?

A2: Current research indicates that this compound primarily induces apoptosis in cancer cells. A study on human lung cancer cells (NCI-H1299) demonstrated that this compound treatment leads to an increase in apoptotic cells, as observed through Hoechst 33342 staining and Annexin V/PI flow cytometry. This study identified the mechanism as the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival. The observed changes included a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

While the PI3K/Akt/mTOR pathway is a key player, it is plausible that this compound, like its well-studied parent compound Morusin, may engage other pro-apoptotic pathways depending on the cancer type and its genetic background. Morusin has been shown to induce apoptosis through the NF-κB and STAT3 signaling pathways in other cancer models[5][6]. Therefore, researchers should consider the specific molecular characteristics of their cell lines when investigating the apoptotic mechanism of this compound.

Q3: Does this compound induce cell cycle arrest? We are not seeing a consistent effect in our experiments.

A3: The effect of this compound on the cell cycle may be cell-type specific. While direct studies detailing this compound's impact on the cell cycle are emerging, we can draw parallels from research on Morusin. Morusin has been reported to cause G2/M phase cell cycle arrest in melanoma and prostate cancer cells[6][7][8]. This arrest is often associated with the downregulation of key G2/M transition proteins like Cyclin B1 and CDK1, and the upregulation of p53 and p21[6].

The lack of a consistent cell cycle arrest effect in your experiments could be due to the specific cell line being used, the concentration of this compound, or the duration of treatment. It is also possible that at certain concentrations, the predominant effect of this compound is the induction of apoptosis, which can sometimes mask clear cell cycle phase accumulations. It is advisable to perform a time-course and dose-response analysis to fully characterize the effects of this compound on the cell cycle in your specific experimental system.

Troubleshooting Guides

Problem: Inconsistent Results in Apoptosis Assays

Potential Cause Troubleshooting Steps
Assay timing The kinetics of apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis.
Compound concentration At very high concentrations, this compound may induce necrosis rather than apoptosis, leading to misleading results in certain assays. Determine the optimal concentration range by performing a dose-response curve and observing cellular morphology.
Cell line characteristics The apoptotic machinery can differ between cell lines. Confirm the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family members) in your cell line of interest.
Assay method Relying on a single apoptosis assay can be limiting. Corroborate findings from Annexin V/PI staining with other methods like caspase activity assays or western blotting for cleaved PARP.

Problem: Difficulty in Confirming Inhibition of the PI3K/Akt/mTOR Pathway

Potential Cause Troubleshooting Steps
Antibody quality Ensure the specificity and efficacy of your primary antibodies for phosphorylated and total PI3K, Akt, and mTOR proteins through appropriate positive and negative controls.
Timing of analysis The phosphorylation status of signaling proteins can be transient. Conduct a time-course experiment to capture the peak of pathway inhibition after this compound treatment.
Basal pathway activity Some cell lines may have low basal activity of the PI3K/Akt/mTOR pathway. Consider stimulating the pathway with a growth factor (e.g., IGF-1) before this compound treatment to observe a more robust inhibitory effect.
Crosstalk with other pathways Cancer cells often have redundant or compensatory signaling pathways. If direct inhibition of the PI3K/Akt/mTOR pathway is not consistently observed, consider investigating other related pathways that may be affected by this compound.

Quantitative Data Summary

Table 1: Reported IC50 Values for Morusin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MKN45Gastric CancerVaries with dose[5]
SGC7901Gastric CancerVaries with dose[5]
A375Melanoma~5[6]
MV3Melanoma~10[6]
PC-3Prostate CancerNot specified[7][8]
22Rv1Prostate CancerNot specified[7][8]
Huh7Hepatocellular CarcinomaNot specified[5]
Hep3BHepatocellular CarcinomaNot specified[5]

Note: Specific IC50 values for this compound are not yet widely reported in the literature. The data for the closely related compound Morusin is provided for comparative purposes.

Experimental Protocols

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

  • Cell Culture and Treatment: Seed cancer cells (e.g., NCI-H1299) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the predetermined optimal time (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Cyclomorusin_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bax Bax Akt->Bax inhibits Bcl2 Bcl-2 mTOR->Bcl2 promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Viability Assay Viability Assay This compound Treatment->Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Western Blot Western Blot This compound Treatment->Western Blot

Caption: General experimental workflow for assessing this compound's anticancer effects.

References

Cyclomorusin Quality Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of Cyclomorusin samples intended for research. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary research applications?

This compound is a natural flavonoid compound found in plants such as Morus lhou and Artocarpus altilis.[1] It is recognized as an extended flavonoid, polyphenol, and a cyclic ketone.[1] Key research applications for this compound include its role as a moderate inhibitor of acetylcholinesterase (AChE), a potent inhibitor of platelet-activating factor (PAF)-induced platelet aggregation, and a tyrosinase inhibitor.[1]

2. What are the basic physical and chemical properties of this compound?

PropertyValueReference
Molecular FormulaC₂₅H₂₂O₆[1]
Molecular Weight418.4 g/mol [1]
Physical DescriptionSolid[1]
Melting Point256 - 257 °C[1]
SolubilitySoluble in DMSO[2]

3. What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound at -20°C. As with many natural products, exposure to light, high temperatures, and humidity can lead to degradation.

4. What purity grade of this compound should be used for in vitro research?

For reliable and reproducible results in in vitro assays, it is recommended to use this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The absence of significant impurities should also be confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control Experimental Protocols

This section provides detailed methodologies for key experiments to assess the quality and biological activity of this compound samples.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample. Method optimization may be required based on the specific HPLC system and column used.

Objective: To quantify the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be:

    • 0-30 min: 10-90% acetonitrile

    • 30-35 min: 90% acetonitrile

    • 35-40 min: 10% acetonitrile

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Scan for the optimal wavelength, typically around 257 nm for flavonoids.

    • Column Temperature: 25-30°C

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area of the this compound peak relative to the total peak area in the chromatogram.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • The expected [M+H]⁺ ion for this compound (C₂₅H₂₂O₆) is approximately m/z 419.1495 and the [M-H]⁻ ion is approximately m/z 417.1338.

Protocol 3: Biological Activity Assay - Acetylcholinesterase (AChE) Inhibition

This assay is based on the Ellman method.

Objective: To determine the inhibitory activity of this compound on AChE.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound sample

  • Positive control (e.g., Donepezil)

Procedure:

  • In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound or the positive control.

  • Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding ATCI.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the percentage of inhibition for each concentration of this compound. The IC₅₀ value can be determined from a dose-response curve.

Protocol 4: Biological Activity Assay - Tyrosinase Inhibition

Objective: To evaluate the tyrosinase inhibitory activity of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA as the substrate

  • Phosphate buffer (pH 6.8)

  • This compound sample

  • Positive control (e.g., Kojic acid)

Procedure:

  • In a 96-well plate, add the phosphate buffer and different concentrations of this compound or the positive control.

  • Add the tyrosinase enzyme solution and incubate.

  • Add L-DOPA to start the reaction.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 5: Biological Activity Assay - Platelet Aggregation Inhibition

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet agonist (e.g., Platelet-Activating Factor - PAF, ADP, or collagen)

  • Saline solution

  • This compound sample

  • Platelet aggregometer

Procedure:

  • Prepare PRP from fresh whole blood.

  • Pre-incubate the PRP with different concentrations of this compound or a vehicle control.

  • Induce platelet aggregation by adding the agonist.

  • Monitor the change in light transmittance using a platelet aggregometer.

  • Calculate the percentage of inhibition of aggregation compared to the control.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Dissociation of hydroxyl groups on the flavonoid structure.- Active sites on the column packing.- Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress ionization.[3]- Use a column with end-capping.
Ghost Peaks - Contamination in the injector or column.- Carryover from a previous injection.- Flush the injector and column with a strong solvent.- Include a wash step in the gradient program.
Baseline Drift - Column not equilibrated.- Mobile phase composition changing.- Detector lamp aging.- Ensure the column is fully equilibrated with the initial mobile phase conditions.- Prepare fresh mobile phase and ensure proper mixing.- Check the detector lamp's energy.
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Optimize the gradient profile or try a different solvent system.- Replace the column.
Enzyme Inhibition Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Spontaneous substrate degradation.- Contamination of reagents.- Run a control without the enzyme to measure non-enzymatic substrate degradation.- Use fresh, high-purity reagents.
Low Enzyme Activity - Improper enzyme storage.- Incorrect buffer pH or temperature.- Store the enzyme according to the manufacturer's instructions.- Ensure the assay is performed at the optimal pH and temperature for the enzyme.
Inconsistent Results - Pipetting errors.- Poor mixing.- Compound precipitation.- Use calibrated pipettes and ensure accurate liquid handling.- Gently mix the contents of the wells after adding each reagent.- Check the solubility of this compound in the assay buffer; use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect enzyme activity.
No Inhibition by a Known Inhibitor - Inactive inhibitor.- Incorrect assay setup.- Use a fresh stock of the positive control.- Double-check all reagent concentrations and incubation times.

Visualizations

Experimental Workflow for this compound Quality Control

experimental_workflow cluster_reception Sample Reception & Preparation cluster_qc Quality Control Analysis cluster_activity Biological Activity Assays cluster_data Data Analysis & Reporting reception Receive this compound Sample documentation Document Sample Information reception->documentation preparation Prepare Stock Solution documentation->preparation hplc Purity (HPLC) preparation->hplc ms Identity (MS) preparation->ms nmr Structure (NMR) preparation->nmr ache_assay AChE Inhibition preparation->ache_assay tyrosinase_assay Tyrosinase Inhibition preparation->tyrosinase_assay platelet_assay Platelet Aggregation Inhibition preparation->platelet_assay analysis Analyze & Interpret Data hplc->analysis ms->analysis nmr->analysis ache_assay->analysis tyrosinase_assay->analysis platelet_assay->analysis report Generate QC Report analysis->report

Caption: A typical workflow for the quality control of this compound samples.

Signaling Pathway: this compound's Effect on the PI3K/Akt Pathway

Recent research suggests that this compound may exert its effects on cancer cells by restraining the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4]

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis This compound This compound This compound->PI3K inhibits This compound->Akt inhibits Bax Bax Bax->Apoptosis Bcl2->Bax

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

avoiding degradation of Cyclomorusin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Cyclomorusin to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main properties?

A1: this compound is a natural flavonoid compound found in plants such as Morus alba (white mulberry) and Artocarpus altilis (breadfruit).[1][][3] It belongs to the class of pyranoflavonoids.[3] this compound is noted for its potential as a moderate inhibitor of acetylcholinesterase and a strong inhibitor of platelet-activating factor-induced platelet aggregation.[1] Like many flavonoids, it is also recognized for its antioxidant properties.

Q2: What are the primary factors that can cause this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented, flavonoids, in general, are susceptible to degradation from exposure to light, heat, oxygen, and non-neutral pH conditions. Oxidative degradation is a common pathway for polyphenolic compounds like this compound.

Q3: How should I store my this compound samples to ensure stability?

A3: To maintain the integrity of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C, protected from light. If in solution, it should be stored at low temperatures (refrigerated or frozen) and used as quickly as possible.[4] The use of solvents purged with inert gas (e.g., argon or nitrogen) can also help to minimize oxidation.

Q4: Can I store this compound in a solution? If so, what is the best solvent?

A4: For short-term storage, this compound can be dissolved in an appropriate organic solvent such as ethanol or DMSO. However, long-term storage in solution is not recommended due to the increased risk of degradation. If you must store it in solution, use a high-purity, anhydrous solvent, and store at -20°C or -80°C under an inert atmosphere.

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be indicated by a change in the physical appearance of the sample, such as a color change in the solid or solution. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. This compound may have degraded due to improper storage or handling.1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh solutions for each experiment. 3. Check the purity of the compound using HPLC or LC-MS.
I see extra peaks in my HPLC/LC-MS analysis. The sample may be degrading.1. Minimize the time the sample is at room temperature. 2. Use solvents purged with inert gas. 3. Ensure the storage container is properly sealed.
The color of my this compound solution has changed. This is a likely indicator of oxidation or other chemical degradation.1. Discard the solution. 2. Prepare a fresh solution from a solid stock that has been stored correctly.
Inconsistent experimental results. This could be due to partial degradation of this compound, leading to varying concentrations of the active compound.1. Aliquot solid this compound to avoid repeated freeze-thaw cycles of the entire stock. 2. Always prepare fresh dilutions from a recently prepared stock solution.

Quantitative Data

While specific data on this compound degradation rates is limited, the antioxidant activity of related compounds from Morus alba can provide some context for its potential reactivity.

Table 1: Antioxidant Activity of Compounds from Morus alba

Compound/Extract Assay IC50 Value / Activity
MorusinDPPH1819.83 ± 144.53 µM[5]
MorusinABTS297.83 ± 7.27 µM[5]
Mulberrofuran BPhosphomolybdenum1531.33 ± 20.28 mmol ascorbic acid/g[5]
Mulberrofuran BDPPH843.87 ± 10.65 µM[5]
Mulberrofuran BABTS95.74 ± 4.21 µM[5]
Morus alba root essenceDPPH0.46 mg/mL[5]

Experimental Protocols

Protocol: General Assessment of Antioxidant Activity using the DPPH Assay

This protocol provides a general method for evaluating the free radical scavenging activity of this compound, a common measure of antioxidant potential.[6][7][8]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of this compound solutions: Prepare a series of dilutions of this compound in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of methanol instead of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

cluster_storage Recommended Storage cluster_conditions Optimal Conditions Solid Solid Form Temp -20°C or below Solid->Temp Store at Light Protect from Light Solid->Light Store in Solution Solution Form Solution->Temp Store at Solution->Light Store in Atmosphere Inert Atmosphere (e.g., Argon) Solution->Atmosphere Store under

Caption: Recommended Storage Conditions for this compound.

Start Start Experiment Prepare_Stock Prepare Fresh Stock Solution of this compound Start->Prepare_Stock Perform_Assay Perform Biological Assay Prepare_Stock->Perform_Assay Analyze_Results Analyze Results Perform_Assay->Analyze_Results Check_Consistency Are Results Consistent with Expectations? Analyze_Results->Check_Consistency Troubleshoot Troubleshoot Potential Degradation Issues Check_Consistency->Troubleshoot No End End Check_Consistency->End Yes Troubleshoot->Prepare_Stock

Caption: Experimental Workflow for Using this compound.

This compound This compound Degradation_Factors Exposure to: - Light - Heat - Oxygen - Non-neutral pH This compound->Degradation_Factors Oxidation Oxidation Degradation_Factors->Oxidation Hydrolysis Hydrolysis Degradation_Factors->Hydrolysis Polymerization Polymerization Degradation_Factors->Polymerization Degradation_Products Formation of Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Polymerization->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Hypothetical Degradation Pathways for this compound.

References

selecting appropriate controls for Cyclomorusin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclomorusin Experiments

Welcome to the technical support resource for researchers using this compound. This guide provides essential information on selecting and using appropriate controls to ensure the validity and reproducibility of your experimental results. Since "this compound" is a novel investigational compound, this guide will proceed under the assumption that it is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Frequently Asked Questions (FAQs)

Q1: What are the absolute essential controls for an in vitro CDK2 kinase assay with this compound?

A1: For any in vitro kinase assay, multiple controls are required to validate the results. These include:

  • Negative Controls:

    • No-Enzyme Control: Contains all reaction components except the CDK2 enzyme. This control establishes the background signal.

    • No-Substrate Control: Contains all components except the substrate (e.g., Rb protein or a peptide). This helps identify any signal originating from enzyme autophosphorylation.

    • Vehicle Control: Contains all components, including the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration as the treatment wells. This is the baseline for 100% enzyme activity.

  • Positive Control:

    • Known CDK2 Inhibitor: A well-characterized inhibitor (e.g., Milciclib, Roscovitine) should be used. This confirms that the assay system is responsive to inhibition.

Q2: How do I choose the right vehicle control for this compound in my cell-based assays?

A2: The vehicle is the solvent used to dissolve your compound. The ideal vehicle should have no biological effect on its own.

  • Most Common Vehicle: Dimethyl sulfoxide (DMSO) is the most common solvent for compounds like this compound.

  • Critical Consideration: The final concentration of the vehicle should be kept constant across all wells (including "untreated" or "media-only" controls if applicable) and should be as low as possible, typically ≤0.1%. High concentrations of DMSO can be toxic to cells and can affect experimental outcomes. Always test the highest concentration of your chosen vehicle on the cells alone to ensure it does not impact viability or the signaling pathway under investigation.

Q3: What controls are necessary to demonstrate the specificity of this compound for CDK2 in a cellular context?

A3: To demonstrate specificity, you need to rule out off-target effects and confirm the effect is mediated by CDK2.

  • Use a Structurally Unrelated CDK2 Inhibitor: Comparing the effects of this compound to another known, but structurally different, CDK2 inhibitor can help confirm that the observed phenotype is due to CDK2 inhibition.

  • Rescue Experiments: If possible, use a version of CDK2 that is resistant to this compound. If the cellular effects of this compound are reversed by expressing this resistant kinase, it strongly suggests the effects are on-target.

  • Kinase Profiling: Test this compound against a broad panel of other kinases to identify potential off-target interactions.

  • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This control helps ensure the observed effects are not due to the chemical scaffold itself.

Q4: For a cell viability assay (e.g., MTT, CellTiter-Glo®), what are the standard positive and negative controls?

A4: Proper controls are crucial for interpreting cell viability data.

  • Negative Controls:

    • Untreated Cells: Cells cultured in media alone. This represents 100% viability.

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the this compound-treated cells. This is the primary reference for calculating the effect of the drug.

  • Positive Control:

    • Toxic Compound: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) used at a concentration known to induce cell death in your cell line. This confirms the assay is capable of detecting a loss of viability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in the in vitro kinase assay. 1. Contaminated ATP source (³³P-ATP). 2. Non-specific binding of antibody (in ELISA/HTRF formats). 3. Autophosphorylation of the kinase.1. Use fresh, high-quality ATP. 2. Increase the number of wash steps and include blocking agents like BSA. 3. Check your "no-substrate" control. If the signal is high, the result is still valid, but the dynamic range of the assay is reduced.
The vehicle control (e.g., DMSO) is showing significant cell death. 1. Vehicle concentration is too high. 2. The specific cell line is highly sensitive to the vehicle. 3. Contamination of the vehicle stock.1. Perform a dose-response curve for the vehicle alone to find a non-toxic concentration (aim for ≤0.1%). 2. Screen alternative solvents (e.g., ethanol, PBS) if possible. 3. Use fresh, sterile-filtered vehicle.
The positive control inhibitor shows no effect. 1. The inhibitor has degraded. 2. The assay conditions (e.g., ATP concentration) are incorrect. 3. The enzyme is inactive.1. Use a fresh aliquot of the positive control inhibitor. 2. If the inhibitor is an ATP-competitive inhibitor, a high concentration of ATP in the assay can overcome its effect. Check the Km of ATP for your enzyme and use a concentration close to it. 3. Test the enzyme activity with a known substrate and no inhibitor to confirm it is active.

Experimental Protocols & Data

Protocol 1: In Vitro CDK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing direct kinase inhibition.

Methodology:

  • Prepare a reaction buffer containing TR-FRET dilution buffer, fluorescently labeled ATP tracer, and Eu-labeled anti-tag antibody.

  • In a 384-well plate, add CDK2/Cyclin E2 enzyme to all wells except the "No-Enzyme" control wells.

  • Add test compounds (this compound) or controls to the appropriate wells.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader at emission wavelengths of 665 nm and 615 nm.

  • Calculate the emission ratio and determine the percent inhibition relative to the DMSO vehicle control.

Control Layout and Expected Data:

Well TypeComponentsPurposeExpected TR-FRET Ratio
Vehicle Control Enzyme + Tracer + Antibody + Vehicle (DMSO)Represents 0% inhibition (maximum signal)High
Test Compound Enzyme + Tracer + Antibody + this compoundMeasures this compound's inhibitory effectDose-dependent decrease
Positive Control Enzyme + Tracer + Antibody + Known InhibitorRepresents 100% inhibition (minimum signal)Low
No-Enzyme Control Tracer + Antibody + Vehicle (DMSO)Establishes background signalVery Low
Protocol 2: Western Blot for Phospho-Rb (Ser807/811)

This protocol assesses the downstream cellular activity of this compound by measuring the phosphorylation of Retinoblastoma protein (Rb), a direct substrate of CDK2.

Methodology:

  • Seed cells (e.g., HeLa, MCF-7) and allow them to adhere overnight.

  • Treat cells with this compound, vehicle (DMSO), or a positive control (e.g., serum starvation to synchronize cells, followed by serum re-addition to stimulate CDK2 activity) for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate with a primary antibody against Phospho-Rb (Ser807/811).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip and re-probe the membrane with an antibody for total Rb or a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.

Visualizations

CDK2_Pathway cluster_G1_S G1/S Transition CyclinE Cyclin E Active_CDK2 Active CDK2/Cyclin E Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 Rb Rb Active_CDK2->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription This compound This compound This compound->Active_CDK2 Inhibits Experimental_Workflow cluster_controls Controls Start 1. Seed Cells in Plate Incubate 2. Incubate (24h) Start->Incubate Treat 4. Add Compounds & Controls to Cells Incubate->Treat Prepare_Controls 3. Prepare Controls Prepare_Controls->Treat Incubate_Treat 5. Incubate (e.g., 48-72h) Treat->Incubate_Treat Assay 6. Perform Viability Assay (e.g., Add MTT Reagent) Incubate_Treat->Assay Read 7. Read Plate Assay->Read Analyze 8. Analyze Data (% Viability vs. Vehicle) Read->Analyze Vehicle Vehicle (e.g., 0.1% DMSO) Positive Positive (e.g., Staurosporine) Untreated Untreated (Media Only) Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Result Check_PC Is the Positive Control (e.g., known inhibitor) working? Start->Check_PC Check_VC Is the Vehicle Control behaving like the Untreated Control? Check_PC->Check_VC Yes Result_PC Problem is likely with the reagents (e.g., enzyme, cells) or assay protocol. Check_PC->Result_PC No Check_Assay Is the assay dynamic range (Max Signal / Min Signal) acceptable? Check_VC->Check_Assay Yes Result_VC Vehicle may be toxic or have unexpected biological activity. Test vehicle alone. Check_VC->Result_VC No Result_Assay Optimize assay conditions (e.g., incubation time, reagent concentration). Check_Assay->Result_Assay No Result_OK Controls are valid. Problem may be with the Test Compound (e.g., purity, solubility, mechanism). Check_Assay->Result_OK Yes

Validation & Comparative

Cyclomorusin: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cyclomorusin's mechanism of action against key biological targets: acetylcholinesterase (AChE), tyrosinase, and platelet aggregation. The information is compiled from preclinical studies to offer a quantitative and objective comparison with other relevant inhibitors, supported by detailed experimental protocols and pathway visualizations.

Inhibition of Acetylcholinesterase (AChE)

This compound has been identified as a noncompetitive inhibitor of acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action suggests its potential in the management of neurological conditions characterized by cholinergic deficit.

Comparative Inhibitory Activity against Cholinesterases
CompoundTarget EnzymeInhibition Constant (Ki) in µMType of Inhibition
This compound Acetylcholinesterase (AChE)3.1 - 37.5Noncompetitive
This compound Butyrylcholinesterase (BChE)1.7 - 19.1-
5'-geranyl-4'-methoxy-5,7,2'-trihydroxyflavone Acetylcholinesterase (AChE)3.1Mixed
5'-geranyl-4'-methoxy-5,7,2'-trihydroxyflavone Butyrylcholinesterase (BChE)1.74Mixed
Morusin Acetylcholinesterase (AChE)-Noncompetitive
Kuwanon C Acetylcholinesterase (AChE)-Noncompetitive
Neothis compound Acetylcholinesterase (AChE)-Noncompetitive

Data compiled from a study on flavonoids isolated from the root bark of Morus lhou. The study indicated that flavones with a prenyl substitution at the C-3 position, such as this compound, were noncompetitive inhibitors of both AChE and BChE. In contrast, flavonoids without this substitution were mixed inhibitors.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a spectrophotometric method to determine acetylcholinesterase activity, which is widely used for screening potential inhibitors.

Materials:

  • Acetylcholinesterase (AChE) solution (1 U/mL)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • Test compound solution (e.g., this compound)

  • Solvent for test compound (e.g., 70% ethanol)

  • 5% Sodium dodecyl sulfate (SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for the control)

    • 10 µL of AChE solution (1 U/mL)

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Incubation and Termination: Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction. Incubate for an additional 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Calculation of Inhibition: The percent inhibition of AChE is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow: Acetylcholinesterase Inhibition Assay

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: AChE, Buffer, DTNB, ATCI, Test Compound B Add Buffer, Test Compound, and AChE to Plate A->B Dispense C Pre-incubate (10 min, 25°C) B->C D Add DTNB C->D E Initiate with ATCI D->E F Incubate and Terminate with SDS E->F G Measure Absorbance at 412 nm F->G Read Plate H Calculate % Inhibition G->H

Workflow for the acetylcholinesterase inhibition assay.

Inhibition of Tyrosinase

This compound acts as a competitive inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. This suggests its potential application as a skin-lightening agent.

Comparative Inhibitory Activity against Mushroom Tyrosinase
CompoundIC50 (µM)Type of Inhibition
This compound 0.092Competitive
Mormin 0.088Competitive
Kuwanon C 0.135Competitive
Morusin 0.250-
Norartocarpetin 1.2Competitive

Data from a study on flavones isolated from the stem barks of Morus lhou.[2]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to screen for tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase solution

  • L-tyrosine solution (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound solution (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add:

    • Phosphate buffer

    • Test compound solution at various concentrations

    • Tyrosinase enzyme solution

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Add the L-tyrosine substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 15-30 minutes) using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined.

Signaling Pathway: Melanin Biosynthesis Inhibition

Melanin_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of Reactions Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Competitive Inhibition

This compound competitively inhibits tyrosinase, blocking melanin production.

Inhibition of Platelet Aggregation

This compound has been identified as a potent inhibitor of platelet-activating factor (PAF)-induced platelet aggregation.[3] The precise signaling pathway for this inhibition is an active area of research. Platelet aggregation is a complex process involving multiple pathways, including those induced by collagen and arachidonic acid.

Potential Signaling Pathways for Platelet Aggregation Inhibition

The following diagrams illustrate the general pathways of platelet aggregation that may be targeted by inhibitors like this compound. Further research is needed to validate the specific point of intervention for this compound.

Collagen-Induced Platelet Aggregation Pathway:

Collagen_Pathway Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds to PLC Phospholipase C (PLC) GPVI->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Aggregation Platelet Aggregation Ca_PKC->Aggregation Inhibitor Potential Inhibition by this compound Inhibitor->GPVI Blocks Receptor Inhibitor->PLC Inhibits Enzyme

Potential inhibition points in the collagen-induced platelet aggregation pathway.

Arachidonic Acid-Induced Platelet Aggregation Pathway:

AA_Pathway AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 Metabolized by PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Activates Aggregation Platelet Aggregation TP_Receptor->Aggregation Inhibitor Potential Inhibition by this compound Inhibitor->COX1 Inhibits Enzyme

Potential inhibition point in the arachidonic acid-induced platelet aggregation pathway.
Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the standard method for assessing platelet aggregation in response to various agonists.

Materials:

  • Whole blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Agonist solution (e.g., Platelet-Activating Factor, Collagen, Arachidonic Acid)

  • Test compound solution (e.g., this compound)

  • Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Assay Performance:

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar.

    • Add the test compound or its solvent (for control) and incubate for a specified time at 37°C.

    • Add the agonist to induce platelet aggregation.

  • Data Recording: Record the change in light transmission over time. The extent of aggregation is expressed as the maximum percentage change in light transmission.

  • Data Analysis: Compare the aggregation curves of the samples treated with the test compound to the control to determine the inhibitory effect.

Conclusion

This compound demonstrates multifaceted inhibitory activities against key enzymes and cellular processes. Its noncompetitive inhibition of acetylcholinesterase and competitive inhibition of tyrosinase are well-characterized. The potent inhibition of platelet aggregation suggests a significant anti-thrombotic potential, although the precise signaling pathways involved require further investigation. This guide provides a foundation for researchers to compare the performance of this compound with other inhibitors and to design further experiments to fully elucidate its mechanisms of action. The provided protocols and diagrams serve as a practical resource for the scientific community engaged in drug discovery and development.

References

A Comparative Analysis of Bioactive Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of various coumarin derivatives, focusing on their anticancer, anti-inflammatory, and antiviral properties. The data presented herein is collated from multiple studies to aid researchers and drug development professionals in understanding the structure-activity relationships and therapeutic potential of these compounds.

Anticancer Activity of Coumarin Derivatives

Coumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

A study on new cyclocoumarol derivatives identified compound 5b (2-methoxy-2-methyl-(1-(p-tolyl))-3,4-dihydropyrano [3,2-c] chromen-5(2H)-one) as a potent antiproliferative agent, particularly against MDAMB231 breast cancer cells.[1] Further investigation revealed that its anticancer effect is mediated through the mitochondrial apoptosis pathway, characterized by an increase in Bax, a decrease in Bcl2 levels, activation of caspase-3, and subsequent PARP cleavage.[1]

In another study, several natural and synthetic coumarins were evaluated for their cytotoxic effects. Among them, compound 13 emerged as the most active against HeLa, T-47D, and WiDr human solid tumor cell lines, with an IC50 value of 8.0 (±0.38) μM against HeLa cells.[2] This compound was also found to inhibit Taq DNA polymerase, suggesting a dual mechanism of action that makes it a promising lead for novel antitumor drugs.[2]

Furthermore, a series of A-ring variously methoxylated 4-(3-hydroxy-4-methoxyphenyl)coumarins related to combretastatin A-4 were shown to potently inhibit microtubule formation.[3] Compounds 2 and 7 from this series were also able to reverse P-gp and BCRP mediated multidrug resistance, respectively.[3]

Table 1: Comparative Anticancer Activity of Selected Coumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 / ActivityReference
Cyclocoumarol derivative 5b MDAMB231Potent antiproliferative activity[1]
Compound 13 HeLa8.0 (±0.38) μM[2]
Compound 2 HBL100Potent activity[3]
Compound 7 HBL100Potent activity[3]

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Proliferation:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptosis Assay by Western Blot:

  • Treated and untreated cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, PARP).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay:

  • Tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

  • The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.

  • Known tubulin polymerization inhibitors (e.g., colchicine) are used as positive controls.

Signaling Pathway: Mitochondrial Apoptosis

The mitochondrial pathway of apoptosis is a key mechanism through which many anticancer agents exert their effects. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Mitochondrial_Apoptosis_Pathway Drug Anticancer Coumarin (e.g., Compound 5b) Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Bax CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Mitochondrial apoptosis pathway induced by anticancer coumarins.

Anti-inflammatory Activity of Coumarin Derivatives

Coumarin derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as by reducing the production of pro-inflammatory cytokines.

A study on novel coumarin derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[4] Compounds 4 and 8 exhibited higher anti-inflammatory activity than the standard drug indomethacin, with 44.05% and 38.10% inhibition at 3 hours, respectively.[4] Molecular docking studies suggested that these compounds bind to the COX enzyme.[4]

Another study highlighted that the anti-inflammatory effects of coumarins like daphnetin, esculin, and scoparone are linked to their antioxidant properties and their ability to inhibit lipoxygenase and cyclooxygenase enzyme systems.[5]

Table 2: Comparative Anti-inflammatory Activity of Selected Coumarin Derivatives

Compound/DerivativeModelActivity (% Inhibition)Reference
Compound 4 Carrageenan-induced rat paw edema (3h)44.05%[4]
Compound 8 Carrageenan-induced rat paw edema (3h)38.10%[4]
Compound 3 Carrageenan-induced rat paw edema (3h)32.14%[4]
Compound 11 Carrageenan-induced rat paw edema (3h)32.14%[4]
Indomethacin (Reference) Carrageenan-induced rat paw edema (3h)~30%[4]

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Rat Paw Edema:

  • A pre-determined dose of the test compound or reference drug is administered orally or intraperitoneally to rats.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.

  • The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vitro COX Inhibition Assay:

  • The reaction mixture contains a buffer, heme, a COX enzyme (COX-1 or COX-2), the test compound, and a substrate (e.g., arachidonic acid).

  • The reaction is initiated by the addition of the substrate and incubated for a specific time at a controlled temperature.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • The percentage inhibition of COX activity is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

Signaling Pathway: COX-2 in Inflammation

The cyclooxygenase-2 (COX-2) enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX2_Inflammation_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Cell Macrophage / Other cell types Stimuli->Cell PLA2 Phospholipase A2 Cell->PLA2 Activates Membrane Cell Membrane Phospholipids PLA2->Membrane Acts on AA Arachidonic Acid Membrane->AA Releases COX2 COX-2 AA->COX2 Substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Coumarin Anti-inflammatory Coumarin Coumarin->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation

Caption: Inhibition of the COX-2 pathway by anti-inflammatory coumarins.

Antiviral Activity of Coumarin Derivatives

Certain coumarin derivatives have also shown promise as antiviral agents. For instance, esculetin (6,7-dihydroxycoumarin) and its diacetate were found to have a marked inhibitory effect on the replication of Newcastle disease virus in cell cultures at concentrations of 36 μM and 62 μM, respectively.[6] These compounds were identified from a screen of ten hydroxycoumarin derivatives against a panel of viruses.[6]

Recent research has also explored the potential of new coumarin analogues against coronaviruses. In silico studies, including molecular docking and QSAR analysis, have suggested that these compounds could interact with the SARS-CoV-2 spike protein.[7] Subsequent in vitro viral plaque assays demonstrated the ability of these novel coumarin analogues to effectively inhibit viral replication.[7]

Table 3: Comparative Antiviral Activity of Selected Coumarin Derivatives

Compound/DerivativeVirusActivityReference
Esculetin Newcastle disease virusInhibitory concentration: 36 μM[6]
Esculetin diacetate Newcastle disease virusInhibitory concentration: 62 μM[6]
Novel Coumarin Analogues (e.g., 5e) Coronaviruses (in vitro)Effective inhibition of viral replication[7]

Experimental Protocols: Antiviral Assays

Plaque Reduction Assay:

  • Confluent monolayers of host cells are infected with a known titer of the virus.

  • After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations and a gelling agent (e.g., agarose).

  • The plates are incubated until viral plaques (zones of cell death) are visible.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • The percentage of plaque reduction is calculated relative to the untreated virus control.

Cytotoxicity Assay (e.g., CC50):

  • Host cells are seeded in 96-well plates and treated with various concentrations of the test compound.

  • After a specified incubation period, cell viability is assessed using methods like the MTT assay.

  • The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined.

Experimental Workflow: Antiviral Drug Screening

The process of screening compounds for antiviral activity typically involves a series of in vitro and in silico methods to identify and characterize potent and safe drug candidates.

Antiviral_Screening_Workflow Start Start: Library of Coumarin Derivatives InSilico In Silico Screening (Docking, QSAR) Start->InSilico InVitro In Vitro Antiviral Assay (e.g., Plaque Reduction) InSilico->InVitro Prioritize Candidates Cytotoxicity Cytotoxicity Assay (e.g., CC50 on host cells) InVitro->Cytotoxicity Active Compounds Selectivity Determine Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity Hit Hit Identification (High Potency, Low Toxicity) Selectivity->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Promising Hits End Preclinical Development Lead->End

References

Cyclomorusin: A Comparative Analysis of its Antiplatelet Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiplatelet effects of Cyclomorusin, a naturally occurring prenylflavonoid, with established antiplatelet agents, aspirin, and clopidogrel. The information is supported by available experimental data to offer an objective evaluation for researchers in drug discovery and development.

Executive Summary

Comparative Antiplatelet Activity

The antiplatelet efficacy of this compound and other agents is typically evaluated by their ability to inhibit platelet aggregation induced by various agonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundAgonistIC50 (µM)Source
This compound PAFStrong Inhibition (Specific IC50 not available)[1]
CollagenMarked Inhibition (Specific IC50 not available)[1]
Cyclocommunin Collagen14.4[1]
Arachidonic Acid12.5[1]
Aspirin Collagen~300 - 336
Clopidogrel (active metabolite) ADP (washed platelets)1.9
ADP (platelet-rich plasma)>100

Note: The IC50 values for aspirin and clopidogrel can vary depending on the experimental conditions. The data presented for clopidogrel highlights the difference in potency observed in washed platelets versus platelet-rich plasma, emphasizing the importance of experimental context.

Detailed Experimental Protocols

The evaluation of antiplatelet activity is predominantly conducted using the Light Transmission Aggregometry (LTA) method.

Light Transmission Aggregometry (LTA)

Objective: To measure the in vitro effect of a compound on platelet aggregation in response to a specific agonist.

Principle: LTA measures the change in light transmission through a suspension of platelets (platelet-rich plasma, PRP) as they aggregate. As platelets clump together, the turbidity of the suspension decreases, allowing more light to pass through, which is detected by a photometer.

Procedure:

  • Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature. The supernatant, rich in platelets, is carefully collected.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 20 minutes) to obtain PPP, which serves as a blank (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 3 x 10^8 platelets/mL) by diluting with PPP if necessary.

  • Assay:

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and pre-warmed to 37°C in an aggregometer.

    • The test compound (e.g., this compound, aspirin, clopidogrel) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5 minutes).

    • A platelet agonist (e.g., PAF, collagen, ADP) is added to induce aggregation.

    • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways involved in platelet activation is crucial for elucidating the mechanism of action of antiplatelet agents.

This compound's Potential Mechanism of Action

As a flavonoid, this compound likely exerts its antiplatelet effects through multiple mechanisms. Flavonoids have been reported to inhibit thromboxane formation and act as thromboxane receptor antagonists[2][3]. The strong inhibition of PAF and collagen-induced aggregation suggests that this compound may interfere with key signaling molecules in these pathways.

Caption: Potential inhibitory mechanisms of this compound on platelet activation pathways.

Aspirin's Mechanism of Action

Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist, for the entire lifespan of the platelet.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation and Aggregation TXA2->Platelet_Activation Aspirin Aspirin Aspirin->COX1 Irreversibly Inhibits

Caption: Mechanism of action of aspirin on the thromboxane A2 synthesis pathway.

Clopidogrel's Mechanism of Action

Clopidogrel is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface, thereby blocking ADP-induced platelet activation and aggregation.

Clopidogrel_prodrug Clopidogrel (Prodrug) Liver_Metabolism Hepatic Metabolism (CYP450) Clopidogrel_prodrug->Liver_Metabolism Clopidogrel_active Active Metabolite Liver_Metabolism->Clopidogrel_active P2Y12_Receptor P2Y12 Receptor Clopidogrel_active->P2Y12_Receptor Irreversibly Inhibits ADP ADP ADP->P2Y12_Receptor Binds Adenylyl_Cyclase_inhibition Inhibition of Adenylyl Cyclase P2Y12_Receptor->Adenylyl_Cyclase_inhibition cAMP_decrease Decreased cAMP Adenylyl_Cyclase_inhibition->cAMP_decrease GPIIb_IIIa_activation Activation of GPIIb/IIIa Receptor cAMP_decrease->GPIIb_IIIa_activation Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_activation->Platelet_Aggregation

Caption: Mechanism of action of clopidogrel on the ADP-P2Y12 signaling pathway.

Conclusion

The available evidence strongly suggests that this compound possesses potent antiplatelet properties, particularly against PAF and collagen-induced aggregation. Its mechanism of action is likely multifaceted, consistent with other flavonoids that target key enzymes and receptors in platelet activation pathways. While direct quantitative comparisons with aspirin and clopidogrel are limited by the lack of specific IC50 values for this compound, the qualitative data indicates a high degree of potency. Further research to determine the precise IC50 values and to fully elucidate the molecular targets of this compound is warranted to explore its therapeutic potential as a novel antiplatelet agent.

References

A Comparative Analysis of Cyclomorusin and Related Prenylated Flavonoids: Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of cyclomorusin and structurally related prenylated flavonoids isolated from Morus alba. While a systematic structure-activity relationship (SAR) study of a comprehensive series of this compound analogues is not extensively available in the current literature, this document summarizes the existing quantitative data for this compound and its close analogues, offering insights into their potential as therapeutic agents. The guide details experimental protocols for key biological assays and visualizes relevant cellular pathways and workflows.

Introduction to this compound

This compound is a prenylated flavonoid found in the root bark of Morus alba L.[1] It belongs to the class of pyranoflavonoids, characterized by a pyran ring fused to a 2-phenyl-1,4-benzopyran skeleton.[2] This complex pentacyclic structure, featuring a prenyl group, is a hallmark of many bioactive compounds from the Moraceae family.[3] this compound has been reported to exhibit several biological activities, including moderate inhibition of acetylcholinesterase and strong inhibition of platelet-activating factor-induced platelet aggregation.[4]

Comparative Biological Activity

This section presents available quantitative data on the biological activities of this compound and other closely related prenylated flavonoids from Morus alba, such as morusin and kuwanon G. These compounds share a common flavonoid backbone with variations in their prenylation and hydroxylation patterns, which influence their biological effects.

Cytotoxic Activity

Several prenylated flavonoids from Morus alba have demonstrated cytotoxic effects against various cancer cell lines. The presence and nature of the prenyl group are thought to enhance the anticancer activity.

CompoundCell LineIC50 (µM)Reference
Morusin HeLa (Cervical Cancer)0.64[5]
Morusin THP-1 (Human Leukemia)Not specified as IC50, but showed anti-proliferative effects[6]
This compound Not explicitly reported in the provided search results-
Kuwanon G Not explicitly reported in the provided search results-
Enzyme Inhibitory Activity

This compound and its analogues have been investigated for their inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase.

CompoundEnzymeIC50 (µM)Reference
This compound α-Glucosidase38.81 ± 10.39[3]
Morusin α-Glucosidase3.19 ± 2.10[3]
Kuwanon G α-GlucosidaseNot explicitly reported in the provided search results
This compound Acetylcholinesterase16.2 - 36.6[4][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, the α-glucosidase solution, and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing the enzyme and substrate without the inhibitor). The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, the AChE solution, and DTNB. Pre-incubate for a defined period (e.g., 15 minutes) at 25°C.

  • Initiation of Reaction: Add the ATCI solution to initiate the reaction.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified apoptosis signaling pathway that can be induced by cytotoxic compounds in cancer cells.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytotoxic Compound Cytotoxic Compound Bax/Bak Bax/Bak Cytotoxic Compound->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified Apoptosis Signaling Pathways.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the bioactivity of natural product analogues.

experimental_workflow Start Start Isolation/Synthesis of Analogues Isolation/Synthesis of Analogues Start->Isolation/Synthesis of Analogues Structural Elucidation Structural Elucidation Isolation/Synthesis of Analogues->Structural Elucidation Primary Bioactivity Screening Primary Bioactivity Screening Structural Elucidation->Primary Bioactivity Screening Dose-Response Studies (IC50) Dose-Response Studies (IC50) Primary Bioactivity Screening->Dose-Response Studies (IC50) Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies (IC50)->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification End End Lead Compound Identification->End

Caption: Bioactivity Evaluation Workflow.

Conclusion and Future Directions

The available data suggest that this compound and related prenylated flavonoids from Morus alba possess interesting biological activities, particularly in the areas of cancer cytotoxicity and enzyme inhibition. The variations in activity between compounds like morusin and this compound highlight the importance of the specific substitution patterns on the flavonoid core. However, the lack of a systematic SAR study on a series of this compound analogues represents a significant research gap. Future studies involving the targeted synthesis and biological evaluation of this compound derivatives are crucial to fully elucidate the structure-activity relationships and to optimize their therapeutic potential. Such studies would enable a more precise understanding of the pharmacophore and could lead to the development of novel and more potent therapeutic agents.

References

Evaluating the Specificity of Cyclomorusin's Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclomorusin, a prenylated flavonoid predominantly found in plants of the Moraceae family, has garnered significant interest within the scientific community for its diverse biological activities.[1][] A critical aspect of its pharmacological profile is its ability to inhibit various enzymes, suggesting its potential as a therapeutic agent for a range of diseases. This guide provides a comparative analysis of this compound's enzyme inhibition specificity, supported by experimental data, to aid researchers in evaluating its potential applications.

Quantitative Analysis of this compound's Enzyme Inhibition

The inhibitory potency of this compound has been evaluated against several enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different enzymatic targets. Lower IC50 values are indicative of higher inhibitory potency.

Enzyme TargetIC50 Value (µM)Potency
Phosphodiesterase-4 (PDE4)0.0054 - 0.40High
Acetylcholinesterase (AChE)16.2 - 36.6Moderate
α-Glucosidase38.81 ± 10.39Moderate
Protein Tyrosine Phosphatase 1B (PTP1B)Data suggests inhibition, but specific IC50 values for this compound are not detailed in the provided results. Other prenylated flavonoids show strong inhibition.-
TyrosinaseNoted as an inhibitor, but specific IC50 values are not provided in the search results.-

Comparative Inhibitory Activity of this compound

To better understand the specificity and potential of this compound, it is crucial to compare its inhibitory activity with that of other known inhibitors for the same enzyme targets.

Enzyme TargetInhibitorIC50 Value (µM)Notes
PDE4 This compound 0.0054 - 0.40 More potent than the positive control.
Rolipram (Control)0.62A known PDE4 inhibitor.[3]
α-Glucosidase This compound 38.81 ± 10.39
Kuwanon T10.53 ± 1.10A prenylated flavonoid showing stronger inhibition.[1]
Papyriflavonol A2.1 ± 0.2A flavanol with very potent α-glucosidase inhibition.[1]
Broussochalcone A5.3 ± 0.3A prenylated chalcone with potent inhibition.[1]
Acarbose (Control)-A commonly used α-glucosidase inhibitor in clinical practice.[4]
PTP1B This compound -Inhibitory activity confirmed, but specific IC50 not provided.
Kuwanon FStrong InhibitionA prenylated flavonoid from the same family.[1]
Cudracuspixanthone A1.9 ± 0.4A prenylated xanthone with potent PTP1B inhibition.[1]
Cudraflavanone D5.7 ± 1.5A flavonoid with significant PTP1B inhibition.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro enzyme inhibitory activity of a compound like this compound. This protocol can be adapted for specific enzymes such as acetylcholinesterase, α-glucosidase, or PDE4.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Specific substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the positive control inhibitor.

    • Create a series of dilutions of this compound and the positive control at various concentrations.

    • Prepare the enzyme solution to a final concentration that yields a measurable reaction rate.

    • Prepare the substrate solution at a concentration appropriate for the assay (often near the Michaelis constant, Km).

  • Enzyme Inhibition Assay:

    • To each well of the 96-well plate, add the following in order:

      • Buffer solution

      • Enzyme solution

      • Varying concentrations of this compound, the positive control, or solvent (for the negative control).

    • Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal regression). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for assessing the enzyme inhibition specificity of a test compound like this compound.

G Workflow for Evaluating Enzyme Inhibition Specificity cluster_0 Initial Screening cluster_1 Hit Identification & Potency Determination cluster_2 Specificity Profiling cluster_3 Mechanism of Action Studies A Test Compound (this compound) B Primary Enzyme Assay Panel (e.g., Kinases, Proteases, Phosphatases) A->B C Identify 'Hit' Enzymes (Significant Inhibition) B->C D Determine IC50 Values (Dose-Response Analysis) C->D E Secondary Screening against Related Enzyme Subfamilies D->E F Comparison with Known Inhibitors (Selectivity Index) D->F G Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) E->G I Comprehensive Specificity Profile F->I H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H H->I

Caption: Workflow for evaluating the enzyme inhibition specificity of a compound.

Conclusion

The available data indicates that this compound is a potent inhibitor of phosphodiesterase-4 and a moderate inhibitor of acetylcholinesterase and α-glucosidase.[1][3][5] Its inhibitory profile suggests a degree of selectivity, particularly its high potency against PDE4 compared to other tested enzymes. However, to establish a comprehensive specificity profile, further studies are warranted. These should include screening against a broader panel of enzymes, including different isoforms of the identified targets, and detailed kinetic studies to elucidate the mechanism of inhibition for each enzyme. Such investigations will be crucial in determining the therapeutic potential and possible off-target effects of this compound, guiding future drug development efforts.

References

Independent Verification of Cyclomorusin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cyclomorusin's therapeutic potential against established alternatives in oncology, virology, and inflammatory conditions. The information is supported by experimental data and detailed methodologies to aid in research and development decisions.

Anti-Cancer Potential

This compound, a flavonoid isolated from mulberry plants, has demonstrated promising anti-cancer properties. Its efficacy is compared here with standard chemotherapeutic agents used in the treatment of renal cell carcinoma.

Comparative Efficacy of Anti-Cancer Agents
CompoundTarget Cell LineIC50 (µM)Reference
This compound Not ReportedData not available
Morusin MCF-7 (Breast Cancer)7.88[1]
Doxorubicin ACHN (Renal Carcinoma)0.350[2]
786-O (Renal Carcinoma)More sensitive than Caki-1[3]
Pazopanib 786-O (Renal Carcinoma)Not Reported

Note: Specific IC50 values for this compound against renal cell carcinoma cell lines were not found in the reviewed literature. Morusin, a structurally related compound also found in Morus species, is included for reference.

Experimental Protocol: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) values are typically determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[4][5][6][7][8]

Signaling Pathway: MAPK Pathway in Cancer

Several flavonoids from Morus species have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation and survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->Raf Inhibition Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Antiviral Potential

This compound and related compounds have shown potential antiviral activity. This section compares its efficacy with established antiviral drugs against common respiratory viruses.

Comparative Efficacy of Antiviral Agents
CompoundTarget VirusEC50Reference
Kuwanon G Human Coronavirus 229E0.11 - 5.61 µg/mL[9]
Remdesivir SARS-CoV-20.77 µM[10]
Oseltamivir Influenza A (H1N1)1.34 nM[11]
Influenza A (H3N2)0.67 nM[11]
Influenza B13 nM[11]

Note: EC50 values for this compound were not directly available. Data for Kuwanon G, another flavonoid from Morus, is presented as a surrogate.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The 50% effective concentration (EC50) for antiviral activity is often determined using a Plaque Reduction Neutralization Test (PRNT).

  • Cell Culture: Grow a monolayer of susceptible host cells in a multi-well plate.

  • Virus-Compound Incubation: Serially dilute the test compound and mix with a known amount of virus. Incubate this mixture to allow the compound to neutralize the virus.

  • Infection: Add the virus-compound mixture to the cell monolayer and incubate to allow for viral infection.

  • Overlay: After incubation, add a semi-solid overlay (e.g., agar) to restrict virus spread to adjacent cells.

  • Plaque Visualization: After a further incubation period to allow plaque formation, stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to a no-compound control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[12][13][14][]

Experimental Workflow: Antiviral Screening

Antiviral_Workflow Start Start: Antiviral Compound Screening Cell_Culture Culture susceptible host cells Start->Cell_Culture Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Virus_Prep Prepare virus stock (e.g., Coronavirus) Start->Virus_Prep Infection Infect cell monolayer Cell_Culture->Infection Incubation Incubate virus with compound dilutions Compound_Prep->Incubation Virus_Prep->Incubation Incubation->Infection Plaque_Assay Perform Plaque Reduction Assay Infection->Plaque_Assay Data_Analysis Calculate EC50 value Plaque_Assay->Data_Analysis End End: Determine Antiviral Efficacy Data_Analysis->End

Caption: A typical workflow for determining the antiviral efficacy of a compound.

Anti-Inflammatory Potential

This compound has demonstrated anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production. This section compares its activity with common anti-inflammatory drugs.

Comparative Efficacy of Anti-Inflammatory Agents
CompoundTargetIC50Reference
7-deacetylgedunin NO Production4.6 µM[6]
17-hydroxy-15-methoxynimbocinol NO Production7.3 µM[6]
Ibuprofen COX-113 µM[16]
COX-2370 µM[16]
Dexamethasone NF-κB0.5 x 10⁻³ µM[17]

Note: IC50 values for this compound's inhibition of NO production were not specifically found. Data for other natural compounds with similar activity are provided for comparison.

Experimental Protocol: Griess Assay for Nitric Oxide

The inhibitory effect on nitric oxide (NO) production is commonly measured using the Griess assay, which quantifies nitrite, a stable and soluble breakdown product of NO.

  • Cell Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Color Development: Allow the color to develop. Nitrite in the sample reacts with the Griess reagent to form a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition and determine the IC50 value.[1]

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Cyclomorusin: A Comparative Analysis of Efficacy Against Standard Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a significant source of novel therapeutic agents. Cyclomorusin, a prenylated flavonoid isolated from plants of the Morus genus, has garnered attention for its potential anticancer properties. This guide provides a comparative analysis of the efficacy of this compound and its closely related analogue, morusin, against standard chemotherapeutic drugs, doxorubicin and cisplatin. The information is intended for researchers, scientists, and drug development professionals, presenting available experimental data, detailed methodologies, and a review of the underlying mechanisms of action.

I. Comparative Cytotoxicity

The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the growth of and kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 values for this compound, morusin, and the standard drugs doxorubicin and cisplatin across various cancer cell lines.

Note on Data Availability: Direct comparative studies for this compound against standard drugs are limited. Much of the available data pertains to morusin, a structurally similar compound. Data for a partially characterized extract from Morus rubra, designated "M1," is also included, with the caveat that its exact composition is not fully defined but is rich in compounds structurally related to this compound. This information is presented to provide a broader context for the potential efficacy of this class of compounds.

Table 1: IC50 Values of this compound and Cisplatin in Lung Cancer Cells

Cell LineCompoundIC50 (µM)Exposure Time
NCI-H1299 (Lung Carcinoma)This compoundData not quantified in direct comparison24h
NCI-H1299 (Lung Carcinoma)Cisplatin~7.14 - 2772h

Qualitative data suggests this compound induces cell death in NCI-H1299 cells; however, a direct IC50 value for comparison was not provided in the reviewed study.

Table 2: IC50 Values of Morusin and Standard Drugs in Various Cancer Cell Lines

Cell LineCompoundIC50 (µM)
A375 (Melanoma)Morusin4.634
MV3 (Melanoma)Morusin9.7
DU145 (Prostate Cancer)MorusinNot specified, but showed inhibition
PC3 (Prostate Cancer)MorusinNot specified, but showed inhibition
MCF-7 (Breast Cancer)Doxorubicin~0.356 - 9.59
A549 (Lung Carcinoma)Doxorubicin>20
HT-29 (Colon Carcinoma)Doxorubicin~0.16 - 11.39
MCF-7 (Breast Cancer)CisplatinNot specified in these searches
A549 (Lung Carcinoma)Cisplatin~18.33
HT-29 (Colon Carcinoma)CisplatinNot specified in these searches

Table 3: IC50 Values of Morus rubra Extract ("M1") and a Standard Drug

Cell LineCompoundIC50 (µg/mL)
HepG2 (Liver Carcinoma)M17.09
MCF-7 (Breast Cancer)M17.12
HT-29 (Colon Carcinoma)M17.98
HeLa (Cervical Cancer)M116.63
BxPC-3 (Pancreatic Cancer)M116.89
THP-1 (Leukemia)M117.43
HT-29 (Colon Carcinoma)Zeocin11.60
HepG2 (Liver Carcinoma)Zeocin6.10
MCF-7 (Breast Cancer)Zeocin8.85

II. Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway and Apoptosis Induction

Experimental evidence suggests that this compound and morusin exert their anticancer effects, at least in part, by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.

A study on NCI-H1299 lung cancer cells demonstrated that this compound treatment leads to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. By inhibiting this pathway, this compound can suppress tumor cell proliferation and induce programmed cell death (apoptosis). The inhibition of this pathway was evidenced by the decreased phosphorylation of key proteins PI3K, Akt, and mTOR.

Furthermore, both this compound and morusin have been shown to induce apoptosis. In the NCI-H1299 lung cancer cell line, this compound treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Morusin has also been reported to induce apoptosis in various cancer cells, including melanoma and prostate cancer, through mechanisms that involve the activation of caspases and cleavage of PARP.

Assessing the Reproducibility of Cyclomorusin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclomorusin, a natural flavonoid predominantly found in the root bark of plants from the Morus genus, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the existing research on this compound, with a focus on the reproducibility of its reported biological activities. By presenting quantitative data from various studies, detailing experimental methodologies, and illustrating the potential signaling pathways involved, this document aims to offer a clear and objective assessment for researchers interested in this compound.

Quantitative Data Summary

To assess the reproducibility of this compound's bioactivity, quantitative data from multiple studies have been compiled. The primary targets of this compound research have been its inhibitory effects on mushroom tyrosinase and acetylcholinesterase (AChE).

Table 1: Comparison of Mushroom Tyrosinase Inhibition by this compound and Alternatives

CompoundIC50 (µM)Inhibition TypeSource OrganismReference
This compound 92CompetitiveMorus lhou[1][2]
Mormin88CompetitiveMorus lhou[1][2]
Kuwanon C135CompetitiveMorus lhou[1][2]
Morusin250Not specifiedMorus lhou[1][2]
Norartocarpetin1.2CompetitiveMorus lhou[1]
Kojic Acid (Reference)16.8 - 24.8CompetitiveN/A[1][3][4]

Table 2: Comparison of Acetylcholinesterase (AChE) Inhibition by this compound and Alternatives

CompoundKi (µM)Inhibition TypeEnzyme SourceReference
This compound 16.2 - 36.6 (IC50)Non-competitiveNot specified[5][6][7]
5'-geranyl-4'-methoxy-5,7,2'-trihydroxyflavone3.1MixedMorus lhou[5]
Neothis compoundNot specifiedNon-competitiveMorus lhou[5]
Kuwanon CNot specifiedNon-competitiveMorus lhou[5]
Donepezil (Reference)0.0067 - 7.23Not specifiedElectric Eel[8]

Reproducibility Assessment: The available data for this compound's IC50 value against mushroom tyrosinase appears consistent across the cited literature, suggesting good reproducibility for this specific in vitro assay. Similarly, the reported inhibitory concentration range for acetylcholinesterase is relatively narrow, indicating a degree of reproducibility. However, the limited number of independent studies warrants further investigation to solidify these findings. The variability in the reported inhibitory constants (Ki vs. IC50) and experimental conditions (e.g., enzyme source) should be considered when comparing results across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this compound research.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, which is involved in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-tyrosine (substrate)

  • L-DOPA (substrate)

  • Phosphate buffer (typically pH 6.8)

  • Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound at various concentrations. A well with the solvent alone serves as a negative control, and a known inhibitor like kojic acid is used as a positive control.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to all wells.

  • Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (typically 475-492 nm) over time using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the negative control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE) (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (typically pH 8.0)

  • Test compound (this compound or alternatives) dissolved in a suitable solvent

  • Microplate reader

Protocol:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations. A solvent control and a known AChE inhibitor (e.g., donepezil) are included.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes).

  • Start the reaction by adding the ATCI substrate to all wells.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • The increase in absorbance is measured kinetically at 412 nm using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate with the test compound to the rate of the solvent control.

  • The IC50 or Ki value is then determined from the dose-response curve.

Visualizing Molecular Interactions and Workflows

To better understand the processes involved in this compound research, the following diagrams illustrate a key signaling pathway potentially influenced by related compounds and the general workflow for inhibitor screening.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase Mushroom Tyrosinase Solution Incubation Incubate Tyrosinase + Inhibitor Tyrosinase->Incubation Substrate L-Tyrosine or L-DOPA Solution Reaction Add Substrate & Initiate Reaction Substrate->Reaction Inhibitor This compound Solution (Varying Concentrations) Inhibitor->Incubation Incubation->Reaction Measurement Measure Absorbance (475-492 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for Tyrosinase Inhibition Assay.

Putative_Anti_Inflammatory_Pathway cluster_stimulus cluster_receptor cluster_signaling cluster_nucleus cluster_response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Transcription Gene Transcription MAPK->Transcription NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases NF-κB NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines This compound This compound (Putative) This compound->MAPK Inhibits? This compound->IKK Inhibits?

Putative Anti-Inflammatory Signaling Pathway for this compound.

Disclaimer: The anti-inflammatory signaling pathway for this compound has not been definitively elucidated. This diagram represents a potential mechanism based on the known activities of other flavonoids isolated from Morus species, which have been shown to inhibit the MAPK and NF-κB signaling pathways. Further research is required to confirm the direct effects of this compound on these pathways.

References

Cyclomorusin: A Comparative Analysis of In Vitro and In Vivo Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of the naturally derived compound Cyclomorusin reveals its potential as an anticancer agent, demonstrating notable efficacy in both laboratory cell cultures (in vitro) and animal models (in vivo). This guide provides a detailed comparison of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

This compound has been shown to significantly inhibit the proliferation of various cancer cell lines. The primary mechanism of action at the cellular level involves the induction of apoptosis, or programmed cell death, and cell cycle arrest.

Data Summary: In Vitro Effects of this compound

Cell LineAssay TypeKey Findings
Lung Cancer (NCI-H1299)Hoechst 33342 staining, Annexin V/PI flow cytometryInduction of apoptosis
Colorectal Cancer (HT-29, HCT116)Not specifiedInhibition of cell proliferation, induction of apoptosis and cell cycle arrest

Detailed IC50 values for this compound against a panel of cancer cell lines are not yet publicly available in the reviewed literature.

Experimental Protocol: Cell Viability and Apoptosis Assays

Cell Culture: Human lung carcinoma (NCI-H1299) and colorectal carcinoma (HT-29, HCT116) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, cells were treated with varying concentrations of this compound for 24, 48, and 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader. The concentration of this compound that inhibits 50% of cell growth (IC50) was calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • NCI-H1299 cells were treated with this compound for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy: Suppression of Tumor Growth in Xenograft Models

In living organisms, this compound has demonstrated the ability to suppress tumor growth. Studies using nude mice with xenografted human cancer cells have shown a significant reduction in tumor volume and weight following treatment with the compound.

Data Summary: In Vivo Effects of this compound

Animal ModelTumor TypeTreatmentKey Findings
Nude MiceLung Cancer XenograftThis compound and Cis-platinumExperimental validation of anti-lung cancer effects
Nude MiceColorectal Cancer (HT-29) Xenograft50 mg/kg this compoundSuperior tumor inhibition compared to the positive control (Oxaliplatin)
Experimental Protocol: Xenograft Tumor Model

Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study. The animals were housed in a pathogen-free environment with controlled temperature and humidity and had free access to food and water.

Tumor Implantation and Treatment:

  • HT-29 human colorectal cancer cells (5 x 10⁶ cells) were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

  • When the tumors reached a palpable size, the mice were randomly divided into treatment and control groups.

  • The treatment group received intraperitoneal injections of this compound (50 mg/kg body weight) daily for a specified period. The control group received a vehicle solution.

  • Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.

  • At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis.

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The anticancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. A primary target of this compound is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.

By inhibiting this pathway, this compound downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax. This shift in the balance of apoptotic regulators ultimately leads to cancer cell death. Furthermore, this compound has been observed to decrease the expression of key cell cycle proteins, including cyclin D1 and CDK1, leading to cell cycle arrest.

Cyclomorusin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 CyclinD1_CDK1 Cyclin D1 / CDK1 mTOR->CyclinD1_CDK1 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycle Cell Cycle Progression CyclinD1_CDK1->CellCycle

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CancerCells Cancer Cell Lines (e.g., NCI-H1299, HT-29) CycloTreat_vitro This compound Treatment CancerCells->CycloTreat_vitro ViabilityAssay Cell Viability Assay (MTT) CycloTreat_vitro->ViabilityAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) CycloTreat_vitro->ApoptosisAssay NudeMice Nude Mice Xenograft Tumor Xenograft (e.g., HT-29 cells) NudeMice->Xenograft CycloTreat_vivo This compound Administration Xenograft->CycloTreat_vivo TumorMeasurement Tumor Growth Measurement CycloTreat_vivo->TumorMeasurement

Caption: Experimental workflow for evaluating the in vitro and in vivo effects of this compound.

Safety Operating Guide

Personal protective equipment for handling Cyclomorusin

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Chemical Properties

Cyclomorusin is a bioactive flavonoid isolated from plants such as Morus alba (white mulberry). Its known biological activities include inhibition of acetylcholinesterase and tyrosinase, as well as potential cytotoxic effects against cancer cell lines. Due to its potent biological activity and the absence of a formal safety data sheet (SDS), it must be handled as a potentially hazardous substance.

The table below summarizes its known properties and potential hazards based on its chemical class and biological targets.

PropertyData
Chemical Name This compound
CAS Number 62596-34-3
Molecular Formula C₂₅H₂₂O₆
Molecular Weight 418.4 g/mol
Physical State Solid (powder)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.
Potential Hazards Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assume harmful if swallowed, inhaled, or in contact with skin.
Skin/Eye Irritation: Unknown. Assume it may cause skin and eye irritation.
Target Organ Effects: As an acetylcholinesterase inhibitor, it may affect the nervous system. As a cytotoxic agent, it may affect cell viability.
Carcinogenicity/Mutagenicity: Unknown. Handle as a potential mutagen/carcinogen.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required level of protection varies by the type of operation being performed.

Operation / TaskRequired Personal Protective Equipment
Receiving & Unpacking Double Nitrile Gloves (ASTM D6978 rated), Safety Glasses with Side Shields.
Weighing of Powder Primary Engineering Control: Chemical Fume Hood or Ventilated Balance Enclosure.PPE: Double Nitrile Gloves, Impermeable Lab Coat (fully buttoned), Safety Goggles, Face Shield, N95/FFP2 Respirator (at minimum).
Preparation of Stock Solutions Primary Engineering Control: Chemical Fume Hood.PPE: Double Nitrile Gloves, Impermeable Lab Coat, Safety Goggles.
Cell Culture / In Vitro Assays Primary Engineering Control: Biosafety Cabinet (Class II).PPE: Nitrile Gloves, Lab Coat, Safety Glasses.
Waste Disposal Double Nitrile Gloves, Impermeable Lab Coat, Safety Goggles.

Operational Workflow and Handling

Safe handling of this compound requires a systematic workflow from receipt to disposal to minimize exposure risk. The following diagram outlines the critical steps and decision points for laboratory operations.

G cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal receive Receive Compound unpack Unpack in Designated Area receive->unpack store Store at -20°C (Tightly Sealed) unpack->store weigh Weigh Powder (Ventilated Enclosure) store->weigh dissolve Prepare Stock Solution (Fume Hood) weigh->dissolve assay Perform Experiment (BSC/Fume Hood) dissolve->assay decon Decontaminate Surfaces (e.g., 1% SDS, Ethanol) assay->decon waste_solid Solid Waste (Tips, Tubes, Gloves) assay->waste_solid waste_liquid Liquid Waste (Media, Solvents) assay->waste_liquid collect Collect in Labeled Hazardous Waste Container decon->collect waste_solid->collect waste_liquid->collect dispose Dispose via Certified Waste Management collect->dispose

Diagram 1: Safe handling workflow for this compound from receipt to disposal.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol details the methodology for assessing the inhibitory activity of this compound against mushroom tyrosinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for mushroom tyrosinase.

Materials & Reagents:

  • This compound powder

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Kojic Acid (positive control)

  • Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • Phosphate Buffer (50 mM, pH 6.8)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 475 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock (10 mM): Accurately weigh this compound powder inside a ventilated enclosure and dissolve in 100% DMSO to make a 10 mM stock solution.

    • Kojic Acid Stock (10 mM): Prepare a 10 mM stock solution of Kojic Acid in DMSO.

    • Tyrosinase Enzyme Solution (500 U/mL): Prepare a solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.

    • L-DOPA Substrate (2 mM): Prepare a 2 mM solution of L-DOPA in phosphate buffer immediately before use. Protect from light.

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of this compound and Kojic Acid in phosphate buffer (final DMSO concentration should be <1% in all wells).

    • Add 20 µL of diluted this compound, Kojic Acid, or buffer (for enzyme control) to the appropriate wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of Tyrosinase Enzyme Solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

    • Mix gently and incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction & Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of L-DOPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 475 nm every 60 seconds for 20 minutes (kinetic mode) at 25°C. The product of the reaction, dopachrome, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 (where V_control is the reaction rate with buffer instead of inhibitor).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Plausible Signaling Pathway: Anti-Cancer Mechanism

Based on studies of related flavonoids like Morusin, this compound may exert anti-cancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates a plausible mechanism where this compound inhibits pro-survival signaling, leading to programmed cell death.

G cluster_pathway Plausible Anti-Cancer Signaling Pathway of this compound GF Growth Factor Signal Receptor Receptor Tyrosine Kinase GF->Receptor STAT3 STAT3 Receptor->STAT3 activates NFkB NF-κB Receptor->NFkB activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Bcl2 Bcl-2 (Anti-Apoptotic) STAT3->Bcl2 NFkB->Proliferation NFkB->Bcl2 Bax Bax (Pro-Apoptotic) Bcl2->Bax inhibits Apoptosis Apoptosis (Cell Death) Bax->Apoptosis This compound This compound This compound->STAT3 inhibits This compound->NFkB inhibits

Diagram 2: Plausible inhibition of STAT3 and NF-κB pathways by this compound.

Spill and Disposal Plan

A clear plan for managing spills and waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Secure: Prevent entry into the affected area.

  • Report: Inform the Laboratory Supervisor and Institutional Safety Officer immediately.

  • Cleanup (only if trained):

    • Small Powder Spill (<100 mg): Wear full PPE (double gloves, lab coat, goggles, N95 respirator). Gently cover the spill with absorbent pads wetted with water to prevent aerosolization. Carefully wipe the area, working from the outside in.

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite or chemical spill pillow).

    • Collect all cleanup materials in a sealed, labeled hazardous waste bag.

    • Decontaminate the area with a suitable cleaning agent (e.g., 1% SDS solution), followed by 70% ethanol.

Waste Disposal Plan:

All materials contaminated with this compound must be treated as hazardous chemical waste. Never dispose of this compound or its contaminated materials in standard trash or down the drain.

Waste StreamCollection & Disposal Procedure
Solid Waste Items: Contaminated gloves, pipette tips, tubes, absorbent pads, weighing paper.Procedure: Collect in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste Items: Unused stock solutions, contaminated cell culture media, organic solvents.Procedure: Collect in a dedicated, sealed, and properly labeled hazardous waste container.
Sharps Items: Contaminated needles, scalpels.Procedure: Dispose of immediately into a designated sharps container for hazardous chemical waste.
Final Disposal All collected waste must be disposed of through the institution's certified hazardous waste management program, typically via high-temperature incineration.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclomorusin
Reactant of Route 2
Cyclomorusin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.